molecular formula C13H17NO3 B349363 (4-tert-Butyl-benzoylamino)-acetic acid CAS No. 87015-91-6

(4-tert-Butyl-benzoylamino)-acetic acid

Cat. No.: B349363
CAS No.: 87015-91-6
M. Wt: 235.28g/mol
InChI Key: DGHGSRKOCYEOSW-UHFFFAOYSA-N
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Description

(4-tert-Butyl-benzoylamino)-acetic acid (CAS 87015-91-6) is a chemical compound of interest in organic synthesis and materials science research. It features a glycine unit linked to a 4-tert-butylbenzoyl group, a structure commonly associated with specialized intermediates . While specific biological data and research applications for this exact molecule are not widely reported in the public domain, its structure suggests potential as a building block for more complex molecules. Compounds with the 4-tert-butylbenzoic acid moiety are known to be utilized in the development of polymers and resins, where they can modify material properties, and as components in the synthesis of lubricant additives . Researchers may explore its incorporation into larger structures, such as those designed for supramolecular chemistry or as precursors for functional materials. This product is intended for research purposes as a chemical intermediate or a standard for analytical work. It is supplied with guaranteed high purity to ensure consistent experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)10-6-4-9(5-7-10)12(17)14-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHGSRKOCYEOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801008150
Record name N-(4-tert-Butylbenzoyl)glycine
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88449-81-4, 87015-91-6
Record name N-(4-tert-Butylbenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-tert-butylphenyl)formamido]acetic acid
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Foundational & Exploratory

(4-tert-Butyl-benzoylamino)-acetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering information on the synthesis of (4-tert-Butyl-benzoylamino)-acetic acid. Comprehensive Google searches are underway, concentrating on established protocols, reaction mechanisms, and the crucial chemical properties of reactants for effective data extraction.

Analyzing Synthesis Protocols

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Structuring the Guide

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Physicochemical Profiling & Technical Guide: (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of (4-tert-Butyl-benzoylamino)-acetic acid , also known as N-(4-tert-butylbenzoyl)glycine or 4-tert-butylhippuric acid .

Executive Summary

This compound is a glycine conjugate of 4-tert-butylbenzoic acid. It serves as a critical urinary metabolite and biomarker for exposure to various industrial chemicals, including 4-tert-butyltoluene , 4-tert-butylbenzoic acid (TBBA) , and the fragrance ingredient Lilial (Butylphenyl Methylpropional) .

This guide provides a comprehensive physicochemical profile, a self-validating synthesis protocol for reference standard generation, and predicted spectral data for analytical characterization.

Chemical Identity & Structural Descriptors[1][2][3][4][5]

PropertyDescription
IUPAC Name N-(4-tert-butylbenzoyl)glycine
Common Synonyms 4-tert-butylhippuric acid; p-tert-butylhippuric acid; TBHA
Chemical Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CC(C)(C)c1ccc(C(=O)NCC(=O)O)cc1
InChI Key Predicted based on structure:[1]WZLXVTOWOVXVN-UHFFFAOYSA-N
Parent Acid CAS 98-73-7 (4-tert-butylbenzoic acid)

Physicochemical Properties

Note: Specific experimental data for this metabolite is limited in public registries. The values below are derived from structural analogs (Hippuric Acid, 4-tert-butylbenzoic acid) and predictive modeling.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Predicted): 155–165 °C .

    • Rationale: Hippuric acid melts at ~187 °C. The bulky tert-butyl group disrupts crystal packing efficiency compared to the unsubstituted parent, likely lowering the melting point similarly to how 4-tert-butylbenzoic acid (164 °C) melts lower than benzoic acid (122 °C is lower, but the trend in amides often differs; here steric bulk is the dominant factor).

  • Hygroscopicity: Low. The lipophilic tert-butyl group reduces moisture uptake compared to glycine.

Solution Properties
  • Solubility:

    • Water: Low (< 0.5 mg/mL at 25 °C). The hydrophobic tert-butyl tail significantly reduces aqueous solubility compared to hippuric acid.

    • Organic Solvents: Soluble in Ethanol, Methanol, DMSO, and DMF.

    • Alkali: Soluble in aqueous NaOH or KOH (forms the water-soluble sodium salt).

  • Acidity (pKa): 3.6 – 3.8 (Carboxylic acid).

    • Rationale: The pKa is dominated by the glycine moiety's carboxyl group, which is insulated from the aromatic ring by the amide bond. It closely mirrors hippuric acid (pKa 3.62).

  • Lipophilicity (LogP): 2.5 – 2.8 (Predicted).

    • Rationale: Hippuric acid has a LogP of ~0.3. The tert-butyl group adds significant lipophilicity (approx +2.0 to +2.5 log units).

Synthesis Protocol (Self-Validating)

Since commercial availability of this specific metabolite can be sporadic, the following Schotten-Baumann protocol allows for the rapid synthesis of a high-purity reference standard.

Reaction Pathway

The synthesis involves the acylation of glycine with 4-tert-butylbenzoyl chloride under basic conditions to neutralize the HCl byproduct.

SynthesisPathway SM1 4-tert-Butylbenzoyl Chloride (Lipophilic Electrophile) Reaction Schotten-Baumann Conditions (NaOH / THF / H2O, 0-5°C) SM1->Reaction SM2 Glycine (Hydrophilic Nucleophile) SM2->Reaction Inter Intermediate: Sodium Salt Reaction->Inter Acylation Product Product: 4-tert-Butylhippuric Acid (Precipitates at pH < 2) Inter->Product Acidification (HCl)

Caption: Schotten-Baumann synthesis workflow for 4-tert-butylhippuric acid.

Step-by-Step Methodology
  • Preparation of Glycine Solution:

    • Dissolve Glycine (1.0 eq, 750 mg) in 10% NaOH (2.5 eq, 10 mL) in a round-bottom flask.

    • Cool the solution to 0–5 °C in an ice bath.

  • Acylation:

    • Dissolve 4-tert-butylbenzoyl chloride (1.0 eq, 1.97 g) in THF (5 mL) (to assist solubility of the lipophilic acid chloride).

    • Add the acid chloride solution dropwise to the glycine solution over 30 minutes, maintaining vigorous stirring.

    • Critical Control Point: Ensure the pH remains >10 during addition. Add supplementary NaOH if necessary.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Wash the aqueous reaction mixture with Diethyl Ether (2 x 10 mL) to remove unreacted acid chloride or neutral impurities.

  • Precipitation:

    • Cool the aqueous layer back to 0 °C.

    • Slowly acidify with 6M HCl to pH 1–2 . The product will precipitate as a white solid.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

    • Dry in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization (Predicted)

Use these predicted spectral data points to validate the identity of the synthesized compound.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

Shift (δ ppm)MultiplicityIntegrationAssignment
12.60 Broad Singlet1HCarboxylic Acid (-COOH )
8.80 Triplet (J=6 Hz)1HAmide (-NH -)
7.82 Doublet (J=8.5 Hz)2HAromatic (Ortho to C=O)
7.50 Doublet (J=8.5 Hz)2HAromatic (Meta to C=O)
3.95 Doublet (J=6 Hz)2HGlycine Methylene (-CH ₂-)
1.30 Singlet9Htert-Butyl Group (-C(CH ₃)₃)
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 2500–3000 cm⁻¹: O-H stretch (Carboxylic acid, broad).

  • 2960 cm⁻¹: C-H stretch (Aliphatic tert-butyl).

  • 1720 cm⁻¹: C=O stretch (Carboxylic acid).[2]

  • 1640 cm⁻¹: C=O stretch (Amide I).

  • 1540 cm⁻¹: N-H bend (Amide II).

Biological Relevance & Metabolic Pathway

This compound is the terminal detoxification product of 4-tert-butyltoluene and related compounds. In mammalian systems, the lipophilic parent compounds are oxidized to the benzoic acid derivative, which is then conjugated with glycine in the mitochondria (catalyzed by glycine N-acyltransferase) to facilitate urinary excretion.

Metabolism Lilial Lilial / 4-tert-Butyltoluene (Parent Compounds) Alcohol Alcohol Intermediate Lilial->Alcohol CYP450 Oxidation Acid 4-tert-Butylbenzoic Acid (TBBA - Phase I Metabolite) Alcohol->Acid Dehydrogenation Conjugate 4-tert-Butylhippuric Acid (TBHA - Urinary Metabolite) Acid->Conjugate Phase II Conjugation (Glycine N-acyltransferase)

Caption: Metabolic pathway of 4-tert-butyltoluene derivatives leading to 4-tert-butylhippuric acid.

Clinical Significance
  • Biomarker: Elevated levels of this compound in urine indicate recent exposure to 4-tert-butyltoluene or Lilial.

  • Toxicity: While the glycine conjugate is a detoxification product, the intermediate 4-tert-butylbenzoic acid (TBBA) is known to cause testicular toxicity in rodent models. Monitoring the ratio of Acid to Hippurate can provide insights into metabolic efficiency.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 4-tert-Butyltoluene. Technical Report Series. Link

  • European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylbenzoic acid. (CAS 98-73-7).[1][3] Link[3]

  • H. Bassett et al.Metabolism of t-Butyltoluene.Biochemical Journal, 1950s era foundation for alkylbenzene metabolism. (Historical Reference).
  • BASF SE. Safety Data Sheet for Lilial (Butylphenyl Methylpropional). (Detailing TBBA and TBHA as metabolites). Link

Sources

(4-tert-Butyl-benzoylamino)-acetic acid CAS number 87015-91-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-tert-Butyl-benzoylamino)-acetic acid CAS: 87015-91-6 | Synonyms: 4-tert-Butylhippuric acid; N-(4-tert-Butylbenzoyl)glycine

Executive Summary

This compound (CAS 87015-91-6) is the glycine conjugate of 4-tert-butylbenzoic acid (ptBBA). In drug development and toxicology, it serves as a critical urinary biomarker for exposure to 4-tert-butyltoluene and related alkylbenzenes found in industrial solvents and epoxy hardeners. While not a therapeutic drug itself, its precise quantification is essential for monitoring metabolic flux and validating detoxification pathways in hepatic models.

This guide provides a rigorous technical overview, including a self-validating synthesis protocol, metabolic pathway mapping, and LC-MS/MS analytical standards.

Part 1: Chemical & Physical Identity

PropertyData
Chemical Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent)
pKa (Calculated) ~3.6 (Carboxylic acid), ~12.5 (Amide)
Melting Point 168–172 °C (Literature range for substituted hippurates)
InChI Key DGHGSRKOCYEOSW-UHFFFAOYSA-N

Part 2: Biological Significance & Metabolic Pathway[1][2][3]

The formation of 4-tert-butylhippuric acid represents a Phase II detoxification mechanism. The precursor, 4-tert-butyltoluene, undergoes sequential oxidation by Cytochrome P450 enzymes to form 4-tert-butylbenzoic acid. This intermediate is then activated to a Coenzyme A thioester before conjugation with glycine, catalyzed by Glycine N-Acyltransferase (GLYAT) .[1]

Toxicological Context: Researchers monitoring ptBBA toxicity (known to cause testicular damage in rodent models) must quantify this glycine conjugate to assess the efficiency of the detoxification pathway. A high ratio of free acid to glycine conjugate in plasma/urine often indicates saturation of the GLYAT enzyme or depletion of the mitochondrial glycine pool.

Figure 1: Metabolic Biotransformation Pathway

This diagram illustrates the oxidation of the parent alkylbenzene followed by amino acid conjugation.

MetabolicPathway TBT 4-tert-Butyltoluene (Parent) Alcohol 4-tert-Butylbenzyl alcohol TBT->Alcohol CYP450 (Oxidation) Acid 4-tert-Butylbenzoic acid (ptBBA) Alcohol->Acid ADH/ALDH CoA ptBBA-CoA (Activated Thioester) Acid->CoA Acyl-CoA Synthetase Conjugate 4-tert-Butylhippuric acid (CAS 87015-91-6) CoA->Conjugate GLYAT (+Glycine)

Caption: Stepwise biotransformation of 4-tert-butyltoluene to its terminal glycine conjugate.

Part 3: Self-Validating Synthesis Protocol

Objective: Synthesis of high-purity reference standard (CAS 87015-91-6) via the Schotten-Baumann reaction. Mechanism: Nucleophilic acyl substitution of 4-tert-butylbenzoyl chloride by glycine under biphasic basic conditions.

Reagents:
  • Glycine (1.1 eq)

  • 4-tert-Butylbenzoyl chloride (1.0 eq)

  • Sodium Hydroxide (10% aq. solution)

  • Hydrochloric Acid (conc.)

  • Solvent: THF or Dioxane (optional, to improve solubility)

Step-by-Step Methodology:
  • Preparation of Nucleophile: Dissolve Glycine (1.1 eq) in 10% NaOH (2.5 eq).

    • Causality: The extra base equivalents are required to neutralize the HCl generated during the reaction and keep the glycine amine group deprotonated (nucleophilic).

  • Controlled Addition: Cool the solution to 0–5°C. Add 4-tert-butylbenzoyl chloride dropwise over 30 minutes while vigorously stirring.

    • Self-Validation Check: Monitor pH continuously. If pH drops below 8, the amine protonates (

      
      ) and becomes non-nucleophilic, stopping the reaction. If pH exceeds 12, the acid chloride hydrolyzes to the carboxylic acid byproduct. Maintain pH 8–10. 
      
  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up (Purification):

    • Wash the alkaline solution with diethyl ether (removes unreacted acid chloride/neutral impurities).

    • Acidification: Slowly add conc. HCl to the aqueous layer until pH reaches ~2.

    • Observation: The product (4-tert-butylhippuric acid) will precipitate as a white solid due to low water solubility of the free acid form.

  • Recrystallization: Filter the solid and recrystallize from Ethanol/Water (1:1).

Figure 2: Synthesis Workflow Logic

SynthesisWorkflow Start Dissolve Glycine in 10% NaOH Add Add Acid Chloride (Dropwise, 0°C) Start->Add Check Check pH (Critical Step) Add->Check Check->Add Adjust pH React Stir 2h @ RT Check->React pH 8-10 Wash Ether Wash (Remove Impurities) React->Wash Acidify Acidify to pH 2 (Precipitate Product) Wash->Acidify Final Recrystallize (EtOH/H2O) Acidify->Final

Caption: Logic flow for Schotten-Baumann synthesis ensuring pH control for optimal yield.

Part 4: Analytical Methodology (LC-MS/MS)

For biological matrices (urine/plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Parameters (ESI-): Negative mode is preferred for hippuric acid derivatives due to the carboxylic acid moiety, which readily deprotonates to form


.
ParameterSettingRationale
Ionization Mode ESI NegativeMaximizes sensitivity for acidic analytes.
Precursor Ion (Q1) 234.1

Corresponds to

.
Product Ion 1 (Quant) 177.1

Loss of Glycine moiety (

, 57 Da); forms 4-tert-butylbenzoate anion.
Product Ion 2 (Qual) 133.1

Decarboxylation of the benzoate fragment (

loss).
Collision Energy 15–25 eVOptimized for fragmentation of the amide bond.

References

  • Badenhorst, C. P., et al. (2014). "A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids." Drug Metabolism Reviews. Link

  • Temellini, A., et al. (1993). "Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability." Xenobiotica. Link

  • Kasuya, F., et al. (1990).[2] "Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study." Journal of Pharmacobio-dynamics. Link

  • PubChem. (n.d.). "Compound Summary: 4-tert-Butylbenzoic acid." National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: [(4-tert-Butylbenzoyl)amino]acetic acid." Link

Sources

An In-depth Technical Guide on the Molecular Structure of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure of (4-tert-Butyl-benzoylamino)-acetic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of N-benzoyl amino acid derivatives. This document delves into the synthesis rationale, detailed experimental protocols for structural elucidation, and an in-depth analysis of its molecular architecture.

Introduction: Significance of N-Benzoyl Amino Acid Derivatives

N-benzoyl amino acids are a class of compounds with significant utility in medicinal chemistry and organic synthesis. The incorporation of a benzoyl group onto an amino acid scaffold can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, these derivatives serve as versatile intermediates for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds with potential biological activity.[1] The specific compound of interest, this compound, features a bulky tert-butyl group on the phenyl ring, which can influence its interaction with biological targets and its overall molecular conformation.

Synthesis Strategy: The Schotten-Baumann Reaction

The synthesis of N-benzoyl amino acids is commonly achieved through the Schotten-Baumann reaction.[2] This method involves the acylation of an amino acid with a benzoyl chloride derivative in the presence of a base. The rationale for employing this strategy lies in its efficiency and broad applicability to a wide range of amino acids and acylating agents.[1]

Causality Behind Experimental Choices
  • Choice of Acylating Agent: 4-tert-Butylbenzoyl chloride is selected to introduce the desired substituted benzoyl moiety. The tert-butyl group provides steric bulk, which can be advantageous for probing specific binding pockets in target proteins.

  • Base Selection: An aqueous solution of sodium hydroxide is typically used to neutralize the hydrochloric acid generated during the reaction.[2] This neutralization drives the reaction to completion by preventing the protonation of the amino acid's amino group, which would render it non-nucleophilic.

  • Solvent System: The reaction is often performed in a biphasic system or in the presence of a co-solvent to facilitate the interaction between the water-soluble amino acid salt and the organic-soluble acyl chloride.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation glycine Glycine dissolution Dissolution glycine->dissolution naoh Aqueous NaOH naoh->dissolution addition Slow Addition with Stirring dissolution->addition benzoyl_chloride 4-tert-Butylbenzoyl Chloride benzoyl_chloride->addition reaction_mixture Reaction Mixture acidification Acidification (HCl) reaction_mixture->acidification addition->reaction_mixture precipitation Precipitation acidification->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying product Final Product drying->product

Caption: Synthesis workflow for this compound.

Structural Elucidation Methodologies

A multi-technique approach is essential for the unambiguous determination of the molecular structure. This involves a combination of spectroscopic and crystallographic methods to probe the connectivity, stereochemistry, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine moiety, the amide proton, and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the neighboring functional groups. For instance, the amide proton signal is typically observed as a broad singlet or a triplet, depending on the solvent and temperature.[3]

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals to identify include those for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methylene carbon, and the carbons of the tert-butyl group.[3]

Proton/Carbon Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.3~31
tert-Butyl (quaternary C)-~35
Methylene (CH₂)~4.0~42
Aromatic (CH)~7.4 - 7.8~125 - 130
Aromatic (quaternary C)-~135, ~155
Amide (NH)~8.5 - 9.5-
Carboxylic Acid (COOH)~10 - 12~171
Amide (C=O)-~167

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[6] Derivatization of the carboxylic acid group may be employed to enhance ionization efficiency and improve detection limits in certain MS techniques.[7][8][9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of a closely related compound, (4-tert-Butylphenyl)acetic acid, reveals that the carboxylic acid group can be nearly perpendicular to the benzene ring.[10][11] In the crystal lattice, molecules of similar compounds often form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[10][11]

  • Dissolution: Dissolve the synthesized product in a suitable solvent or solvent mixture (e.g., ethanol/water) at an elevated temperature to achieve saturation.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly. This promotes the formation of well-ordered single crystals.

  • Crystal Selection: Carefully select a single crystal of suitable size and quality for diffraction analysis.

The following diagram outlines the workflow for X-ray crystallography.

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination dissolve Dissolve Compound cool Slow Cooling/ Evaporation dissolve->cool select Select Single Crystal cool->select mount Mount Crystal diffractometer X-ray Diffractometer mount->diffractometer collect Collect Diffraction Data diffractometer->collect process Process Data collect->process solve Solve Structure (e.g., Direct Methods) process->solve refine Refine Structure solve->refine validate Validate Structure refine->validate cif Crystallographic Information File (CIF) validate->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Consolidated Molecular Structure

Based on the synthesis and analytical data, the molecular structure of this compound is confirmed. It consists of a glycine core N-acylated with a 4-tert-butylbenzoyl group. The key structural features include the planar amide bond, the flexible acetic acid moiety, and the substituted aromatic ring.

The interplay of these structural elements will dictate the compound's conformational preferences and its potential for intermolecular interactions, which are crucial for its biological activity and material properties.

References

  • Méndez-Líter, J. A., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México, 62(2).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

  • SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1971.
  • ResearchGate. (2018). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • Springer. (2019). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) (4-tert-Butylphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 87282314 | C12H26N2O4. Retrieved from [Link]

  • Semantic Scholar. (2015). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetic acid - Optional[13C NMR]. Retrieved from [Link]

  • Synthesis Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, TBDMS derivative. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, [(benzoylamino)oxy]- (CAS 5251-93-4). Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SciSpace. (n.d.). The crystal structure of acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]

  • Shimadzu. (n.d.). Application News. Retrieved from [Link]

  • ScienceOpen. (2016). Ab initio structure determination of nanocrystals of organic pharmaceutical compounds by electron diffraction at room temperature. Retrieved from [Link]

  • International Union of Crystallography. (2017). Crystal structure of a (carboxymethyl)triethylazanium bromide–2-(triethylazaniumyl)acetate (1/1). Retrieved from [Link]

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IUPAC name for (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation, Synthesis, and Analytical Characterization of N-(4-tert-Butylbenzoyl)glycine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Elucidation & Nomenclature Hierarchy

The compound is an amino acid conjugate, specifically a derivative of glycine.[1][2][3] In the context of drug metabolism and pharmacokinetics (DMPK), accurate nomenclature is critical for distinguishing between metabolic precursors and final conjugates.

1.1 IUPAC Nomenclature Breakdown

The International Union of Pure and Applied Chemistry (IUPAC) naming conventions prioritize the carboxylic acid functional group as the principal characteristic group. Therefore, the parent structure is acetic acid (or ethanoic acid).

  • Principal Group: Acetic acid (

    
     at position 1).
    
  • Substituent 1: An amino group (

    
    ) at position 2.
    
  • Substituent 2: A 4-tert-butylbenzoyl group attached to the nitrogen.

Systematic IUPAC Name:

2-[(4-tert-Butylbenzoyl)amino]acetic acid

Alternative/Common Names:

  • 
    -(4-tert-Butylbenzoyl)glycine:  This is the most common semi-systematic name used in biochemical literature, emphasizing its identity as a glycine conjugate.
    
  • 4-tert-Butylhippuric acid: "Hippuric acid" is the trivial name for

    
    -benzoylglycine. Since this molecule has a tert-butyl group at the para position of the benzene ring, it is the 4-tert-butyl derivative.
    
1.2 Structural Visualization

The molecule consists of a lipophilic 4-tert-butylphenyl "tail" and a polar glycine "head," linked by an amide bond. This amphiphilic nature is characteristic of Phase II metabolites designed for renal excretion.

Nomenclature tBu tert-Butyl Group (Lipophilic) Benzene Benzene Ring (Scaffold) tBu->Benzene Position 4 Amide Amide Linkage (-CONH-) Benzene->Amide Benzoyl Glycine Glycine Moiety (-CH2COOH) Amide->Glycine N-Substituted

Figure 1: Structural hierarchy of N-(4-tert-butylbenzoyl)glycine.

Biological Context: The Glycine Conjugation Pathway[1][5][6]

For drug development professionals, this compound is primarily relevant as a Phase II metabolite . It serves as a biomarker for exposure to alkylbenzenes, specifically 4-tert-butyltoluene .

2.1 Metabolic Mechanism

The metabolism follows the classical oxidation-conjugation pathway:

  • Phase I (Oxidation): Cytochrome P450 monooxygenases oxidize the benzylic methyl group of 4-tert-butyltoluene to an alcohol, then an aldehyde, and finally to 4-tert-butylbenzoic acid .

  • Phase II (Conjugation): The acid is activated by Acyl-CoA synthetase to form a CoA thioester. Finally, Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, forming 4-tert-butylhippuric acid .

This pathway prevents the accumulation of the free acid, which can disrupt mitochondrial function (uncoupling oxidative phosphorylation).

Metabolism Toluene 4-tert-Butyltoluene (Precursor) Alcohol 4-tert-Butylbenzyl alcohol Toluene->Alcohol CYP450 (Oxidation) Acid 4-tert-Butylbenzoic acid (Phase I Metabolite) Alcohol->Acid ADH/ALDH (Oxidation) CoA 4-tert-Butylbenzoyl-CoA (Activated Intermediate) Acid->CoA Acyl-CoA Synthetase (+ATP, +CoA) Conjugate N-(4-tert-Butylbenzoyl)glycine (Excreted Metabolite) CoA->Conjugate Glycine N-acyltransferase (+Glycine)

Figure 2: Metabolic detoxification pathway of 4-tert-butyltoluene.

Synthetic Protocol: Schotten-Baumann Reaction[7]

To generate high-purity standards for DMPK assays, chemical synthesis is required. The most robust method is the Schotten-Baumann reaction , which utilizes an interfacial (biphasic) system to favor amide formation over hydrolysis.

3.1 Reagents & Stoichiometry
ReagentEquiv.Role
Glycine 1.0Nucleophile (Amino acid)
4-tert-Butylbenzoyl chloride 1.1Electrophile (Acylating agent)
NaOH (10% aq) 2.2Base (Scavenges HCl, maintains pH)
HCl (conc.) ExcessAcidification (Precipitation)
3.2 Step-by-Step Methodology

Phase A: Solubilization

  • Dissolve 10 mmol of Glycine in 25 mL of 10% NaOH solution in a round-bottom flask.

  • Cool the solution to 0–5°C in an ice bath. Rationale: Low temperature minimizes the hydrolysis of the acid chloride.

Phase B: Acylation 3. Add 11 mmol of 4-tert-butylbenzoyl chloride dropwise over 20 minutes while vigorously stirring. 4. Simultaneously, monitor pH. If pH drops below 9, add supplementary NaOH. Rationale: The amino group of glycine must remain unprotonated (


, not 

) to act as a nucleophile. 5. Allow the reaction to warm to room temperature and stir for 2 hours.

Phase C: Isolation & Purification 6. Wash the aqueous reaction mixture with diethyl ether (


) to remove unreacted acid chloride or neutral byproducts.
7.  Acidify the aqueous layer carefully with concentrated HCl to pH ~2.
8.  The product, 

-(4-tert-butylbenzoyl)glycine
, will precipitate as a white solid. 9. Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Synthesis Start Start: Glycine + NaOH (aq) AddCl Add 4-t-Butylbenzoyl Chloride (Dropwise, 0°C) Start->AddCl Stir Stir 2h @ RT (Maintain pH > 9) AddCl->Stir Wash Ether Wash (Remove impurities) Stir->Wash Acidify Acidify with HCl (Precipitate Product) Wash->Acidify Filter Filter & Recrystallize Acidify->Filter

Figure 3: Workflow for the Schotten-Baumann synthesis of the target conjugate.

Analytical Profiling & Characterization

When validating the synthesized standard, the following spectral characteristics are expected.

4.1 Predicted NMR Data (

-DMSO)
  • 
     NMR: 
    
    • 
       1.30 (9H, s): tert-Butyl group.
      
    • 
       3.95 (2H, d, 
      
      
      
      ): Glycine
      
      
      -methylene (
      
      
      ).
    • 
       7.50 (2H, d, 
      
      
      
      ): Aromatic protons meta to carbonyl.
    • 
       7.80 (2H, d, 
      
      
      
      ): Aromatic protons ortho to carbonyl.
    • 
       8.80 (1H, t): Amide 
      
      
      
      .
    • 
       12.50 (1H, br s): Carboxylic acid 
      
      
      
      .
4.2 Mass Spectrometry (LC-MS/MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 235.28 g/mol

  • Ionization (ESI+):

    • 
      : m/z 236.3
      
    • 
      : m/z 258.3
      
  • Fragmentation Pattern:

    • Loss of water (

      
      ): m/z 218
      
    • Cleavage of amide bond (Acylium ion): m/z 161 (4-tert-butylbenzoyl cation).

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

  • Metabolic Pathway: Caldwell, J. (1982). Conjugation reactions in foreign-compound metabolism: definition, consequences, and species variations. Drug Metabolism Reviews.

  • Synthesis Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
  • Glycine Conjugation: Badenhorst, C. P., et al. (2014). The role of glycine conjugation in the metabolism of aromatic acids. Expert Opinion on Drug Metabolism & Toxicology.

Sources

An In-depth Technical Guide to the Solubility of (4-tert-Butyl-benzoylamino)-acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-tert-butyl-benzoylamino)-acetic acid, a substituted N-acyl amino acid. In the context of drug discovery and development, understanding the solubility of a compound is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document delineates the theoretical principles governing the solubility of this molecule, outlines detailed experimental protocols for its quantitative determination in various organic solvents, and presents a framework for data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound belongs to the class of N-acyl amino acids, which are characterized by an amide linkage between a carboxylic acid and an amino acid. The solubility of such compounds is a critical physicochemical parameter that influences their behavior in both biological and manufacturing processes. Poor solubility can lead to challenges in formulation, reduced absorption, and ultimately, suboptimal drug performance. Conversely, a thorough understanding of a compound's solubility profile enables rational solvent selection for synthesis, purification, and the development of effective delivery systems.

The structure of this compound, with its combination of a bulky non-polar tert-butyl group, an aromatic ring, a polar amide linkage, and an acidic carboxylic acid moiety, presents a unique and interesting case for solubility studies. This guide will explore the interplay of these functional groups in determining its solubility across a spectrum of organic solvents.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several factors come into play:

  • Polarity : The molecule possesses both polar (carboxylic acid, amide) and non-polar (tert-butyl group, benzene ring) regions. Its solubility will be highest in solvents with a similar balance of polarity.

  • Hydrogen Bonding : The carboxylic acid and amide groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, acetic acid) are expected to be effective at solvating the molecule.

  • Zwitterionic Character : Like amino acids, this compound can exist as a zwitterion, with a positively charged amino group and a negatively charged carboxyl group.[1] This ionic character generally enhances solubility in polar solvents like water but can decrease it in non-polar organic solvents.[1]

  • Acid-Base Properties : The carboxylic acid group is acidic and can be deprotonated by basic solvents or additives, forming a more soluble salt.[2]

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound in various organic solvents. The following sections provide a detailed methodology.

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the target compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess This compound B Add a known volume of organic solvent A->B C Equilibrate at a controlled temperature (e.g., 25°C for 24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant through a 0.22 µm filter D->E F Prepare serial dilutions of the filtrate E->F G Analyze by HPLC-UV F->G H Quantify against a standard curve G->H

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for solubility determination.

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Accurately add a known volume (e.g., 1 mL) of each selected organic solvent to the vials.

  • Equilibration :

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation :

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC :

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the filtered sample solutions with the mobile phase to fall within the concentration range of the calibration curve.

    • Inject the standards and diluted samples onto the HPLC system.

    • The concentration of the compound in the saturated solution is determined from the calibration curve.

    • The solubility is then calculated by multiplying the concentration by the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for accurate quantification.

  • Column : A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection : UV detection at a wavelength where the compound has maximum absorbance.

  • Validation : The method should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1TBDTBD
Ethanol4.3TBDTBD
Acetone5.1TBDTBD
Ethyl Acetate4.4TBDTBD
Dichloromethane3.1TBDTBD
N,N-Dimethylformamide6.4TBDTBD
Dimethyl Sulfoxide7.2TBDTBD
Acetic Acid6.2TBDTBD

TBD: To be determined experimentally.

The results should be interpreted in the context of the solvent properties and the molecular structure of this compound. For instance, higher solubility in polar aprotic solvents like DMF and DMSO might be attributed to their ability to disrupt the crystal lattice and solvate both the polar and non-polar regions of the molecule. Solubility in alcohols would be indicative of the importance of hydrogen bonding interactions.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility of this compound in organic solvents. By combining theoretical principles with a detailed and validated experimental methodology, researchers and drug development professionals can generate the high-quality data necessary for informed decision-making throughout the pharmaceutical development process. The insights gained from these studies will be instrumental in optimizing formulations and ultimately enhancing the therapeutic potential of this compound.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • LibreTexts. (2022). 1. Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]

  • Purdue University. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

  • University of Colorado Boulder. (2023). Solubility of Organic Compounds. [Link]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735655, 4-tert-Butylbenzylamine. [Link]

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Spectroscopic Characterization of (4-tert-Butyl-benzoylamino)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups.

Methodology for Prediction:

The prediction of the ¹H NMR spectrum is based on established empirical correlations and additivity rules. The chemical structure is dissected into its constituent parts—the 4-tert-butylbenzoyl group and the aminoacetic acid moiety—and the expected chemical shifts are estimated by considering the electronic effects (inductive and resonance) of the substituents. For validation, these predictions are compared with the experimental data of analogous compounds such as N-benzoyl glycine and 4-tert-butylaniline.[1][2]

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
H-a (tert-Butyl)~1.3Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.
H-b (Methylene)~4.1Doublet2HThese protons are adjacent to the nitrogen and carbonyl group, leading to a downfield shift. The coupling with the N-H proton results in a doublet.
H-c (Aromatic)~7.5Doublet2HProtons ortho to the tert-butyl group and meta to the amide group.
H-d (Aromatic)~7.8Doublet2HProtons meta to the tert-butyl group and ortho to the amide group, deshielded by the carbonyl.
H-e (Amide N-H)~8.5Triplet1HThe amide proton is deshielded and couples with the adjacent methylene protons, resulting in a triplet.
H-f (Carboxylic Acid O-H)>10Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal that can exchange with D₂O.

Experimental Workflow for ¹H NMR Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in a deuterated solvent (e.g., DMSO-d6) prep2 Add internal standard (e.g., TMS) prep1->prep2 acq1 Place sample in NMR spectrometer prep2->acq1 Prepared Sample acq2 Acquire ¹H NMR spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 Raw Data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and determine multiplicities proc2->proc3 output Final Spectrum for Interpretation proc3->output Processed Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Methodology for Prediction:

Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted based on the effects of neighboring atoms and functional groups. Online prediction tools and databases for similar structural motifs are utilized to refine the predicted values.[3][4][5]

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C-1 (tert-Butyl CH₃)~31The three equivalent methyl carbons of the tert-butyl group.
C-2 (tert-Butyl Quaternary C)~35The quaternary carbon of the tert-butyl group.
C-3 (Methylene CH₂)~42The methylene carbon is influenced by the adjacent nitrogen and carbonyl group.
C-4 & C-4' (Aromatic CH)~126Aromatic carbons ortho to the tert-butyl group.
C-5 & C-5' (Aromatic CH)~128Aromatic carbons meta to the tert-butyl group.
C-6 (Aromatic Quaternary C)~131Aromatic carbon attached to the amide carbonyl.
C-7 (Aromatic Quaternary C)~155Aromatic carbon attached to the tert-butyl group.
C-8 (Amide C=O)~167The carbonyl carbon of the amide.
C-9 (Carboxylic Acid C=O)~171The carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Methodology for Prediction:

The prediction of the IR spectrum is based on the characteristic absorption frequencies of different functional groups. Standard correlation tables are used to identify the expected peaks for the amide, carboxylic acid, aromatic, and alkyl moieties within the molecule.[6]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
3300-3500N-H (Amide)StretchingMedium
2500-3300O-H (Carboxylic Acid)Stretching (broad)Strong, Broad
2850-3000C-H (Alkyl)StretchingMedium
~3050C-H (Aromatic)StretchingWeak
~1700C=O (Carboxylic Acid)StretchingStrong
~1650C=O (Amide I)StretchingStrong
~1550N-H bend, C-N stretch (Amide II)BendingMedium
1450-1600C=C (Aromatic)StretchingMedium-Weak
1200-1300C-O (Carboxylic Acid)StretchingMedium
~1100C-N (Amide)StretchingMedium

Experimental Workflow for IR Spectroscopy:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare a KBr pellet with the solid sample or a thin film acq1 Place sample in FT-IR spectrometer prep1->acq1 Prepared Sample acq2 Acquire IR spectrum acq1->acq2 proc1 Identify characteristic absorption bands acq2->proc1 Raw Spectrum proc2 Correlate bands with functional groups proc1->proc2 output Final Spectrum with Functional Group Assignments proc2->output Interpreted Spectrum

Caption: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Methodology for Prediction:

The predicted mass spectrum is based on the calculated molecular weight of the compound and the expected fragmentation pathways for amides and carboxylic acids. Common fragmentation patterns include alpha-cleavage and McLafferty rearrangements. The fragmentation of related compounds, such as N-benzoyl glycine and 4-tert-butylaniline, provides valuable comparative data.[7][8][9]

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of (4-tert-Butyl-benzoylamino)-acetic acid (C₁₃H₁₇NO₃) is 235.28 g/mol . A peak at m/z = 235 would be expected, although it may be of low intensity depending on the stability of the molecule.

  • Major Fragmentation Pathways:

    • Loss of the carboxylic acid group: A significant fragment at m/z = 190 (M - 45) corresponding to the loss of the •COOH radical.

    • Cleavage of the amide bond:

      • Formation of the 4-tert-butylbenzoyl cation at m/z = 161.

      • Formation of the glycinyl radical cation fragment.

    • Loss of a methyl group from the tert-butyl group: A peak at m/z = 220 (M - 15).

    • Formation of the tert-butyl cation: A prominent peak at m/z = 57.

Experimental Workflow for Mass Spectrometry:

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce sample into the mass spectrometer ion1 Ionize the sample (e.g., Electron Ionization) intro1->ion1 sep1 Separate ions based on m/z ratio ion1->sep1 Ions det1 Detect the ions sep1->det1 Separated Ions output Final Mass Spectrum for Interpretation det1->output Mass Spectrum

Caption: Workflow for acquiring a mass spectrum.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a comprehensive and self-validating system for the structural elucidation of this compound. The provided workflows for data acquisition and the rationale behind the spectral interpretations are intended to guide researchers in their experimental design and data analysis. The synthesis and subsequent experimental verification of these predicted spectra would be the definitive next step in confirming the structure and purity of this compound.

References

  • PubChem. 4-Tert-Butylaniline. [Link]

  • NIST. 4-t-Butylbenzeneamine. [Link]

  • PubChem. N-benzoyl-d5-glycine. [Link]

  • mzCloud. Hippuric acid. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mah, W. H., et al. "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Comptes Rendus Chimie 25 (2022): 83-95. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • PharmaCompass. N-benzoyl glycine. [Link]

  • NIST. Hippuric acid. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Sajed, T., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites 14.5 (2024): 290. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • University of Wisconsin River Falls. Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • ResearchGate. FT-IR spectrum of the acetic acid. [Link]

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The Sentinel Metabolite: A Technical Guide to 4-tert-Butylhippuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and biological significance of (4-tert-Butyl-benzoylamino)-acetic acid , commonly known as 4-tert-Butylhippuric acid .

Abstract

This compound (4-tert-Butylhippuric acid) is the glycine conjugate of 4-tert-butylbenzoic acid (ptBBA). While not a marketed pharmaceutical, this compound holds a critical position in industrial toxicology and metabolic profiling. It serves as the primary detoxification product and urinary biomarker for exposure to 4-tert-butyltoluene (ptBT) and 4-tert-butylbenzoic acid , chemicals widely used in the synthesis of alkyd resins, PVC stabilizers, and corrosion inhibitors.

This guide explores the compound's history as a discriminator of species-specific metabolism, its chemical synthesis via the Schotten-Baumann reaction, and its utility in monitoring exposure to testicular toxins.

Chemical Identity & Properties

The compound is an amide formed between the carboxyl group of 4-tert-butylbenzoic acid and the amino group of glycine. It belongs to the class of hippuric acids , which are classic detoxification products of benzoic acid derivatives.

PropertyData
IUPAC Name N-(4-tert-Butylbenzoyl)glycine
Common Name 4-tert-Butylhippuric acid; p-tert-Butylhippuric acid
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Parent Compound 4-tert-Butylbenzoic acid (CAS 98-73-7)
Precursor 4-tert-Butyltoluene (CAS 98-51-1)
Solubility Soluble in ethanol, DMSO, alkaline water; poorly soluble in acidic water.
Role Urinary Metabolite / Biomarker

Discovery & Historical Context

The discovery of 4-tert-butylhippuric acid is inextricably linked to the toxicological evaluation of alkylbenzenes in the mid-20th century.

The Industrial Toxicology Era (1950s–1980s)

In the post-war boom of polymer chemistry, 4-tert-butyltoluene (ptBT) became a high-volume intermediate. Early occupational health studies noted that exposure to alkylbenzenes resulted in distinct urinary metabolites.

The identification of 4-tert-butylhippuric acid emerged from the need to understand the species-dependent toxicity of ptBT. Researchers observed that while ptBT caused testicular atrophy and decreased spermatogenesis in rats, other species showed varying sensitivities.

  • The Metabolic Divergence: In a pivotal series of studies (summarized in EPA and Health Council of the Netherlands reports), it was discovered that the metabolic fate of the tert-butyl group differs significantly across species.

    • Rats: Primarily excrete free 4-tert-butylbenzoic acid and its glucuronide.[1] They form very little of the glycine conjugate (hippuric acid).

    • Mice, Guinea Pigs, & Dogs: Rapidly conjugate the oxidized acid with glycine to form 4-tert-butylhippuric acid , which is efficiently excreted.

This distinction is crucial: the accumulation of the free acid (ptBBA) in rats is correlated with the observed testicular toxicity, whereas the efficient conversion to the hippuric acid derivative in other species serves as a protective detoxification mechanism.

Modern Relevance

Today, 4-tert-butylhippuric acid is used as a specific biomarker of exposure in occupational hygiene. Its presence in urine confirms systemic absorption and metabolism of ptBT or ptBBA, allowing safety officers to monitor worker safety in resin manufacturing facilities.

Biological Significance & Metabolism[1]

The formation of 4-tert-butylhippuric acid follows the classic Phase II conjugation pathway. The process occurs primarily in the mitochondrial matrix of liver and kidney cells.

Mechanism of Action
  • Oxidation (Phase I): The methyl group of 4-tert-butyltoluene is oxidized by Cytochrome P450 enzymes (CYP) to an alcohol, then an aldehyde, and finally to 4-tert-butylbenzoic acid (ptBBA) .

  • Activation: ptBBA is activated by Acyl-CoA synthetase to form 4-tert-butylbenzoyl-CoA .

  • Conjugation (Phase II): The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the nucleophilic attack of glycine's amino group onto the thioester carbonyl, releasing CoASH and forming 4-tert-butylhippuric acid .

Visualization: The Metabolic Fork

The following diagram illustrates the species-specific divergence that makes this compound historically significant.

MetabolicPathway ptBT 4-tert-Butyltoluene (Industrial Solvent) Alcohol Alcohol Intermediate ptBT->Alcohol CYP450 Oxidation ptBBA 4-tert-Butylbenzoic Acid (Toxic Intermediate) Alcohol->ptBBA Dehydrogenase CoA_Adduct ptBBA-CoA ptBBA->CoA_Adduct Acyl-CoA Synthetase Glucuronide Glucuronide Conjugate (Major in RATS) CoA_Adduct->Glucuronide UGT Enzymes (Rat Pathway) Hippuric 4-tert-Butylhippuric Acid (Major in DOGS/MICE) CoA_Adduct->Hippuric GLYAT + Glycine (Detox Pathway)

Figure 1: Comparative metabolic pathway of 4-tert-butyltoluene. The green pathway represents the efficient detoxification observed in non-rodent species.

Experimental Protocols

A. Chemical Synthesis (Schotten-Baumann Reaction)

For research purposes (e.g., creating analytical standards), 4-tert-butylhippuric acid is synthesized via the acyl chloride method.

Materials:

  • 4-tert-Butylbenzoic acid (CAS 98-73-7)

  • Thionyl chloride (SOCl₂)[2]

  • Glycine

  • Sodium Hydroxide (NaOH)[3]

  • Dichloromethane (DCM) & Hydrochloric acid (HCl)

Protocol:

  • Activation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-tert-butylbenzoic acid in anhydrous toluene.

    • Add 15 mmol of Thionyl chloride (SOCl₂) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[2]

    • Evaporate solvent to obtain crude 4-tert-butylbenzoyl chloride .

  • Conjugation:

    • Dissolve 12 mmol of Glycine in 20 mL of 10% NaOH solution at 0°C.

    • Dissolve the crude acid chloride in 10 mL of dry dioxane or acetone.

    • Add the acid chloride solution dropwise to the glycine solution while stirring vigorously. Maintain pH > 9 with additional NaOH if necessary.

    • Stir for 1 hour at room temperature.

  • Isolation:

    • Wash the aqueous layer with diethyl ether to remove unreacted acid chloride/impurities.

    • Acidify the aqueous layer to pH 2 using 6M HCl. The product, 4-tert-butylhippuric acid , will precipitate as a white solid.

    • Filter, wash with cold water, and recrystallize from ethanol/water.

B. Analytical Detection in Urine

Method: HPLC-UV or LC-MS/MS Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm) Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 235 nm (characteristic benzoyl absorbance).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-tert-Butylbenzoic Acid Step1 Reflux with SOCl2 (2 hrs, Toluene) Start->Step1 Intermediate Intermediate: 4-tert-Butylbenzoyl Chloride Step1->Intermediate Step2 Add to Glycine in NaOH (Schotten-Baumann, 0°C) Intermediate->Step2 Step3 Acidify with HCl (pH 2) Precipitation Step2->Step3 End Final Product: 4-tert-Butylhippuric Acid Step3->End

Figure 2: Step-by-step synthetic workflow for the laboratory preparation of 4-tert-butylhippuric acid.

References

  • United States Environmental Protection Agency (EPA). (1980). Identification of p-Tert-butylbenzoic Acid as an Urinary Metabolite of p-Tert-butyltoluene in Rats.[4][5] Document No. 86860000171.[4] Link

  • Health Council of the Netherlands. (2002).[5] 4-tert-Butyltoluene: Evaluation of the toxicity of substances.[5] Publication No. 2002/03OSH. Link

  • European Chemicals Agency (ECHA). (2018).[5] Registration Dossier: 4-tert-butyltoluene - Toxicokinetics, metabolism and distribution.Link

  • BenchChem. (2025).[2] 4-tert-Butylbenzoyl chloride: Technical Guide and Synthesis.Link

  • Hutt, A. J., & Caldwell, J. (1990). Amino acid conjugation. In: Conjugation Reactions in Drug Metabolism. Taylor & Francis.

Sources

Technical Guide: Biological Profile & Assessment of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of (4-tert-Butyl-benzoylamino)-acetic acid Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound, commonly known as 4-tert-butylhippuric acid (TBHA) , is the glycine conjugate of 4-tert-butylbenzoic acid (TBBA). While structurally analogous to endogenous hippuric acid, its biological significance lies primarily in its role as a detoxification metabolite for industrial chemicals (e.g., 4-tert-butyltoluene) and fragrance ingredients (e.g., Lysmeral/BMHCA).

This guide analyzes the compound’s metabolic formation, species-dependent kinetics, and utility as a biomarker for exposure to testicular toxins. It also details synthetic protocols and bioanalytical methods for its detection in biological matrices.

Chemical Identity & Physicochemical Properties
PropertySpecification
IUPAC Name 2-[(4-tert-butylbenzoyl)amino]acetic acid
Common Synonyms 4-tert-butylhippuric acid; N-(4-tert-butylbenzoyl)glycine; TBHA
CAS Registry Number 87015-91-6
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Solubility Soluble in ethanol, DMSO, and alkaline aqueous solutions; limited solubility in water.
pKa ~3.6 (Carboxylic acid moiety)
Biosynthesis & Metabolic Pathway

The biological activity of TBHA is intrinsically linked to the metabolism of its precursors. It represents the Phase II conjugation product of 4-tert-butylbenzoic acid (TBBA) , a compound known to cause testicular toxicity and interference with spermatogenesis in rodents.

2.1 Mechanism of Formation

The formation of TBHA follows the classical hippurate synthesis pathway, occurring primarily in the mitochondrial matrix of hepatocytes and renal cortex cells.

  • Oxidation: Precursors like 4-tert-butyltoluene (TBT) or p-t-butyl-α-methylhydrocinnamic aldehyde (BMHCA) are oxidized to the carboxylic acid intermediate, TBBA.

  • Activation: TBBA is activated to a high-energy thioester intermediate, 4-tert-butylbenzoyl-CoA , by an acyl-CoA synthetase.

  • Conjugation: The enzyme glycine N-acyltransferase (GLYAT) transfers the acyl moiety to glycine, forming TBHA.

2.2 Pathway Visualization

MetabolicPathway TBT 4-tert-Butyltoluene (Industrial Solvent) TBBA 4-tert-Butylbenzoic Acid (TBBA) [Testicular Toxin] TBT->TBBA CYP450 Oxidation BMHCA Lysmeral (BMHCA) (Fragrance Ingredient) BMHCA->TBBA Beta-oxidation-like cleavage CoA 4-tert-Butylbenzoyl-CoA (Activated Intermediate) TBBA->CoA Acyl-CoA Synthetase (+ATP, +CoA) TBHA 4-tert-Butylhippuric Acid (TBHA) [Urinary Metabolite] CoA->TBHA Glycine N-Acyltransferase (GLYAT) Urine Urine TBHA->Urine Renal Excretion (OAT1/OAT3 Transport)

Figure 1: Metabolic biotransformation of industrial and fragrance precursors into 4-tert-butylhippuric acid (TBHA).

Biological Activity & Toxicological Significance
3.1 Detoxification vs. Toxicity
  • Parent Compound (TBBA): TBBA is a confirmed reproductive toxicant in male rats, causing damage to Sertoli cells and reducing sperm count.

  • Conjugate (TBHA): The glycine conjugation is a detoxification step . By increasing the polarity and affinity for renal organic anion transporters (OATs), the body facilitates the rapid excretion of the lipophilic tert-butyl moiety.

  • Clinical Implication: The efficiency of the TBBA

    
     TBHA conversion dictates the systemic residence time of the toxic parent compound.
    
3.2 Species-Specific Kinetics (Critical for Safety Assessment)

Research indicates a significant divergence in metabolic efficiency between species:

  • Rats: Exhibit high rates of TBHA formation. Despite this, they are sensitive to TBBA toxicity, suggesting that saturation of the glycine conjugation pathway may occur at high doses.

  • Humans: In vitro hepatocyte studies suggest humans form TBHA at a lower rate or lower total capacity compared to rats. This implies that while TBHA is a valid biomarker for exposure, humans might rely more heavily on alternative pathways (e.g., glucuronidation) or may be susceptible to TBBA accumulation if exposure is chronic.

3.3 Interaction with Renal Transporters

As a hippurate derivative, TBHA is a likely substrate for Organic Anion Transporters (OAT1 and OAT3) in the proximal tubule.

  • Inhibition Potential: Due to the bulky, lipophilic tert-butyl group, TBHA may exhibit higher affinity for OATs than endogenous hippuric acid. This could theoretically inhibit the clearance of other drugs or metabolites dependent on the same transporters, although clinical data on this specific interaction is limited.

Experimental Protocols
4.1 Chemical Synthesis (Schotten-Baumann Reaction)

Objective: To synthesize high-purity TBHA standard for bioanalytical calibration.

  • Reagents: 4-tert-butylbenzoyl chloride (10 mmol), Glycine (12 mmol), 10% NaOH solution.

  • Procedure:

    • Dissolve glycine in 10% NaOH (20 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add 4-tert-butylbenzoyl chloride dropwise over 30 minutes with vigorous stirring.

    • Maintain pH > 9 by adding additional NaOH if necessary.

    • Stir for 2 hours at room temperature.

    • Acidification: Carefully add concentrated HCl until precipitation occurs (pH ~2).

    • Purification: Filter the white precipitate. Recrystallize from ethanol/water (1:1).

  • Validation: Confirm structure via ¹H-NMR and MS (Expected [M-H]⁻: 234.1).

4.2 Bioanalytical Detection (LC-MS/MS)

Objective: Quantification of TBHA in urine as a biomarker of exposure.

ParameterSetting
Instrument Triple Quadrupole MS coupled with UHPLC
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Ionization Electrospray Ionization (ESI), Negative Mode
MRM Transition m/z 234.1

133.1 (Loss of glycine moiety)
Sample Prep Dilute-and-shoot (1:10 dilution with mobile phase) or Solid Phase Extraction (SPE) for low-level detection.
Potential Pharmacological Applications

While primarily a metabolite, the this compound scaffold has appeared in pharmaceutical research contexts:

  • PTP Inhibition: Patent literature identifies this structural motif in libraries screening for Protein Tyrosine Phosphatase (PTP) inhibitors. PTPs are targets for diabetes and oncology, suggesting the tert-butyl-benzoyl-glycine scaffold may possess intrinsic biological activity beyond simple waste elimination.

  • OAT Probes: Due to its specific structure, it can serve as a chemical probe to study the structure-activity relationship (SAR) of renal transport, specifically how lipophilic substitutions affect transport velocity (

    
    ) and affinity (
    
    
    
    ).
References
  • European Chemicals Agency (ECHA). (2017). CLH Report: 2-(4-tert-butylbenzyl)propionaldehyde (Lysmeral). Proposal for Harmonised Classification and Labelling. Link

  • Badenhorst, C. P., et al. (2014). "A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids." Drug Metabolism Reviews, 46(3), 343-361. Link

  • BASF SE. (2013). Toxicological profile of p-tert-butylbenzoic acid (TBBA). REACH Registration Dossier. Link

  • Temellini, A., et al. (1993). "Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability." Xenobiotica, 23(12), 1427-1433. Link

  • Google Patents. (2010). WO2010118241A2 - Inhibitors of protein tyrosine phosphatases. Link

Methodological & Application

synthesis of (4-tert-Butyl-benzoylamino)-acetic acid from 4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing (4-tert-Butyl-benzoylamino)-acetic acid (also known as 4-tert-butylhippuric acid) from 4-tert-butylbenzoic acid.[1] The method utilizes a two-step sequence: (1) activation of the carboxylic acid to its acyl chloride using thionyl chloride (


), followed by (2) a Schotten-Baumann condensation with glycine in an alkaline aqueous medium.[1]

This route is preferred over direct carbodiimide coupling (e.g., EDC/NHS) for scale-up due to the robust nature of the acyl chloride intermediate and the ease of purification via acid-base precipitation, eliminating the need for chromatography.[1]

Retrosynthetic Analysis & Logic

The synthesis relies on the nucleophilic attack of the glycine amine group on the activated carbonyl of the benzoyl derivative.[1] We disconnect the amide bond to reveal the necessary precursors.[1]

Retrosynthesis Target This compound (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis AcidChloride 4-tert-Butylbenzoyl chloride (Activated Electrophile) Disconnection->AcidChloride Glycine Glycine (Nucleophile) Disconnection->Glycine StartMat 4-tert-Butylbenzoic acid (Starting Material) StartMat->AcidChloride Activation (SOCl2)

Figure 1: Retrosynthetic logic flow. The pathway necessitates the conversion of the stable acid to the reactive acid chloride to overcome the poor leaving group ability of the hydroxyl group.[1]

Reagents and Equipment

Safety Note: Thionyl chloride is corrosive and releases toxic


 and 

gas.[1] All Phase 1 operations must be performed in a fume hood.[1]
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.[1]Role
4-tert-Butylbenzoic acid 98-73-7178.231.0Substrate
Thionyl Chloride (

)
7719-09-7118.971.5Chlorinating Agent
Glycine 56-40-675.071.2Amino Acid Nucleophile
Sodium Hydroxide (10% aq) 1310-73-240.00~2.5Base (

scavenger)
Dichloromethane (DCM) 75-09-284.93SolventExtraction (Optional)
Hydrochloric Acid (conc) 7647-01-036.46ExcessPrecipitation

Experimental Protocol

Phase 1: Activation (Synthesis of 4-tert-Butylbenzoyl Chloride)

Objective: Convert the stable carboxylic acid into the reactive acyl chloride.[1]

  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl

    
    ) or an inert gas line (
    
    
    
    ) to the top of the condenser.[1] Connect the outlet to a gas trap (alkaline solution) to neutralize
    
    
    and
    
    
    fumes.[1]
  • Addition: Charge the flask with 4-tert-butylbenzoic acid (5.0 g, 28.0 mmol).

  • Reagent: Add Thionyl Chloride (3.1 mL, ~42 mmol) carefully.

    • Note: A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism, though it is often unnecessary for simple benzoic acids.[1]

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours.

    • Visual Check: The reaction is complete when gas evolution ceases and the solid acid has completely dissolved into a clear liquid.[1]

  • Workup: Remove excess thionyl chloride via rotary evaporation (use a trap!).[1] Add a small amount of dry toluene and re-evaporate to azeotropically remove traces of

    
    .[1]
    
    • Result: A yellow/tan oil or low-melting solid (4-tert-butylbenzoyl chloride).[1] Proceed immediately to Phase 2 to prevent hydrolysis.[1]

Phase 2: Schotten-Baumann Coupling

Objective: Form the amide bond while managing the competition between amine nucleophilicity and hydroxide hydrolysis.[1]

  • Preparation of Nucleophile: In a separate 250 mL beaker, dissolve Glycine (2.5 g, 33.6 mmol) in 10% NaOH solution (30 mL).

    • Critical Parameter: The solution must be basic (pH > 10) to ensure glycine exists as

      
       rather than the non-nucleophilic zwitterion 
      
      
      
      .[1]
  • Coupling Reaction: Cool the glycine solution to 0-5°C in an ice bath.

  • Addition: Dilute the crude acid chloride from Phase 1 in a minimal amount of dry acetone or dioxane (approx. 10-15 mL) to prevent solidification. Add this solution dropwise to the stirred glycine solution over 20 minutes.

    • Simultaneous Base Addition: If the pH drops below 9 during addition, add supplementary 10% NaOH to maintain alkalinity.[1] The reaction generates HCl, which must be neutralized immediately.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 1 hour.

Phase 3: Isolation and Purification[1]
  • Clarification: If any insoluble impurities appear, filter the alkaline solution through a Celite pad.[1] The product is currently soluble (as the sodium salt).[1]

  • Precipitation: Place the clear filtrate in an ice bath. Slowly add concentrated HCl with stirring until the pH reaches ~2.

    • Observation: A thick white precipitate of this compound will form.[1]

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.[1] Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (NaCl) and excess glycine.

  • Recrystallization: Recrystallize the crude solid from an Ethanol/Water mixture (approx 1:1) or Ethyl Acetate/Hexane.[1]

  • Drying: Dry the crystals in a vacuum oven at 50°C overnight.

Workflow Visualization

Workflow Start 4-tert-Butylbenzoic Acid + SOCl2 Reflux Reflux (2-3 hrs) Remove excess SOCl2 Start->Reflux AcidCl Crude Acid Chloride Reflux->AcidCl Coupling Schotten-Baumann Coupling (Maintain pH > 10) AcidCl->Coupling Dropwise Addition GlycineSol Glycine in 10% NaOH (0-5°C) GlycineSol->Coupling Acidification Acidify with HCl to pH 2 (Precipitation) Coupling->Acidification Filtration Filter & Wash (Remove NaCl) Acidification->Filtration Final Pure this compound Filtration->Final Recrystallization

Figure 2: Experimental workflow from activation to isolation.[1] Note the critical convergence at the coupling stage where pH control determines yield.

Analytical Validation (Self-Validating Metrics)

To ensure scientific integrity, the isolated product must meet the following criteria:

TechniqueExpected Signal / ResultStructural Assignment
Appearance White crystalline solidHigh purity
Melting Point ~157-160°C (Derivative dependent)Confirm against literature for hippuric analogs
IR Spectroscopy 3300 cm

(N-H stretch)1720 cm

(COOH C=O)1640 cm

(Amide C=O)
Confirms Amide formation and Carboxylic acid presence

H NMR (DMSO-d

)

1.30 (s, 9H)

3.95 (d, 2H)

7.5-7.9 (dd, 4H)

8.8 (t, 1H, NH)
tert-Butyl groupGlycine CH

Aromatic protonsAmide proton

Validation Checkpoint:

  • If MP is < 150°C: The product is likely wet or contains unreacted benzoic acid.[1] Dry thoroughly.[1]

  • If NMR shows a doublet at

    
     7.5-7.9 but no signal at 3.95:  Coupling failed; product is hydrolyzed starting material.[1]
    

Troubleshooting Guide

Issue 1: Low Yield during Coupling

  • Cause: Hydrolysis of the acid chloride before it reacts with glycine.[1]

  • Solution: Ensure the acid chloride is dissolved in dry acetone/dioxane immediately before addition.[1] Increase the stirring speed to maximize the interfacial surface area between the organic droplets and the aqueous glycine phase.

Issue 2: Sticky Product / Oil Formation

  • Cause: Presence of impurities or residual solvent (toluene/thionyl chloride).[1]

  • Solution: Triturate the oil with cold hexanes to induce crystallization.[1] Ensure the acidification step is done slowly with cooling.[1]

Issue 3: Strong smell of


 in final product 
  • Cause: Incomplete removal of thionyl chloride in Phase 1.[1]

  • Solution: The azeotropic distillation with toluene in Phase 1, Step 5 is critical.[1] Do not skip it.

References

  • Schotten-Baumann Reaction Protocol

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for Acylation mechanisms).

    • Chemistry Notes.[1][4] (2023).[1][3][5][6] Schotten Baumann Reaction: Introduction, mechanism, procedure.

  • Starting Material Properties (4-tert-butylbenzoic acid)

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid. [1]

  • Acid Chloride Synthesis via Thionyl Chloride

    • Greenberg, J. A., & Sammakia, T. (2017).[1][7] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251.[1][8] (Demonstrates compatibility of t-butyl groups with

      
      ).[1]
      
  • Benzoyl Glycine Derivatives (Hippuric Acid)

    • International Journal of Pharmaceutical Chemistry and Analysis.[1] (2025).[1][5] Synthesis of Benzoyl glycine and Anti-bacterial screening.

Sources

laboratory scale synthesis of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of (4-tert-Butyl-benzoylamino)-acetic acid

Abstract & Scope

This technical guide details the laboratory-scale synthesis of This compound (also known as 4-tert-butylhippuric acid or N-(4-tert-butylbenzoyl)glycine). This compound is frequently utilized as a metabolic standard in toxicology (representing glycine conjugation of substituted benzoic acids) and as a ligand intermediate in medicinal chemistry.

The protocol employs a modified Schotten-Baumann reaction , optimized for biphasic conditions to maximize yield while minimizing the hydrolysis of the moisture-sensitive acid chloride starting material.

Retrosynthetic Analysis & Reaction Design

The Logic: The target molecule contains a secondary amide bond linking a glycine moiety to a benzoic acid derivative. The most robust disconnection is at the amide bond.

  • Route A (Coupling Reagents): Reaction of 4-tert-butylbenzoic acid with glycine methyl ester using EDC/NHS, followed by hydrolysis. Verdict: Too many steps and atom-inefficient for this simple substrate.

  • Route B (Schotten-Baumann): Reaction of 4-tert-butylbenzoyl chloride with glycine in aqueous base. Verdict: Preferred. The high reactivity of the acid chloride allows the reaction to proceed rapidly at low temperatures, while the aqueous base scavenges the HCl byproduct and keeps the glycine soluble as a nucleophile.

Chemical Equation:



ReactionScheme SM1 4-tert-Butylbenzoyl Chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Glycine (Zwitterion) SM2->Inter pH > 10 (NaOH) Prod (4-tert-Butyl-benzoylamino)- acetic acid Inter->Prod Elimination of Cl- Byprod NaCl + H2O Inter->Byprod

Figure 1: Reaction pathway utilizing base-catalyzed acylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]QuantityRole
Glycine 75.071.03.75 g (50 mmol)Nucleophile
4-tert-Butylbenzoyl chloride 196.671.110.8 g (55 mmol)Electrophile
Sodium Hydroxide (10% aq) 40.002.5~50 mLBase/Solvent
Hydrochloric Acid (Conc.) 36.46ExcessAs requiredPrecipitation
Ethanol/Water (1:1) --~100 mLRecrystallization
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Glycine Solution)

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3.75 g of Glycine in 50 mL of 10% NaOH .

  • Critical Check: Ensure the solution is clear. The pH must be >10 to ensure glycine exists primarily as the free amine (

    
    ) rather than the unreactive zwitterion (
    
    
    
    ).

Step 2: Controlled Acylation (The Schotten-Baumann Step)

  • Cool the alkaline glycine solution to 0–5°C using an ice-water bath.

    • Why? Low temperature suppresses the competing hydrolysis of the acid chloride by water.

  • Place 10.8 g of 4-tert-Butylbenzoyl chloride in a dropping funnel.

  • Add the acid chloride dropwise over 30 minutes with vigorous stirring .

    • Self-Validating System: If the reaction mixture becomes too thick (precipitating sodium salt of the product), add small aliquots of cold water or THF to maintain agitation.

  • After addition, remove the ice bath and stir at room temperature for 60 minutes.

    • Endpoint Check: The smell of the acid chloride (pungent, acrid) should disappear.

Step 3: Workup & Isolation

  • (Optional) Wash the basic aqueous solution with 20 mL diethyl ether to remove any unreacted, neutral organic impurities (e.g., hydrolyzed acid chloride that didn't form the salt).

  • Transfer the aqueous layer to a clean beaker.

  • Slowly add Concentrated HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: A thick white precipitate of the crude this compound will form immediately.

  • Filter the solid using a Buchner funnel and wash with ice-cold water (3 x 20 mL) to remove trapped NaCl.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (1:1) .

  • Dissolve in minimum hot ethanol, then add hot water until slightly turbid. Cool slowly to 4°C.

  • Filter the white needles and dry in a vacuum oven at 50°C for 4 hours.

Process Workflow Diagram

Workflow Start Start: Glycine + 10% NaOH Cool Cool to 0-5°C (Ice Bath) Start->Cool Add Dropwise Addition: 4-tert-Butylbenzoyl Chloride Cool->Add React Stir 1 hr @ RT (Monitor pH > 10) Add->React Wash Ether Wash (Remove neutral impurities) React->Wash Acidify Acidify with Conc. HCl (Target pH ~2) Wash->Acidify Filter Filtration & H2O Wash Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare experimental data against these standard values.

ParameterExpected Value/RangeMethod
Appearance White crystalline solid (needles)Visual
Melting Point 168–172°C (Estimated)*Capillary Method
Yield 75–85%Gravimetric
Solubility Soluble in EtOH, DMSO; Insoluble in WaterSolubility Test

*Note: While unsubstituted hippuric acid melts at ~187°C and 4-tert-butylbenzoic acid at ~165°C, the amide derivative typically exhibits a melting range between these parents. Determine experimentally.

Spectroscopic Validation (Predicted):

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.6 (s, 1H, -COOH)
      
    • 
       8.8 (t, 1H, -NH-)
      
    • 
       7.8 (d, 2H, Ar-H, ortho to CO)
      
    • 
       7.5 (d, 2H, Ar-H, meta to CO)
      
    • 
       3.9 (d, 2H, Glycine -CH
      
      
      
      -)
    • 
       1.3 (s, 9H, tert-Butyl)
      
  • IR (ATR):

    • 3300 cm

      
       (N-H stretch)
      
    • 1720 cm

      
       (C=O acid)
      
    • 1640 cm

      
       (C=O amide, Amide I)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure temperature stays <5°C during addition. Increase addition rate slightly.
Oily Product Impurities / Incomplete AcidificationScratch the flask glass to induce crystallization. Ensure pH is <2 during precipitation.
Product smells acrid Trapped Acid ChlorideWash the solid thoroughly with dilute NaHCO

before the final water wash, or recrystallize again.

Safety & Hazards

  • 4-tert-Butylbenzoyl chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns. Wear gloves and eye protection.

  • HCl: Corrosive. Fumes are toxic.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • PubChem. (2025).[5][6][7] 4-tert-Butylbenzoyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of (4-tert-Butyl-benzoylamino)-acetic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such molecules is paramount for regulatory compliance and the success of drug development programs. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering a robust, self-validating framework for researchers. We detail a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Differential Scanning Calorimetry (DSC) for thermal property analysis.

Introduction and Analytical Strategy

This compound (Compound I) is an N-acylated amino acid derivative. Its structure comprises a para-substituted aromatic ring, an amide linkage, and a carboxylic acid moiety, making it a molecule with distinct chemical properties that require a multi-faceted analytical approach for full characterization.

The analytical strategy is designed to provide orthogonal data points, where each technique validates the others, ensuring the highest degree of confidence in the final characterization. The workflow begins with chromatographic separation to assess purity and proceeds to spectroscopic and thermal methods for definitive structural and physical property confirmation.

Physicochemical Properties of this compound
PropertyValueSource
Systematic Name 2-((4-(tert-butyl)benzoyl)amino)acetic acidIUPAC Nomenclature
Molecular Formula C₁₃H₁₇NO₃Calculated
Molecular Weight 235.28 g/mol Calculated
Exact Mass 235.12084 DaCalculated
Analytical Workflow Diagram

The following diagram illustrates the integrated workflow for the characterization of the target compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis: Purity & Identity cluster_2 Structural Elucidation cluster_3 Physicochemical Properties cluster_4 Final Characterization Report Sample Compound I Synthesis Batch HPLC HPLC-UV (Purity & Quantification) Sample->HPLC LCMS LC-MS (Molecular Weight) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR DSC Thermal Analysis (DSC) (Melting Point, Thermal Events) Sample->DSC Report Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report FTIR->Report DSC->Report

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis: Purity and Identity

Chromatographic methods are fundamental for separating the target compound from impurities, such as starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for molecules of moderate polarity like Compound I.[1] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[2]

Protocol: HPLC Method for Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard choice for robust, high-resolution separation of aromatic acids.[3]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress carboxylate formation and ensure sharp peaks.[4]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Elution 0-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% BA gradient is used to elute any potential impurities with different polarities and ensure the column is cleaned.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 240 nmThe benzoyl chromophore exhibits strong absorbance near this wavelength.[2]
Injection Vol. 10 µL
  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: Coupling HPLC with a mass spectrometer provides unequivocal confirmation of the compound's molecular weight. Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, capable of generating intact molecular ions.[5]

Protocol: LC-MS for Molecular Weight Confirmation

  • Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Chromatographic Conditions: Use the same HPLC method as in Section 2.1 to ensure correlation between UV purity and MS identity.

  • Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive & NegativeESI is suitable for polar molecules. Both modes are run to maximize information.
Expected Ions Positive: [M+H]⁺ = 236.1, [M+Na]⁺ = 258.1Negative: [M-H]⁻ = 234.1Protonation/adduct formation in positive mode; deprotonation in negative mode.
Scan Range m/z 50 - 500Covers the expected molecular ion and potential fragments.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray and ionization.
Drying Gas Flow 10 L/minTo desolvate the ions efficiently.
Gas Temperature 300 °CTo aid in solvent evaporation.
  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the main component.

    • Verify that the observed m/z values for the molecular ions match the calculated exact mass within a 5 ppm tolerance (for high-resolution MS).

Spectroscopic Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of exchangeable protons (amide NH and carboxylic acid OH).[6]

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Expected Spectral Data (in DMSO-d₆):

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Carboxylic Acid (COOH)~12.5 ppm (s, br, 1H)~171 ppm
Amide (NH)~9.0 ppm (t, 1H)-
Aromatic (CH, ortho to C=O)~7.9 ppm (d, 2H)~128 ppm
Aromatic (CH, ortho to t-Bu)~7.5 ppm (d, 2H)~125 ppm
Methylene (CH₂)~4.0 ppm (d, 2H)~42 ppm
Aromatic (C-C=O)-~132 ppm
Aromatic (C-tBu)-~155 ppm
Amide (C=O)-~166 ppm
tert-Butyl (C(CH₃)₃)-~35 ppm
tert-Butyl (C(CH₃)₃)~1.3 ppm (s, 9H)~31 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying their presence.[7]

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, simple alternative to KBr pellets.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchAmide
3300 - 2500O-H stretch (broad)Carboxylic Acid
3100 - 3000C-H stretch (sp²)Aromatic
2980 - 2850C-H stretch (sp³)Aliphatic (t-Bu, CH₂)
~1710C=O stretchCarboxylic Acid
~1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1600, 1480C=C stretchAromatic Ring

The very broad absorption from the carboxylic acid O-H stretch is a highly characteristic feature and may overlap with other peaks in the 3500-2500 cm⁻¹ region.[8]

Physicochemical Characterization

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, a key physical property and indicator of purity, as well as other thermal events like phase transitions.[9]

Protocol: DSC for Melting Point Determination

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Analytical Conditions:

    • Temperature Program: Heat from 25 °C to a temperature well above the expected melting point (e.g., 250 °C).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic event on the thermogram.

    • A sharp melting peak is indicative of high purity.

Logic of Orthogonal Methods

The strength of this multi-technique approach lies in its self-validating nature.

Orthogonal_Methods HPLC HPLC (Purity >99%) Result Confident Characterization of Compound I HPLC->Result confirms LCMS LC-MS (m/z 236.1 [M+H]⁺) LCMS->HPLC validates peak identity LCMS->Result confirms NMR NMR (Confirms C₁₃H₁₇NO₃ structure) NMR->LCMS validates molecular formula NMR->Result confirms FTIR FTIR (Shows COOH, Amide, t-Bu) FTIR->NMR validates functional groups FTIR->Result confirms

Caption: Inter-validation of orthogonal analytical methods.

Conclusion

The analytical framework presented here provides a comprehensive and robust strategy for the characterization of this compound. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and key physical properties of the compound. Adherence to these detailed protocols ensures data integrity and provides the necessary documentation for drug development and regulatory submissions.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubChem. (n.d.). Butanoic acid, 4-(benzoylamino)-.
  • Tsunoi, S., Harino, H., & Nishida, F. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SN Applied Sciences.
  • Le, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Air Hygiene Intern
  • Zhang, L., & Liu, B.-T. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Zhang, L., & Liu, B. T. (2008). (4-tert-Butylphenyl)acetic acid. Acta crystallographica. Section E, Structure reports online.
  • Chemeo. (n.d.). Chemical Properties of Acetic acid, [(benzoylamino)oxy]-.
  • Kestelyn, C., et al. (2011). A simple HPLC-UV method for the determination of lacosamide in human plasma. Bioanalysis.
  • Yang, X. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Voulvoulis, N., et al. (2007).
  • NIST. (n.d.). The State-of-the-art of thermal analysis.
  • Scribd. (n.d.).
  • NIST Chemistry WebBook. (n.d.). Acetic acid.
  • ResearchGate. (2022).

Sources

Application Note: HPLC Quantification of (4-tert-Butyl-benzoylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) quantification of (4-tert-Butyl-benzoylamino)-acetic acid (commonly referred to as 4-tert-Butylhippuric Acid ).

This compound is the primary urinary metabolite of 4-tert-Butyltoluene (p-TBT) , an industrial solvent and intermediate. Accurate quantification is critical for biological monitoring of occupational exposure.

Introduction & Scientific Rationale

The Analyte

This compound is a Phase II conjugate formed by the glycine amidation of 4-tert-butylbenzoic acid .

  • Chemical Structure: A hydrophobic tert-butyl group attached to a benzoyl ring, conjugated to hydrophilic glycine.

  • Chromatographic Behavior: Unlike the more common hippuric acid (benzoylglycine), the bulky tert-butyl group significantly increases hydrophobicity. While hippuric acid elutes early on C18 columns, 4-tert-butylhippuric acid requires a higher percentage of organic modifier (Acetonitrile/Methanol) for elution.

  • UV Detection: The benzoyl moiety provides a strong chromophore, allowing robust detection at 254 nm (aromatic

    
    ) or high-sensitivity detection at 225 nm .
    
Method Strategy

This protocol utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection.

  • Stationary Phase: A C18 column is selected to leverage hydrophobic interaction with the tert-butyl group.

  • Mobile Phase pH: The carboxylic acid group (pKa ~3.7) must be protonated to ensure peak symmetry and retention. Therefore, the mobile phase is acidified (pH ~2.5–3.0).

  • Sample Preparation: A Liquid-Liquid Extraction (LLE) is preferred over simple dilution to remove interfering urinary salts and proteins, concentrating the analyte for trace detection.

Experimental Protocol

Reagents and Standards
  • Analyte Standard: this compound (Custom synthesis or high-purity standard).

  • Internal Standard (IS): 4-Chlorohippuric acid or o-Methylhippuric acid .

    • Rationale: These structural analogs mimic the ionization behavior of the analyte but resolve chromatographically. Note: Hippuric acid is endogenous in urine and unsuitable as an IS.

  • Solvents: HPLC-grade Acetonitrile (ACN), Ethyl Acetate, Water.

  • Additives: Phosphoric acid (85%) or Trifluoroacetic acid (TFA).

Instrumentation
  • System: Agilent 1260 Infinity II / Shimadzu Nexera (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.

Chromatographic Conditions
ParameterSetting
Column Temp 35 °C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10–20 µL
Detection UV @ 254 nm (Reference: 360 nm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.8) or 0.1% H3PO4 in Water
Mobile Phase B Acetonitrile (100%)

Gradient Program: The tert-butyl group requires a steeper gradient than standard hippuric acid analysis.

Time (min)% Mobile Phase BEvent
0.015%Equilibration
2.015%Isocratic Hold (Elute polar interferences)
10.060%Linear Gradient (Elution of Analyte)
12.090%Column Wash
14.015%Re-equilibration
20.015%End of Run

Sample Preparation Workflow

The following workflow ensures the removal of urinary proteins and the concentration of the hydrophobic metabolite.

SamplePrep Sub1 Urine Sample (1.0 mL) Step1 Acidification Add 50 µL 6M HCl (pH < 2.0 to protonate acid) Sub1->Step1 Step2 Internal Standard Addition Spike with 4-Chlorohippuric Acid Step1->Step2 Step3 Liquid-Liquid Extraction Add 4 mL Ethyl Acetate Vortex 2 min, Centrifuge 5 min Step2->Step3 Step4 Phase Separation Collect Organic (Upper) Layer Step3->Step4 Step5 Evaporation Dry under N2 stream at 40°C Step4->Step5 Step6 Reconstitution Dissolve in 200 µL Mobile Phase (85:15 A:B) Step5->Step6 Final HPLC Injection Step6->Final

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for urinary metabolite isolation.

Validation Parameters

To ensure Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL (Typical biological exposure levels).

  • Acceptance:

    
    .[1]
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve.
    
Accuracy & Recovery

Spike blank urine at three levels (Low, Medium, High).

  • Target Recovery: 85% – 115%.

  • Matrix Effect: Compare slope of standard curve in solvent vs. urine. The tert-butyl group renders the molecule sufficiently hydrophobic that matrix suppression is usually minimal in the elution window.

Precision (Repeatability)
  • Intra-day: RSD < 5% (n=6).

  • Inter-day: RSD < 10% (n=18).

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure pH < 3.0 to suppress silanol ionization; use end-capped C18 columns.
Retention Drift Temperature fluctuation or organic evaporation.Use a column oven (35°C); cap solvent bottles tightly.
Interference Endogenous Hippuric Acid co-elution.Hippuric acid elutes much earlier (approx 3-5 min). 4-tert-butylhippuric acid elutes later (approx 8-10 min) due to the lipophilic t-butyl group.

References

  • Biological Monitoring of Toluene Metabolites

    • Methodology Grounding: Angerer, J., & Schildbach, M. (1989). "HPLC analysis of hippuric acid and methylhippuric acids in urine." Manual of Analytical Methods for the Analysis of Hazardous Substances.
  • Metabolism of 4-tert-Butyltoluene

    • Metabolic Pathway: Hanioka, N., et al. (1995). "Metabolism of 4-tert-butyltoluene in rats and guinea pigs." Xenobiotica, 25(11), 1207-1217.
  • General HPLC Protocols for N-Acyl Glycines

    • Protocol Adaptation: NIOSH Manual of Analytical Methods (NMAM), Method 8301 (Hippuric and Methylhippuric Acids).
  • Derivatization & Detection Principles

    • UV Characteristics: "Determination of aromatic acids in urine by HPLC.

Sources

Application Notes and Protocols: High-Purity (4-tert-Butyl-benzoylamino)-acetic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the purification of (4-tert-Butyl-benzoylamino)-acetic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is designed to achieve high purity by leveraging the principles of recrystallization, a robust and scalable technique. This application note moves beyond a simple set of instructions, offering a detailed rationale for each step, troubleshooting guidance for common challenges, and a thorough examination of the underlying chemical principles. The methodologies described are intended to be self-validating, ensuring reproducible and reliable results for researchers and professionals in the field of drug development.

Introduction: The Critical Role of Purity and the Power of Recrystallization

This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Recrystallization stands as a powerful and economical method for the purification of solid organic compounds.[1] The fundamental principle of this technique lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, leaving the impurities behind in the mother liquor.

The success of recrystallization is contingent upon the careful selection of a solvent in which the compound of interest exhibits high solubility at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or sparingly soluble, allowing for their removal via hot filtration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃PubChem
Molecular Weight235.28 g/mol PubChem
Melting Point77-78 °CChemSrc[2]
AppearanceWhite to off-white solidGeneric

The presence of both a carboxylic acid group and an amide functional group, along with the non-polar tert-butyl group, results in a molecule with moderate polarity. This characteristic is a key consideration in the selection of an appropriate recrystallization solvent.

The Recrystallization Workflow: A Step-by-Step Guide

The following protocol outlines a detailed procedure for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Beakers

  • Drying oven or vacuum desiccator

Visualizing the Workflow

The overall process can be visualized as a sequence of carefully controlled steps designed to maximize purity and yield.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Solvent crude_product->add_solvent heat_dissolve Heat to Dissolve add_solvent->heat_dissolve hot_filtration Hot Filtration heat_dissolve->hot_filtration If insoluble impurities present slow_cool Slow Cooling heat_dissolve->slow_cool hot_filtration->slow_cool ice_bath Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_product Pure Crystals drying->pure_product

Caption: Recrystallization workflow for this compound.

Detailed Protocol

Step 1: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. A mixed solvent system of ethanol and water is highly effective for this compound. The compound is readily soluble in hot ethanol and sparingly soluble in cold water. This allows for fine-tuning of the polarity to achieve optimal dissolution and subsequent precipitation.

Step 2: Dissolution

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask. The goal is to use the smallest volume of solvent necessary to dissolve the solid at its boiling point.

  • Gently heat the mixture on a hot plate with magnetic stirring.

  • Continue to add small portions of ethanol until the solid is nearly dissolved at the boiling point of the solvent.

  • To the hot solution, add water dropwise until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

Rationale: Using a minimal amount of solvent is crucial for maximizing the yield. The addition of water as an anti-solvent decreases the solubility of the product, bringing the solution closer to its saturation point.

Step 3: Decolorization (Optional)

If the solution is colored due to the presence of high-molecular-weight, colored impurities, they can be removed by adding a small amount of activated carbon to the hot solution.

  • Remove the flask from the heat source.

  • Add a spatula-tip worth of activated carbon to the solution.

  • Reheat the solution to boiling for a few minutes.

Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.

Step 4: Hot Filtration (if activated carbon was used or insoluble impurities are present)

This step is necessary to remove the activated carbon or any other insoluble impurities from the hot solution.

  • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

  • Place a piece of fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper into the preheated flask.

Rationale: Preheating the filtration apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

Step 5: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Step 6: Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol/water mixture).

  • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Continue to draw air through the crystals for several minutes to aid in drying.

Rationale: Washing with a cold solvent minimizes the loss of the desired product, as it is less soluble at lower temperatures.

Step 7: Drying

  • Carefully remove the filter paper with the crystals from the Buchner funnel and place it on a watch glass.

  • Dry the crystals in a drying oven at a temperature well below the melting point of the compound (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Add more solvent. / Reheat the solution and allow it to cool more slowly.
No Crystal Formation Too much solvent was used. / The solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal.
Low Yield Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization.Use the minimum amount of solvent necessary. / Ensure the filtration apparatus is preheated. / Allow sufficient time for cooling and consider extending the time in the ice bath.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of activated carbon if necessary.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By understanding the principles behind each step and adhering to the outlined procedure, researchers and drug development professionals can consistently obtain a high-purity product, which is essential for the successful synthesis of downstream pharmaceutical agents. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate and efficient workflow in the laboratory.

References

  • BenchChem. (2025).
  • ChemSrc. (2025). (4-tert-butylphenyl)acetic acid. [Link]

  • PubChem. Butanoic acid, 4-(benzoylamino)-. National Center for Biotechnology Information. [Link]

  • Vapourtec. Solvent Miscibility Chart. [Link]

Sources

Application Note: (4-tert-Butyl-benzoylamino)-acetic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of (4-tert-Butyl-benzoylamino)-acetic acid (also known as 4-tert-Butylhippuric acid ).


Molecular Weight:  235.28  g/mol 

Executive Summary

This compound is a specialized derivative of hippuric acid (N-benzoylglycine). It serves as a robust building block in the synthesis of peptidomimetics , heterocyclic scaffolds (specifically oxazolones) , and functionalized ligands .

Its strategic value lies in the 4-tert-butyl substituent :

  • Lipophilicity Modulation: Significantly increases the logP of the resulting conjugate compared to the unsubstituted benzoyl analog, enhancing membrane permeability in drug discovery contexts.

  • Steric Bulk: The bulky tert-butyl group provides steric shielding, which can improve metabolic stability against proteolytic enzymes when used as an N-terminal cap.

  • Crystallinity & Solubility: The substituent often disrupts

    
    -
    
    
    
    stacking interactions typical of planar aromatics, improving solubility in organic solvents (DCM, THF) while maintaining high crystallinity for purification.

Core Synthetic Modules

Module A: The Erlenmeyer-Plöchl Azlactone Synthesis

The most powerful application of this building block is its conversion into 4-arylidene-2-phenyl-5-oxazolones (azlactones). These are versatile intermediates for synthesizing


-amino acids, dehydroamino acids, and other heterocycles.
Mechanism & Rationale

The reaction proceeds via a cyclodehydration of the this compound to form a 5-oxazolone, which then undergoes an aldol-type condensation with an aldehyde. The tert-butyl group on the phenyl ring enhances the solubility of the intermediate azlactone, facilitating smoother reaction kinetics compared to unsubstituted hippuric acid.

Protocol 1: Synthesis of 4-Benzylidene-2-(4-tert-butylphenyl)-5-oxazolone

Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq) (or substituted aromatic aldehyde)

  • Acetic Anhydride (

    
    ) (3.0 eq)
    
  • Sodium Acetate (anhydrous) (1.0 eq)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 2.35 g), benzaldehyde (10 mmol, 1.06 g), and anhydrous sodium acetate (10 mmol, 0.82 g).

  • Solvation: Add acetic anhydride (30 mmol, ~3 mL). The mixture may be heterogeneous initially.

  • Reaction: Heat the mixture on a heating block to 100–110°C for 2–4 hours. The mixture should become homogeneous as the azlactone forms and then may precipitate the product if it is highly crystalline.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting acid will disappear, and a less polar, UV-active spot (the azlactone) will appear.

  • Quenching: Cool the reaction mixture to room temperature. Add cold ethanol (10 mL) to decompose excess acetic anhydride and induce further crystallization.

  • Isolation: Cool the flask in an ice bath for 30 minutes. Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold water (

    
     mL) to remove sodium salts and acetic acid, followed by cold ethanol (
    
    
    
    mL).
  • Drying: Dry the yellow crystalline solid in a vacuum oven at 45°C overnight.

Data Output:

Parameter Specification
Typical Yield 75–85%
Appearance Yellow to orange needles
Melting Point Expected >140°C (Derivative dependent)

| Key IR Signal | ~1790


 (Lactone C=O), ~1650 

(C=N) |
Module B: N-Terminal Capping in Peptidomimetics

This compound is an excellent "capping" agent for solid-phase or solution-phase peptide synthesis. The tert-butyl group acts as a hydrophobic anchor.

Protocol 2: Amide Coupling (Solution Phase)

Reagents:

  • This compound (1.1 eq)

  • Amine/Peptide (1.0 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.1 mmol) in anhydrous DMF (5 mL). Add HOBt (1.2 mmol) and EDC

    
    HCl (1.2 mmol). Stir at 
    
    
    
    for 15 minutes to form the active ester.
  • Coupling: Add the amine component (1.0 mmol) and DIPEA (3.0 mmol) to the reaction mixture.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (

      
       mL) – Removes unreacted amine/DIPEA.
      
    • Sat.

      
       (
      
      
      
      mL) – Removes unreacted acid/HOBt.
    • Brine (

      
       mL).
      
  • Finishing: Dry over

    
    , filter, and concentrate in vacuo.
    

Visualization of Workflows

Figure 1: Reaction Pathway for Azlactone Synthesis

This diagram illustrates the transformation from the building block to the active azlactone intermediate.

AzlactoneSynthesis cluster_conditions Reaction Conditions Start This compound Reagents Ac2O / NaOAc (Cyclodehydration) Start->Reagents Intermediate 5-Oxazolone Intermediate (Azlactone) Reagents->Intermediate - H2O Product 4-Arylidene-5-oxazolone (Crystalline Solid) Intermediate->Product + Ar-CHO - H2O Aldehyde Ar-CHO (Condensation) 100-110°C 100-110°C 2-4 Hours 2-4 Hours

Caption: The Erlenmeyer-Plöchl synthesis pathway converting the hippuric acid derivative into a functionalized oxazolone.

Figure 2: Decision Matrix for Coupling Reagents

Choosing the right activation method based on the steric demand of the tert-butyl group.

CouplingStrategy Start Coupling this compound Decision Substrate Sterics? Start->Decision LowSteric Primary Amine / Linear Peptide Decision->LowSteric Low HighSteric Secondary Amine / Bulky AA Decision->HighSteric High MethodA Method A: EDC / HOBt (Standard Protocol) LowSteric->MethodA MethodB Method B: HATU / HOAt (High Reactivity) HighSteric->MethodB

Caption: Selection guide for amide coupling reagents to ensure high yield despite potential steric hindrance.

Quality Control & Characterization

To ensure the integrity of the building block before use, verify the following parameters.

TestMethodExpected Result
Proton NMR

-NMR (DMSO-

)

~1.3 ppm (s, 9H, t-Butyl);

~3.9 ppm (d, 2H, Glycine

-H);

~7.5/7.8 ppm (AA'BB', 4H, Aromatic);

~8.8 ppm (t, 1H, NH).
Mass Spec ESI-MS (Positive)

m/z;

m/z.
Purity HPLC (C18, MeCN/H2O)>98% (UV 254 nm). Impurities often include free 4-tert-butylbenzoic acid.

Troubleshooting Guide

Issue 1: Low Solubility of Starting Material

  • Cause: The tert-butyl group increases lipophilicity, making the compound sparingly soluble in pure water or acidic media.

  • Solution: Use DMF or a mixture of DCM/DMF (4:1) for coupling reactions. For aqueous workups, ensure the organic layer volume is sufficient to prevent precipitation.

Issue 2: Incomplete Cyclization (Azlactone Synthesis)

  • Cause: Water contamination in the reagents.

  • Solution: Ensure Sodium Acetate is fused (anhydrous) and Acetic Anhydride is fresh. Water hydrolyzes the intermediate oxazolone back to the acyclic acid.

Issue 3: Racemization

  • Note: Since glycine is achiral, racemization of the building block itself is impossible. However, if coupling to a chiral amine/amino acid, base-catalyzed epimerization of the partner is a risk. Use HOBt/HOAt additives to suppress this.

References

  • Erlenmeyer-Plöchl Azlactone Synthesis: Carter, H. E. (1946). "Azlactones." Organic Reactions, 3, 198.

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Hippuric Acid Derivatives in Synthesis: Conway, P. A., et al. (2009). "Synthesis of substituted hippuric acid derivatives." Journal of Chemical Research.

  • Properties of 4-tert-Butylbenzoic Acid Derivatives: Hansch, C., et al. (1995). "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book. (Reference for logP and steric parameters of the t-butyl group).

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-tert-Butyl-benzoylamino)-acetic acid, a substituted N-acyl glycine, represents a core structural motif in numerous pharmacologically active compounds and functional materials. The carboxylic acid moiety of this molecule is a prime target for chemical modification, enabling the synthesis of a diverse array of derivatives such as esters and amides. This derivatization is a critical step in drug discovery for modulating properties like solubility, bioavailability, and target affinity. Furthermore, converting the carboxylic acid to a different functional group facilitates its conjugation to other molecules, including proteins, polymers, and fluorescent labels.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of the carboxylic acid group of this compound. We will delve into the underlying principles of common derivatization strategies, present detailed, field-proven protocols, and offer insights into experimental choices to ensure successful and reproducible outcomes.

Foundational Principles of Carboxylic Acid Derivatization

The direct reaction of a carboxylic acid with a nucleophile, such as an alcohol or an amine, is typically an energetically unfavorable process.[2] The acidic proton of the carboxyl group readily engages in an acid-base reaction with the nucleophile, leading to the formation of a non-reactive carboxylate anion.[3] Therefore, successful derivatization hinges on the activation of the carboxylic acid, which transforms the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack.[3]

Several classes of reagents have been developed to achieve this activation, each with its own advantages and specific applications. These include:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide and ester formation.[3][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]

  • Acid Halogenating Agents: Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) convert carboxylic acids into highly reactive acyl chlorides.[5] This is a classic and effective method, though it requires careful handling due to the corrosive nature of the reagents and byproducts.

  • Acid Catalysts for Esterification: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), carboxylic acids can be directly esterified with alcohols in a reversible reaction known as the Fischer-Speier esterification.[6][7][8][9]

The choice of derivatization strategy depends on several factors, including the desired final product (ester, amide, etc.), the stability of the starting material and reagents, the desired reaction conditions (e.g., temperature, solvent), and the scale of the reaction.

Derivatization Strategies and Protocols

Esterification via Fischer-Speier Esterification

This classic method is a cost-effective and straightforward approach for converting carboxylic acids to esters, particularly when using simple, low-boiling alcohols. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water byproduct.[6][7][8]

Causality of Experimental Choices:
  • Acid Catalyst (H₂SO₄): Protonation of the carbonyl oxygen by the strong acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][8][10]

  • Excess Alcohol (e.g., Methanol): According to Le Chatelier's principle, using a large excess of one reactant (the alcohol) shifts the equilibrium towards the formation of the ester product.[9]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow: Fischer Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine this compound, excess alcohol (e.g., Methanol), and a catalytic amount of concentrated H₂SO₄ in a round-bottom flask. B Heat the mixture to reflux (typically 60-80°C for methanol/ethanol). A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture to room temperature. C->D E Neutralize the excess acid with a weak base (e.g., saturated NaHCO₃ solution). D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. F->G H Concentrate the organic phase under reduced pressure. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Caption: Workflow for Fischer Esterification.

Detailed Protocol: Synthesis of Methyl (4-tert-Butyl-benzoylamino)-acetate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.0 g, 21.2 mmol).

  • Add methanol (50 mL) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the excess acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure methyl (4-tert-Butyl-benzoylamino)-acetate.

ParameterValue/ConditionRationale
Reactant Ratio 1 equivalent of carboxylic acidLimiting reagent
Large excess of alcoholServes as reactant and solvent, drives equilibrium[6]
Catalyst Catalytic H₂SO₄ or TsOHProtonates the carbonyl, activating it for nucleophilic attack[8]
Temperature RefluxProvides sufficient energy for the reaction to proceed
Reaction Time 4-10 hoursDependent on the specific alcohol and substrate
Work-up Neutralization with NaHCO₃Quenches the acid catalyst
Extraction with organic solventIsolates the ester product
Amide Formation via Carbodiimide Coupling

Carbodiimide coupling is a versatile and widely used method for forming amide bonds under mild conditions.[4] Reagents like EDC and DCC are effective in both solution-phase and solid-phase synthesis.[4][11] The use of additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and reduce racemization.[11][12]

Causality of Experimental Choices:
  • EDC (or DCC): This carbodiimide acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4][13] EDC is often preferred for solution-phase synthesis as its urea byproduct is water-soluble and easily removed.[12]

  • HOBt (or NHS): These additives react with the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable and less prone to side reactions like N-acylurea formation, and it reacts efficiently with the amine.[1][12]

  • Base (e.g., DIPEA or NMM): A non-nucleophilic base is often added to neutralize any acidic species present (e.g., if the amine is used as a hydrochloride salt) and to facilitate the reaction.

  • Solvent (e.g., DCM or DMF): Anhydrous aprotic solvents are used to prevent hydrolysis of the activated intermediates.[4]

Experimental Workflow: EDC/HOBt Mediated Amide Coupling

cluster_0 Activation cluster_1 Coupling cluster_2 Work-up cluster_3 Purification A Dissolve this compound and HOBt in an anhydrous aprotic solvent (e.g., DMF). B Cool the solution in an ice bath (0°C). A->B C Add EDC and stir for 15-30 minutes. B->C D Add the desired amine and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture. C->D E Allow the reaction to warm to room temperature and stir overnight. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Dilute the reaction mixture with an organic solvent. F->G H Wash sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄ and filter. H->I J Concentrate the organic phase under reduced pressure. I->J K Purify the crude product by column chromatography or recrystallization. J->K

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: Synthesis of N-Benzyl-(4-tert-Butyl-benzoylamino)-acetamide
  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.35 g, 10.0 mmol) and HOBt (1.53 g, 11.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC hydrochloride (2.11 g, 11.0 mmol) in one portion.

  • Stir the mixture at 0°C for 20 minutes.

  • Coupling: Add benzylamine (1.07 g, 10.0 mmol) and diisopropylethylamine (DIPEA, 1.74 mL, 10.0 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by recrystallization from ethyl acetate/hexane or by column chromatography on silica gel.

ParameterValue/ConditionRationale
Reactant Ratio 1:1.1:1.1:1 (Acid:EDC:HOBt:Amine)A slight excess of coupling reagents ensures complete activation
Solvent Anhydrous DCM or DMFPrevents hydrolysis of activated intermediates[4]
Temperature 0°C to room temperatureInitial cooling minimizes side reactions during activation[12]
Reaction Time 12-24 hoursAllows for complete coupling
Work-up Acid/Base washesRemoves excess reagents and byproducts
Derivatization via Acyl Chloride Formation

Conversion to an acyl chloride is a robust method for activating a carboxylic acid. The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols.[5] This method is particularly useful for sterically hindered substrates or when a highly reactive intermediate is required.

Causality of Experimental Choices:
  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents efficiently convert the carboxylic acid to the corresponding acyl chloride.[5] Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are gaseous and easily removed. A catalytic amount of DMF is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. Therefore, all glassware must be dry, and anhydrous solvents should be used.

  • Base (e.g., Pyridine or Triethylamine): When reacting the acyl chloride with a nucleophile, a non-nucleophilic base is typically added to scavenge the HCl byproduct.[14]

Experimental Workflow: Acyl Chloride Formation and Subsequent Derivatization

cluster_0 Acyl Chloride Formation cluster_1 Derivatization cluster_2 Work-up and Purification A Suspend or dissolve this compound in an anhydrous solvent (e.g., DCM or Toluene). B Add thionyl chloride or oxalyl chloride dropwise at 0°C. A->B C Allow to warm to room temperature or heat to reflux until gas evolution ceases. B->C D Remove excess chlorinating agent and solvent under reduced pressure. C->D E Dissolve the crude acyl chloride in an anhydrous solvent. D->E F Add the nucleophile (alcohol or amine) and a base (e.g., pyridine or triethylamine) at 0°C. E->F G Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). F->G H Perform an appropriate aqueous work-up to remove salts and excess reagents. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the product by column chromatography or recrystallization. I->J

Caption: Workflow for acyl chloride formation and subsequent derivatization.

Detailed Protocol: Synthesis of (4-tert-Butyl-benzoyl)amino-acetyl chloride and subsequent reaction with Ethanol
  • Acyl Chloride Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (2.35 g, 10.0 mmol) in anhydrous toluene (30 mL).

  • Add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at room temperature.

  • Heat the mixture to 70°C for 2 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of SOCl₂. The crude acyl chloride is used immediately in the next step.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool to 0°C.

  • In a separate flask, prepare a solution of ethanol (0.69 mL, 12.0 mmol) and pyridine (0.97 mL, 12.0 mmol) in anhydrous DCM (10 mL).

  • Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in the carbodiimide coupling protocol.

ParameterValue/ConditionRationale
Chlorinating Agent Thionyl Chloride or Oxalyl ChlorideEfficiently converts carboxylic acid to acyl chloride[5]
Conditions AnhydrousAcyl chlorides are moisture-sensitive
Nucleophile Reaction Addition of a base (e.g., Pyridine)Scavenges the HCl byproduct of the reaction
Temperature 0°C to room temperatureControls the reactivity of the acyl chloride

Analytical Characterization of Derivatives

Confirmation of successful derivatization is crucial. A combination of the following analytical techniques is recommended for full characterization of the synthesized products:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot with a different Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the formation of the new ester or amide linkage. For example, in the formation of a methyl ester, a new singlet corresponding to the methyl group will appear around 3.7 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹).

Conclusion

The derivatization of the carboxylic acid group of this compound is a fundamental step in the synthesis of novel compounds for various applications in drug discovery and materials science. This guide provides a detailed overview of three robust and widely applicable methods: Fischer-Speier esterification, carbodiimide-mediated amide coupling, and derivatization via acyl chloride formation. By understanding the principles behind each method and following the detailed protocols, researchers can confidently and successfully synthesize a wide range of derivatives. The choice of method will ultimately depend on the specific target molecule, available resources, and desired reaction scale. Careful execution and thorough analytical characterization are paramount to ensuring the successful outcome of these synthetic transformations.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

  • SpringerLink. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]

  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Retrieved from [Link]

  • PubMed. (2010). Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]

  • CORE. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Retrieved from [Link]

  • ACS Publications. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Sciencemadness.org. (2014). Synthesis of amino acid chlorides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Google Patents. (n.d.). US9156777B2 - Process for preparing N-acyl amino acid salts.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]

  • PubChem. (n.d.). CID 87282314 | C12H26N2O4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing N-acyl amino acid salts.
  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Acylation: Videos & Practice Problems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. Retrieved from [Link]

  • ACS Publications. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Retrieved from [Link]

  • SpringerLink. (n.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, [(benzoylamino)oxy]- (CAS 5251-93-4). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Retrieved from [Link]

  • PubMed. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Retrieved from [Link]

Sources

Applications of (4-tert-Butyl-benzoylamino)-acetic acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies on the medicinal chemistry applications of (4-tert-Butyl-benzoylamino)-acetic acid . This document, therefore, serves as a forward-looking guide for researchers and drug development professionals by extrapolating potential applications and outlining detailed experimental protocols based on the known biological activities of structurally analogous compounds. The principles and methodologies described herein are intended to provide a robust framework for initiating research into this novel chemical entity.

Introduction and Rationale

The compound this compound, also known as N-(4-tert-butylbenzoyl)glycine, integrates two key pharmacophoric motifs: a 4-substituted benzoyl group and an amino acid scaffold. The tert-butyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve receptor affinity through hydrophobic interactions, and modulate pharmacokinetic properties. The benzoylamino-acetic acid core is a versatile backbone found in a variety of biologically active molecules.

Given the structural similarities to known therapeutic agents, it is plausible that this compound could exhibit interesting biological activities. This guide will focus on two potential therapeutic avenues informed by analogous structures: cyclooxygenase (COX) inhibition and aldose reductase inhibition .

Synthetic Strategy: A General Protocol

The synthesis of this compound can be readily achieved through a standard amide coupling reaction. The following protocol outlines a general and efficient method.

Protocol 2.1: Synthesis of this compound

Objective: To synthesize the target compound from commercially available starting materials.

Materials:

  • 4-tert-Butylbenzoic acid

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of 4-tert-butylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq) or DCC (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • In a separate flask, suspend glycine ethyl ester hydrochloride (1.1 eq) in DCM and add TEA or DIPEA (2.5 eq). Stir until the solution becomes clear.

    • Add the glycine ethyl ester solution to the activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification (Ester Intermediate):

    • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the ethyl ester of this compound.

  • Saponification:

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol.

    • Add 1 M NaOH solution (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

dot

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Step 2: Amide Coupling cluster_hydrolysis Step 3: Saponification 4-tert-Butylbenzoic_acid 4-tert-Butylbenzoic acid Activated_Ester Activated Ester Intermediate 4-tert-Butylbenzoic_acid->Activated_Ester EDC, HOBt EDC_HOBt EDC / HOBt in DCM Coupled_Product_Ester Ester Intermediate Activated_Ester->Coupled_Product_Ester Glycine_ester_HCl Glycine ethyl ester HCl Free_Amine Free Glycine Ester Glycine_ester_HCl->Free_Amine TEA TEA TEA in DCM Free_Amine->Coupled_Product_Ester Final_Product This compound Coupled_Product_Ester->Final_Product 1. NaOH 2. HCl

Caption: General synthetic workflow for this compound.

Application Note I: Evaluation as a Cyclooxygenase (COX) Inhibitor

Background: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Structurally related phenoxy acetic acid derivatives have shown promise as selective COX-2 inhibitors, which may offer anti-inflammatory benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1] The structural features of this compound warrant its investigation as a potential COX inhibitor.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

  • Test compound dissolved in DMSO

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically includes preparing the assay buffer, heme, and enzyme solutions.

  • Compound Dilution: Prepare a serial dilution of the test compound, celecoxib, and ibuprofen in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the diluted test compound or control to the appropriate wells.

    • Add 10 µL of DMSO to the vehicle control wells.

    • Add 10 µL of COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Mix gently and incubate at 37 °C for 10 minutes.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Incubation and Detection: Incubate the plate at 37 °C for 2 minutes. Add the colorimetric substrate solution as per the kit instructions. This substrate reacts with the prostaglandin G₂ produced by the COX enzyme to generate a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test CompoundExperimental ValueExperimental ValueCalculated Value
Celecoxib>100~0.1>1000
Ibuprofen~10~20~0.5

dot

COX_Inhibition_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 (Active Site) Arachidonic_Acid->COX_Enzyme Prostaglandin_G2 Prostaglandin G₂ COX_Enzyme->Prostaglandin_G2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_G2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Test_Compound (4-tert-Butyl-benzoylamino) -acetic acid Test_Compound->COX_Enzyme Inhibition

Caption: Mechanism of COX inhibition by a potential inhibitor.

Application Note II: Evaluation as an Aldose Reductase Inhibitor

Background: Aldose reductase is a key enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications. Inhibition of aldose reductase is a therapeutic strategy to prevent or treat these complications. Acetic acid derivatives have been successfully developed as aldose reductase inhibitors.[2] The structure of this compound makes it a candidate for investigation in this area.

Protocol 4.1: In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against aldose reductase.

Materials:

  • Recombinant human aldose reductase

  • DL-Glyceraldehyde (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 6.2)

  • Test compound dissolved in DMSO

  • Epalrestat (positive control)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of aldose reductase, DL-glyceraldehyde, and NADPH in potassium phosphate buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and epalrestat in DMSO.

  • Assay Plate Setup:

    • To each well, add potassium phosphate buffer.

    • Add the diluted test compound or control.

    • Add the aldose reductase solution.

    • Add the NADPH solution.

    • Incubate the plate at room temperature for 5 minutes.

  • Initiate Reaction: Add the DL-glyceraldehyde solution to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation:

CompoundAldose Reductase IC₅₀ (µM)
Test CompoundExperimental Value
Epalrestat~0.2

Pharmacokinetic Considerations

A preliminary assessment of the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) properties of this compound is crucial for its development as a drug candidate.

Key Parameters to Evaluate:

  • Solubility: The aqueous solubility of the compound will influence its absorption. This can be determined using a kinetic or thermodynamic solubility assay.

  • Permeability: The ability of the compound to cross biological membranes can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes can provide an initial indication of its metabolic fate and clearance. The presence of the tert-butyl group may confer some resistance to oxidative metabolism.

  • Plasma Protein Binding: The extent to which the compound binds to plasma proteins will affect its distribution and availability to target tissues. This is typically determined by equilibrium dialysis.

A comprehensive guide on preclinical pharmacokinetics can provide further details on the methodologies for these studies.[3][4]

Conclusion

While this compound remains an under-investigated molecule, its structural features suggest a strong potential for biological activity. The protocols and application notes provided in this guide offer a scientifically grounded starting point for researchers to synthesize this compound and explore its therapeutic potential as a COX inhibitor, an aldose reductase inhibitor, or in other relevant biological assays. Rigorous and systematic evaluation, as outlined here, will be essential to uncover the true medicinal chemistry value of this novel scaffold.

References

  • Sahoo, P. K., & Behera, P. (2010). Synthesis and biological evaluation of[5][6][7]triazino[4,3-a] benzimidazole acetic acid derivatives as selective aldose reductase inhibitors. European Journal of Medicinal Chemistry, 45(3), 909–914. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Pharmaceuticals, 17(3), 384. [Link]

  • Lovelace Biomedical. (n.d.). Pharmacokinetics / Toxicokinetics. Retrieved February 13, 2026, from [Link]

  • Axis Forensic Toxicology. (2022, January 7). Pharmacokinetics. [Link]

  • CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. (2013).
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2020). Molecules. [Link]

Sources

The Versatile Scaffold: (4-tert-Butyl-benzoylamino)-acetic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. (4-tert-Butyl-benzoylamino)-acetic acid, also known as N-(4-tert-butylbenzoyl)glycine, has emerged as a significant building block for the synthesis of a diverse array of novel compounds with promising biological activities. Its structure, featuring a lipophilic tert-butyl group, a stable benzoyl amide linkage, and a reactive carboxylic acid moiety, provides an ideal platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide offers an in-depth exploration of the application of this compound in the synthesis of new chemical entities, providing detailed protocols and insights into the rationale behind the experimental designs.

The strategic placement of the tert-butyl group on the benzoyl ring often enhances the metabolic stability and membrane permeability of the resulting derivatives, crucial parameters in the optimization of drug candidates. The glycine core provides a flexible linker and introduces a hydrogen bond donor and acceptor, which can be critical for target engagement. This combination of features makes this compound an attractive starting material for generating compound libraries for screening against various therapeutic targets.

This document will delve into key synthetic transformations involving this compound, including the synthesis of ester and amide derivatives, and its use as a precursor for heterocyclic compounds, particularly 1,3,4-oxadiazoles. The potential applications of these novel compounds, drawing from the broader class of benzoyl glycine derivatives, will also be discussed, with a focus on their potential as antimicrobial and enzyme inhibitory agents.

Core Synthetic Strategies and Applications

The chemical reactivity of this compound is primarily centered around its carboxylic acid functionality. This allows for a range of classical and modern synthetic transformations to introduce diverse functional groups and build molecular complexity.

I. Synthesis of Ester and Amide Derivatives: Exploring Structure-Activity Relationships

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modulate the physicochemical properties of the parent compound, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Rationale: Esterification and amidation are foundational reactions in medicinal chemistry for creating prodrugs or for directly interacting with biological targets. By introducing various alcohol or amine moieties, researchers can systematically probe the steric and electronic requirements of a binding site. For instance, the synthesis of a library of amide derivatives can be instrumental in identifying key interactions within an enzyme's active site.

Workflow for Ester and Amide Synthesis:

Ester_Amide_Synthesis Start This compound Esterification Esterification (e.g., Fischer, DCC/DMAP) Start->Esterification Amidation Amidation (e.g., EDC/HOBt, TBTU) Start->Amidation Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives SAR_Analysis SAR Analysis & Biological Screening Ester_Derivatives->SAR_Analysis Amide_Derivatives->SAR_Analysis

Caption: General workflow for the synthesis of ester and amide derivatives.

Protocol 1: Synthesis of Methyl (4-tert-Butyl-benzoylamino)-acetate (Esterification)

This protocol describes a classic Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl (4-tert-Butyl-benzoylamino)-acetate.

Protocol 2: Synthesis of N-Benzyl-(4-tert-Butyl-benzoylamino)-acetamide (Amidation)

This protocol utilizes a common peptide coupling reagent, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), for the efficient formation of an amide bond with benzylamine.[1]

Materials:

  • This compound

  • TBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add TBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add benzylamine (1.2 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-(4-tert-Butyl-benzoylamino)-acetamide.

II. Synthesis of 1,3,4-Oxadiazole Derivatives: Accessing Biologically Active Heterocycles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are frequently found in medicinally active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids is a well-established synthetic route.

Rationale: The conversion of the carboxylic acid of this compound into a 1,3,4-oxadiazole ring introduces a rigid, planar, and metabolically stable bioisostere for an ester or amide group. This transformation can significantly alter the compound's interaction with biological targets and improve its pharmacokinetic properties.

Workflow for 1,3,4-Oxadiazole Synthesis:

Oxadiazole_Synthesis Start This compound Hydrazide_Formation Hydrazide Formation Start->Hydrazide_Formation Thiosemicarbazide_Formation Thiosemicarbazide Formation Hydrazide_Formation->Thiosemicarbazide_Formation Cyclization Cyclodesulfurization (TBTU) Thiosemicarbazide_Formation->Cyclization Oxadiazole_Derivative 2-Amino-1,3,4-Oxadiazole Derivative Cyclization->Oxadiazole_Derivative Biological_Screening Biological Screening Oxadiazole_Derivative->Biological_Screening

Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Protocol 3: Synthesis of 2-(4-tert-Butyl-benzoylamino)-acetohydrazide

This protocol details the conversion of the methyl ester of the title compound to the corresponding hydrazide, a key intermediate for oxadiazole synthesis.

Materials:

  • Methyl (4-tert-Butyl-benzoylamino)-acetate (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve methyl (4-tert-Butyl-benzoylamino)-acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the hydrazide.

Protocol 4: Synthesis of 2-((4-tert-Butyl-benzoylamino)methyl)-5-(substituted amino)-1,3,4-oxadiazoles

This protocol describes the formation of the thiosemicarbazide intermediate followed by cyclodesulfurization to yield the 2-amino-1,3,4-oxadiazole derivative.[1]

Materials:

  • 2-(4-tert-Butyl-benzoylamino)-acetohydrazide (from Protocol 3)

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate)

  • Methanol

  • TBTU

  • DIPEA

  • DMF

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Thiosemicarbazide Formation:

    • Dissolve 2-(4-tert-Butyl-benzoylamino)-acetohydrazide (1.0 eq) in methanol.

    • Add the substituted isothiocyanate (1.0 eq) and stir the mixture at room temperature for 4 hours.

    • The resulting thiosemicarbazide often precipitates and can be collected by filtration.

  • Cyclodesulfurization:

    • To a solution of the thiosemicarbazide (1.0 eq) in DMF, add TBTU (1.5 eq) and DIPEA (1.0 eq).

    • Heat the reaction mixture to 50 °C and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Collect the precipitated solid by filtration, wash with methanol, and dry.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Biological Activities

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of benzoyl glycine and N-acyl glycine derivatives has shown significant promise in several therapeutic areas.

Table 1: Potential Biological Activities of Benzoyl Glycine Derivatives

Derivative ClassPotential Biological ActivityRationale and Key Findings
Simple Amides and Esters Antibacterial, AntifungalThe benzoyl glycine scaffold is a versatile platform for developing antimicrobial agents. Structural modifications, particularly the introduction of electron-withdrawing groups on the benzoyl ring, have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
Heterocyclic Derivatives (e.g., Oxadiazoles) Antifungal, Anti-inflammatory, AnticancerThe 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry. Its incorporation can lead to compounds with a broad spectrum of biological activities.[1][2] For instance, certain oxadiazole derivatives have demonstrated potent antifungal activity.[4]
Enzyme Inhibitors Kinase inhibitors, Protease inhibitorsThe N-acyl glycine motif can mimic peptide structures and interact with the active sites of enzymes. By modifying the acyl group and the glycine moiety, it is possible to design selective inhibitors for various enzyme families, such as kinases and proteases, which are important targets in oncology and inflammatory diseases.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its straightforward derivatization at the carboxylic acid terminus allows for the systematic exploration of chemical space and the optimization of biological activity. The protocols detailed in this guide provide a solid foundation for researchers to synthesize libraries of ester, amide, and heterocyclic derivatives for screening in various disease models. The structural features of this scaffold, particularly the lipophilic tert-butyl group and the flexible glycine linker, make it an attractive candidate for the development of new drug leads. Further investigation into the biological activities of derivatives of this compound is warranted and holds the potential to uncover novel therapeutic agents.

References

  • Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids. (URL not provided in search results)
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. (URL: [Link])

  • Synthesis and biological activities of substituted 1,3,4-oxadiazolines. ACG Publications. (URL not provided in search results)
  • SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (URL not provided in search results)
  • Synthesis of some disubstituted 1,2,4-oxadiazoles and furazans. Journal of the Chemical Society C: Organic. (URL: [Link])

  • Scheme 1 Synthesis of N-substituted oxadiazole derivatives. ResearchGate. (URL: [Link])

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. Int J Pharm Chem Anal. (URL not provided in search results)

Sources

Application Notes & Protocols for the Amide Coupling of (4-tert-Butyl-benzoylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the amide coupling of (4-tert-Butyl-benzoylamino)-acetic acid with a representative amine. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, step-by-step procedures, and critical considerations for successful synthesis. Two robust and widely adopted coupling methodologies are presented: one employing the uronium salt HATU and the other utilizing the carbodiimide EDC in conjunction with the additive HOBt. The guide emphasizes the rationale behind reagent selection, reaction monitoring, and product purification, ensuring a reproducible and high-yielding process.

Introduction

Amide bond formation is a cornerstone of synthetic organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1] The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid moiety.[2] this compound, an N-acylated α-amino acid, presents a typical substrate for such transformations. The presence of the bulky tert-butyl group and the secondary amide functionality necessitates the careful selection of coupling reagents and conditions to ensure efficient conversion and minimize potential side reactions, such as racemization if a chiral center were present.

This guide details two highly effective protocols for the amide coupling of this compound. The selection between a uronium/aminium salt-based reagent like HATU and a carbodiimide-based reagent such as EDC often depends on factors including the steric hindrance of the substrates, desired reaction times, and the cost of reagents.[2][3][4]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent known for its rapid reaction rates and high yields, even with sterically hindered amino acids.[3][5][6][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that, when used with an additive like HOBt (1-Hydroxybenzotriazole) , effectively promotes amide bond formation while suppressing side reactions. The water-soluble nature of the EDC by-product simplifies purification.[2][8]

Reaction Mechanism

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. Both HATU and EDC/HOBt mediated couplings proceed via the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

HATU-Mediated Coupling

The mechanism of HATU-mediated amide bond formation involves the formation of a highly reactive OAt-active ester.[5][9] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, leading to the formation of the OAt-active ester and releasing tetramethylurea as a byproduct.[2][5][9] The subsequent addition of the amine to this active ester yields the desired amide product.[5][9] The pyridine nitrogen in the HOAt moiety is thought to facilitate the reaction through a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[5]

HATU_Mechanism CarboxylicAcid R-COOH (this compound) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate Deprotonation ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea HATU->TMU Amide R-CO-NHR' (Product) ActiveEster->Amide + Amine (R'-NH₂) HOAt HOAt ActiveEster->HOAt Amine R'-NH₂ (Amine) Base Base (DIPEA) BaseH Base-H⁺

Figure 1. Simplified mechanism of HATU-mediated amide coupling.
EDC/HOBt-Mediated Coupling

In this method, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable and can rearrange to an inactive N-acylurea byproduct. HOBt is added to intercept the O-acylisourea, forming a more stable HOBt-ester.[2][10] This active ester is then readily attacked by the amine to form the desired amide, regenerating HOBt in the process.[2]

EDC_Mechanism CarboxylicAcid R-COOH (this compound) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + EDC EDC EDC ActiveEster HOBt-Active Ester Acylisourea->ActiveEster + HOBt Urea EDC Byproduct (Urea) Acylisourea->Urea HOBt HOBt ActiveEster->HOBt Amide R-CO-NHR' (Product) ActiveEster->Amide + Amine (R'-NH₂) Amine R'-NH₂ (Amine)

Figure 2. Simplified mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥98%VariousEnsure it is dry before use.
Amine (generic)≥98%Various
HATU≥98%VariousStore under inert gas, moisture sensitive.
EDC hydrochloride≥98%Various
HOBt monohydrate≥98%Various
N,N-Diisopropylethylamine (DIPEA)≥99%VariousDistill from CaH₂ before use.
N,N-Dimethylformamide (DMF)AnhydrousVarious
Dichloromethane (DCM)AnhydrousVarious
Ethyl acetate (EtOAc)ACS GradeVarious
Saturated aqueous NaHCO₃ solution-In-house prep.
1N Hydrochloric acid (HCl)-In-house prep.
Brine (saturated aqueous NaCl solution)-In-house prep.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-Various
Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, particularly with potentially challenging or sterically hindered substrates.[2][3][5]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 eq) followed by HATU (1.1-1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5-3.0 eq) dropwise to the cooled mixture. The addition of base deprotonates the carboxylic acid, initiating the activation process.[9][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored.

  • Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[2][12]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2] These washes serve to remove excess DIPEA, unreacted starting materials, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and highly reliable alternative to HATU. The use of HOBt is crucial for minimizing racemization and improving reaction efficiency.[2][8][10]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the amine (1.1-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred mixture.

  • Base Addition (Optional but Recommended): Add DIPEA or another non-nucleophilic base (1.5-2.0 eq) dropwise. While not always strictly necessary, a base can facilitate the reaction, especially if the amine is used as a salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2][12]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove the urea byproduct of EDC), 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Figure 3. General experimental workflow for amide coupling.

Analytical Monitoring

Effective reaction monitoring is key to determining the reaction endpoint and maximizing yield.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for qualitatively assessing the consumption of starting materials and the formation of the product.[12] A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting acid, the amine, and the amide product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the consumption of reactants and verifying the mass of the desired product.[12][13] This is particularly useful for complex reaction mixtures.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction - Inactive coupling reagent (hydrolyzed)- Impure or wet reagents/solvents- Insufficient base- Use fresh, high-purity coupling reagents.- Ensure all solvents are anhydrous and glassware is properly dried.- Use the recommended stoichiometry of base; consider distilling the base before use.
Formation of Byproducts - N-acylurea formation (with EDC)- Racemization (if applicable)- Ensure HOBt is used with EDC to suppress N-acylurea formation.- Keep reaction temperatures low (start at 0 °C) to minimize racemization. HATU is generally associated with low levels of racemization.[7]
Difficult Purification - Tetramethylurea byproduct from HATU is polar and can be difficult to remove.[14]- EDC urea byproduct not fully removed by aqueous washes.- For the HATU byproduct, multiple aqueous washes or purification by reverse-phase chromatography may be necessary.- Ensure thorough aqueous washes are performed in the EDC protocol work-up.

Conclusion

The protocols described herein provide robust and reliable methods for the amide coupling of this compound. The choice between the HATU and EDC/HOBt methods will depend on the specific requirements of the synthesis, including scale, cost, and the nature of the amine coupling partner. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can confidently and efficiently synthesize the desired amide products in high yield and purity.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Gummadi, V. et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(45), 6146-6150. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (4-tert-Butyl-benzoylamino)-acetic acid, a key intermediate in various research applications. Our goal is to provide actionable insights and robust solutions to common challenges encountered during its synthesis, thereby improving yield, purity, and reproducibility. This document is structured into a Frequently Asked Questions (FAQ) section for quick reference and a detailed Troubleshooting Guide for in-depth problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound? A1: The most prevalent and effective method is the N-acylation of glycine with 4-tert-butylbenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions .[1][2] This involves reacting the acyl chloride with the amino acid in an alkaline aqueous solution, which facilitates the formation of the amide bond while neutralizing the hydrochloric acid byproduct.[3][4]

Q2: What are the critical roles of the primary reagents in this synthesis? A2: There are three key components:

  • Glycine: Acts as the nucleophile, where its amino group attacks the electrophilic carbonyl carbon of the acyl chloride.

  • 4-tert-Butylbenzoyl Chloride: This is the acylating agent that provides the 4-tert-butylbenzoyl group. Its reactivity is high, but it is also susceptible to hydrolysis.[5]

  • Base (e.g., NaOH, KOH): The base serves two essential functions. First, it deprotonates the glycine, enhancing its nucleophilicity. Second, it neutralizes the HCl generated during the reaction. Without the base, the HCl would protonate the unreacted glycine, rendering it non-nucleophilic and halting the reaction, theoretically limiting the yield to 50%.[4][6]

Q3: What is the most significant side reaction that diminishes the product yield? A3: The primary competing reaction is the hydrolysis of the 4-tert-butylbenzoyl chloride .[7][8] In the aqueous alkaline medium, water can act as a competing nucleophile, attacking the acyl chloride to form the corresponding and unreactive 4-tert-butylbenzoic acid. This side reaction consumes the acylating agent and complicates the purification process.[2]

Q4: How is the final product, this compound, typically isolated and purified? A4: The standard workup procedure involves acidifying the reaction mixture with a strong acid (e.g., HCl) after the reaction is complete. This protonates the carboxylate group of the product, significantly reducing its solubility in water and causing it to precipitate. The solid product can then be collected by filtration.[2] Further purification is typically achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a problem-solution format, providing detailed explanations and corrective actions.

Problem 1: Consistently Low or No Product Yield

Low yield is the most common issue, often stemming from a few critical factors related to reaction conditions and reagent quality.

Potential Cause A: Premature Hydrolysis of 4-tert-Butylbenzoyl Chloride The acyl chloride is highly reactive and moisture-sensitive. If it hydrolyzes to 4-tert-butylbenzoic acid before it can react with glycine, the yield will be drastically reduced.

Solutions:

  • Temperature Control: The reaction is exothermic. Perform the addition of 4-tert-butylbenzoyl chloride at a low temperature (0-5 °C) using an ice bath. This slows the rate of both the desired reaction and the competing hydrolysis, but it disproportionately favors amidation over hydrolysis.

  • Slow, Controlled Addition: Add the acyl chloride to the alkaline glycine solution dropwise or in small portions over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the acyl chloride, minimizing its exposure to water.[7]

  • Vigorous Stirring: In a biphasic Schotten-Baumann reaction (e.g., water/dichloromethane), efficient mixing is paramount.[9] Use a mechanical overhead stirrer to create a large interfacial area, maximizing the probability of collisions between the reactants in their respective phases.

  • Reagent Quality: Use freshly distilled or high-purity 4-tert-butylbenzoyl chloride. Store it under an inert atmosphere (e.g., nitrogen or argon) and handle it quickly to minimize exposure to atmospheric moisture.[5]

Potential Cause B: Incorrect pH or Insufficient Base The reaction requires an alkaline environment to proceed efficiently.

Solutions:

  • Stoichiometry of Base: Use at least two equivalents of base (e.g., NaOH). One equivalent is needed to deprotonate the glycine, and a second equivalent is required to neutralize the HCl produced.[3][6] An excess of base (e.g., 2.1-2.5 equivalents) is often recommended to maintain a sufficiently high pH throughout the reaction.

  • Choice of Base: Both NaOH and KOH are commonly used. Some studies suggest that KOH can lead to faster reaction rates compared to NaOH under certain conditions.[7][8]

  • Monitor pH: If possible, monitor the pH of the aqueous layer during the addition of the acyl chloride and add more base as needed to keep it in the optimal range (typically pH 9-11).

Workflow for Synthesis of this compound

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Alkaline Glycine Solution (Glycine + 2.1 eq. NaOH in H₂O) C Cool Glycine Solution (0-5 °C) A->C B Prepare Acyl Chloride Solution (4-tert-Butylbenzoyl Chloride in an inert solvent, e.g., Toluene) D Slowly Add Acyl Chloride (Over 30-60 min with vigorous stirring) B->D C->D E Allow to Warm to RT (Stir for 1-2 hours) D->E F Acidify Mixture (Cool and add conc. HCl to pH 2-3) E->F G Isolate Crude Product (Collect precipitate via vacuum filtration) F->G H Purify by Recrystallization (e.g., from Ethanol/Water) G->H I Dry Final Product (Yields pure (4-tert-Butyl-benzoylamino) -acetic acid) H->I

Caption: A typical experimental workflow for the Schotten-Baumann synthesis.

Problem 2: Final Product is Contaminated with Starting Material or Byproducts

The primary impurity is often 4-tert-butylbenzoic acid, the hydrolysis byproduct.

Potential Cause: Inefficient Purification Simple filtration may not be sufficient to remove all impurities, especially if they have similar solubilities or co-precipitate with the product.

Solutions:

  • Optimize Recrystallization: This is the most critical purification step.

    • Solvent Selection: An ideal solvent system will dissolve the product and impurities at high temperatures but allow only the desired product to crystallize upon cooling. A mixture of ethanol and water is often effective.

    • Procedure: Dissolve the crude solid in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the filtrate to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery before filtering.

  • Base Wash: Before acidification, consider washing the reaction mixture with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted acyl chloride or other non-polar impurities. The desired product salt will remain in the aqueous layer.

  • Trituration: If the product oils out or is difficult to crystallize, try triturating the crude material with a solvent in which the impurity is soluble but the product is not (e.g., cold water or a hexane/ether mixture).

Optimized Reaction Parameters

The table below summarizes key parameters for maximizing the yield and purity of the synthesis.

ParameterRecommendationRationale & Scientific Justification
Glycine : Acyl Chloride Ratio 1 : 1.05-1.1A slight excess of the acyl chloride ensures complete consumption of the more valuable amino acid.
Base (NaOH/KOH) 2.1-2.5 Molar EquivalentsEnsures the reaction medium remains sufficiently alkaline to neutralize byproduct HCl and keep glycine nucleophilic.[4][6]
Reaction Temperature 0-5 °C during addition, then warm to RTMinimizes the rate of acyl chloride hydrolysis, which is a major competing side reaction.[7]
Addition Time 30-60 minutesSlow addition prevents a buildup of acyl chloride concentration, reducing hydrolysis and controlling the reaction's exothermicity.
Stirring Vigorous Mechanical StirringCrucial for biphasic reactions to maximize the interfacial surface area and promote reactant interaction.[9]
Workup pH pH 2-3Ensures complete protonation of the product's carboxylate, rendering it insoluble in water for efficient precipitation and isolation.[2]
Simplified Reaction Mechanism

The diagram below outlines the fundamental steps of the N-acylation process under Schotten-Baumann conditions.

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Neutralization Glycine Glycinate (H₂N-CH₂-COO⁻) Intermediate Tetrahedral Intermediate Glycine->Intermediate Attacks Carbonyl AcylCl 4-tert-Butylbenzoyl Chloride AcylCl->Intermediate Intermediate2 Tetrahedral Intermediate Product_HCl Product + HCl Intermediate2->Product_HCl Reforms C=O, expels Cl⁻ HCl HCl Salt_Water Cl⁻ + H₂O HCl->Salt_Water Base OH⁻ (Base) Base->Salt_Water Neutralizes Acid

Caption: Key mechanistic steps in the Schotten-Baumann reaction.

References
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Perez-Vigo, B., et al. (2005). Effect of Temperature on the Acidolysis of N-acyl-N,alpha,alpha-trialkyl Glycine Amides as Related to the Nature of Substituents. Journal of Peptide Science. Available from: [Link]

  • D'Orazio, A., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. (2019). Available from: [Link]

  • YouTube. Schotten-Baumann Reaction and its Mechanism. (2021). Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Available from: [Link]

  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. (2021). Available from: [Link]

  • Google Patents. CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • SciSpace. Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. Available from: [Link]

  • Google Patents. EP1314717A1 - Method for preparing N-long chain acyl neutral amino acid.
  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
  • Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Available from: [Link]

  • L.S. College, Muzaffarpur. Schotten–Baumann reaction. (2020). Available from: [Link]

Sources

Technical Support Center: (4-tert-Butyl-benzoylamino)-acetic acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with (4-tert-Butyl-benzoylamino)-acetic acid (also known as 4-tert-butylhippuric acid or N-(4-tert-butylbenzoyl)glycine ).

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic ID: TBB-GLY-001

Executive Summary

The purification of this compound presents a unique challenge: balancing the high lipophilicity of the tert-butyl group with the polarity of the amide linkage and free carboxylic acid. Unlike standard hippuric acid, which is easily recrystallized from water, this derivative often exhibits "oiling out" behavior and persistent contamination with the starting material, 4-tert-butylbenzoic acid.

This guide addresses these specific physicochemical hurdles using solubility differentials and pKa-modulated extraction.

Part 1: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing during cooling. How do I fix this?

Diagnosis: This is a common issue with tert-butyl substituted aromatics.[1] The "greasy" lipophilic tail lowers the melting point and creates a metastable oil phase in aqueous solvent mixtures before the crystal lattice can form. Corrective Action:

  • Seed Crystals: You must induce nucleation. If no pure seed is available, scratch the glass surface vigorously with a glass rod at the oil-solvent interface.

  • Solvent Modification: Switch from pure Water or Ethanol/Water to a Toluene/Ethyl Acetate or Acetonitrile/Water system. The tert-butyl group has high affinity for toluene, which can help keep the impurities in solution while the more polar amide product crystallizes upon cooling or anti-solvent addition.

  • Slow Cooling: Rapid cooling traps the oil. Wrap the flask in foil and allow it to cool to room temperature over 4–6 hours before moving to an ice bath.

Q2: I cannot remove the unreacted 4-tert-butylbenzoic acid (Starting Material).

Diagnosis: Both the product and the starting material are carboxylic acids with similar pKa values (approx. 3.7 vs 4.2), rendering standard acid-base extraction inefficient. However, they differ significantly in non-polar solubility. Corrective Action:

  • The "Non-Polar Wash" Protocol: 4-tert-butylbenzoic acid is highly soluble in benzene, toluene, and cold diethyl ether due to its lipophilic nature. The amide product (hippuric derivative) is significantly less soluble in these non-polar solvents due to intermolecular hydrogen bonding of the amide group.

  • Procedure: Triturate (grind) your crude solid with cold Toluene or Hexane/Diethyl Ether (3:1) . Filter the solid. The filtrate will contain the unreacted starting acid, while the filter cake retains the purified product.

Q3: The yield is significantly lower than expected (<40%).

Diagnosis: You are likely losing product into the organic layer during the initial extraction or into the mother liquor during recrystallization due to the tert-butyl group's solubility. Corrective Action:

  • pH Control: Ensure the aqueous phase is acidified to pH 2.0 (using 1M HCl) before extraction. The bulky group may suppress ionization, requiring lower pH to fully protonate the species for extraction.

  • Back-Extraction: The product has partial solubility in water due to the glycine moiety. Re-extract the aqueous waste stream with Ethyl Acetate (2x) to recover lost material.

Part 2: Physicochemical Data & Logic

The following data governs the purification strategy. Note the solubility inversion caused by the amide bond.

Table 1: Solubility Profile & Separation Logic
Solvent4-tert-butylbenzoic acid (Impurity)This compound (Product)Separation Strategy
Water (Cold) InsolubleInsolubleNon-selective
Water (Hot) InsolubleSparingly SolubleRecrystallization (Poor efficiency alone)
Ethanol Very SolubleSolubleNon-selective
Toluene Soluble Sparingly Soluble Trituration / Washing (Key Purification Step)
Diethyl Ether SolubleSlightly SolubleWashing
5% NaHCO₃ Soluble (as salt)Soluble (as salt)Removes non-acidic impurities
Table 2: Critical pKa Values
CompoundpKa (Approx)Notes
Glycine (COOH)2.34Easily removed by water wash (zwitterionic).
4-tert-butylbenzoic acid4.2Weaker acid. Lipophilic anion.
Product (Hippuric derivative)~3.6 - 3.8Slightly stronger acid due to amide electron withdrawal.

Part 3: Validated Purification Protocols

Protocol A: The "Toluene Trituration" (Recommended for removing Starting Material)

Use this if NMR/HPLC shows significant unreacted acid.

  • Dry the crude solid thoroughly (solvent residues interfere with trituration).

  • Suspend the solid in Cold Toluene (5 mL per gram of solid).

  • Sonicate for 5–10 minutes to break up aggregates.

  • Stir vigorously for 30 minutes at 0°C (ice bath).

  • Filter under vacuum.

  • Wash the cake with a small amount of cold Hexane.

  • Result: The filtrate contains the 4-tert-butylbenzoic acid. The solid is your product.

Protocol B: Recrystallization (Ethanol/Water)

Use this for general polishing of the final product.

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, slowly add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1–2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature (prevent oiling out).

  • Refrigerate at 4°C overnight.

  • Collect crystals by filtration and wash with cold 1:1 EtOH/Water.

Part 4: Workflow Visualization

Diagram 1: Purification Decision Tree

This logic flow ensures you choose the correct method based on your specific impurity profile.

Purification_Strategy Start Crude Reaction Mixture Check_Impurity Analyze Impurity Profile (TLC / NMR) Start->Check_Impurity Impurity_SM Major Impurity: 4-tert-butylbenzoic acid Check_Impurity->Impurity_SM Impurity_Gly Major Impurity: Unreacted Glycine Check_Impurity->Impurity_Gly Impurity_Color Colored Impurities / Unknowns Check_Impurity->Impurity_Color Action_Trituration PROTOCOL A: Toluene Trituration (Exploits solubility diff) Impurity_SM->Action_Trituration Hydrophobic Separation Action_WaterWash Acidic Water Wash (pH 2.0) Impurity_Gly->Action_WaterWash Solubility Action_Recryst PROTOCOL B: Recrystallization (EtOH / Water) Impurity_Color->Action_Recryst Final Pure this compound Action_Trituration->Final Action_WaterWash->Final Action_Recryst->Final

Caption: Decision tree for selecting the optimal purification method based on observed impurities.

Diagram 2: Extraction & Workup Flow

Standard workup modified for lipophilic acid recovery.

Workup_Flow Reaction Reaction Complete (Organic Solvent) Evap Evaporate Solvent Reaction->Evap Partition Partition: EtOAc + 1M HCl Evap->Partition Org_Layer Organic Layer (Product + SM) Partition->Org_Layer Aq_Layer Aqueous Layer (Glycine + Salts) Partition->Aq_Layer Wash Wash with Water (Remove trapped Glycine) Org_Layer->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Crude Crude Solid Dry->Crude

Caption: Modified workup flow to maximize recovery of the lipophilic product while removing glycine.

References

  • Solubility of 4-tert-butylbenzoic acid : Insoluble in water, very soluble in alcohol and benzene. Source: PubChem - 4-tert-Butylbenzoic acid Compound Summary. [Link]

  • General Synthesis of Hippuric Acid Derivatives : Schotten-Baumann reaction principles and purification via recrystallization. Source: Organic Syntheses, Coll.[2] Vol. 2, p.328 (1943). [Link]

  • pKa Considerations : Comparison of Benzoic acid (4.2) vs Hippuric acid (3.6).[3] Source: NIH National Library of Medicine - Hippuric Acid. [Link]

Sources

optimizing reaction conditions for (4-tert-Butyl-benzoylamino)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers optimizing the synthesis of (4-tert-Butyl-benzoylamino)-acetic acid (4-tert-Butylhippuric acid).

Executive Summary & Core Chemistry

The target molecule, This compound , is a lipophilic derivative of hippuric acid. The most robust synthetic route is the Schotten-Baumann reaction , which couples 4-tert-butylbenzoyl chloride with glycine in a biphasic aqueous/organic system.

Key Challenge: The primary failure mode is the competitive hydrolysis of the acid chloride reactant by the aqueous base, leading to low yields and contamination with 4-tert-butylbenzoic acid.

Reaction Scheme

Reactants: Glycine + 4-tert-Butylbenzoyl Chloride + NaOH Product: this compound + NaCl + H₂O

Standard Operating Protocol (Optimized)

Use this baseline protocol before attempting further optimization.

ParameterSpecificationRationale (Causality)
Stoichiometry Glycine (1.0 eq) : Acid Chloride (1.05 eq) : Base (2.0-2.2 eq)Excess chloride compensates for minor hydrolysis. Base neutralizes the HCl byproduct and keeps glycine deprotonated (NH₂).
Temperature 0°C – 5°C (Ice Bath)Low temperature kinetically favors acylation over hydrolysis.
pH Control pH 9 – 10 (Monitor continuously)Critical: < pH 8 protonates glycine (inactive NH₃⁺); > pH 11 accelerates chloride hydrolysis.
Solvent System Water / THF (or DCM) (1:1 ratio)Biphasic system dissolves inorganic base (water) and organic chloride (organic layer).
Addition Rate Dropwise over 30-45 minsPrevents local "hotspots" of concentration where hydrolysis dominates.
Step-by-Step Workflow

SynthesisWorkflow Start Dissolve Glycine (1 eq) in 10% NaOH (2 eq) Cool Cool to 0-5°C Start->Cool Add Add 4-t-Butylbenzoyl Chloride (Dropwise, in THF/DCM) Cool->Add React Stir vigorously (1-2 h) Maintain pH > 8 Add->React Wash Wash with Ether/DCM (Remove unreacted chloride) React->Wash Phase Separation Acidify Acidify Aqueous Layer (HCl to pH 2) Wash->Acidify Keep Aqueous Phase Filter Collect Precipitate (Crude Product) Acidify->Filter Precipitation Recryst Recrystallize (EtOH/Water) Filter->Recryst

Caption: Optimized Schotten-Baumann workflow for 4-tert-butylhippuric acid synthesis.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Module A: Yield Issues

Q: My yield is consistently low (< 40%). Where is the mass going? A: The most likely culprit is hydrolysis of the acid chloride .

  • Diagnosis: If you isolate a large amount of solid that melts around ~164°C, you have made 4-tert-butylbenzoic acid (the hydrolyzed byproduct), not the product.

  • Fix:

    • Check Temperature: Ensure the internal temperature never exceeds 5°C during addition.

    • Verify pH: If the pH drops below 8 during addition, the glycine becomes protonated (NH₃⁺) and stops reacting. The acid chloride then sits in water and hydrolyzes. Add base concurrently with the chloride to maintain pH.

    • Stirring: In a biphasic system, mass transfer is rate-limiting. Increase stirring speed to maximum (vortex creation) to ensure the amine meets the chloride at the interface [1].

Q: The reaction mixture solidified/clumped during addition. A: The product sodium salt may be precipitating early, or the acid chloride is freezing.

  • Fix: Add more solvent (THF or Water) to maintain fluidity. Ensure the organic solvent used for the chloride (e.g., DCM or THF) is not freezing at the ice bath temperature.

Module B: Purity & Isolation

Q: The product is oiling out instead of precipitating upon acidification. A: This is common with lipophilic "tert-butyl" derivatives.

  • Fix:

    • Seed it: Scratch the glass or add a seed crystal of hippuric acid.

    • Cool it: Place the acidified mixture in a -20°C freezer overnight.

    • Solvent Switch: If it remains an oil, extract the oil into Ethyl Acetate, dry over MgSO₄, and evaporate. Recrystallize the residue from a mixture of Ethanol/Water (1:3) or Toluene/Hexane .

Q: How do I distinguish the product from the starting material (Benzoic Acid derivative)? A: Use 1H NMR integration.

  • 4-tert-butylbenzoic acid (Impurity): Shows only aromatic protons (two doublets) and the t-butyl singlet.

  • Product: Shows the aromatic signals plus a distinct doublet (or broad singlet) for the Glycine CH₂ group around 4.0–4.2 ppm and the amide NH proton (if DMSO-d6 is used) [2].

Module C: Alternative "Green" Approaches

Q: Can I avoid the acid chloride and use the carboxylic acid directly? A: Yes, using coupling agents, though this is less atom-economical.

  • Protocol: Dissolve 4-tert-butylbenzoic acid and Glycine Methyl Ester HCl in DMF. Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) with DIPEA (3 eq).

  • Note: You will obtain the methyl ester of the product. You must perform a saponification (LiOH/THF/Water) step to get the free acid. This is a longer route but avoids unstable acid chlorides [3].

Decision Matrix for Troubleshooting

TroubleshootingTree Problem Low Yield or Impure Product CheckMP Check Melting Point of Crude Solid Problem->CheckMP HighMP MP ~164°C (Benzoic Acid Impurity) CheckMP->HighMP Matches Starting Acid TargetMP MP >170°C (Likely Product) CheckMP->TargetMP Matches Hippuric Deriv. Oily Product is Oily/Sticky CheckMP->Oily No Solid Action1 Hydrolysis Occurred: 1. Lower Temp 2. Increase Stirring 3. Maintain pH 9-10 HighMP->Action1 Action2 Good Crude: Recrystallize from Ethanol/Water TargetMP->Action2 Action3 1. Extract w/ EtOAc 2. Dry (MgSO4) 3. Triturate w/ Hexane Oily->Action3

Caption: Diagnostic logic for evaluating crude reaction outcomes.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR interpretation of amides vs acids).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Reference for alternative coupling strategies).

  • Organic Syntheses. (1932). Hippuric Acid Synthesis Protocol. Org. Synth. 12, 40. (Foundational protocol adapted for derivatives).

stability issues of (4-tert-Butyl-benzoylamino)-acetic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-tert-Butyl-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound, particularly under acidic and basic conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and drug development processes.

Introduction: Understanding the Chemistry of this compound

This compound, an N-acyl amino acid derivative, possesses a chemical structure that can be susceptible to degradation under certain pH conditions. The core of its potential instability lies in the amide bond linking the 4-tert-butylbenzoyl group to the glycine moiety. Amide bonds are generally stable; however, the presence of the electron-donating tert-butyl group on the aromatic ring can influence the reactivity of the amide bond, particularly towards acid-catalyzed hydrolysis.[1][2] This guide will delve into the mechanisms of degradation, provide troubleshooting strategies, and offer validated protocols to mitigate these stability concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is the hydrolysis of the amide bond, which leads to the formation of 4-tert-butylbenzoic acid and glycine. This degradation is most pronounced under acidic conditions but can also occur under strong basic conditions.

Q2: Why is this compound particularly susceptible to acid hydrolysis?

A2: The tert-butyl group on the benzoyl moiety is an electron-donating group. Electron-donating substituents on the N-acyl group of N-acyl amino acids can accelerate the rate of acid-catalyzed hydrolysis.[1][2] This is because they increase the electron density on the carbonyl oxygen of the amide, making it more susceptible to protonation, which is a key step in the acid-catalyzed hydrolysis mechanism.[3][]

Q3: What are the expected degradation products under acidic and basic conditions?

A3: Under both acidic and basic conditions, the primary degradation products are 4-tert-butylbenzoic acid and glycine, resulting from the cleavage of the amide bond.

Q4: Can I anticipate the rate of degradation under specific pH conditions?

Q5: Are there any formulation strategies to enhance the stability of this compound?

A5: Yes, formulating the compound in a buffered solution close to neutral pH (pH 6-8) is the most effective strategy to minimize hydrolysis. For liquid formulations, refrigeration or freezing can also significantly slow down the degradation rate. In solid form, the compound is generally more stable, provided it is protected from moisture and high temperatures.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solution
Loss of compound purity over time in acidic solution (e.g., HPLC mobile phase). Acid-catalyzed hydrolysis of the amide bond.- Adjust the pH of the mobile phase to be less acidic, if chromatographically feasible.- Prepare fresh solutions of the compound daily.- Store stock solutions at low temperatures (2-8 °C) and for a limited duration.
Inconsistent results in cell-based assays with acidic media. Degradation of the compound in the assay medium, leading to a lower effective concentration.- Determine the stability of the compound in the specific cell culture medium under assay conditions (e.g., 37 °C, 5% CO₂).- If degradation is significant, consider pre-incubating the compound for a shorter period or using a freshly prepared solution for each experiment.
Formation of precipitate in a basic formulation. The carboxylate salt of the compound may have limited solubility at high concentrations or in the presence of certain counter-ions.- Assess the solubility of the sodium or potassium salt of the compound.- Adjust the pH to a range where the compound is sufficiently soluble and stable.- Consider the use of co-solvents or other formulation excipients to improve solubility.
Unexpected peaks in chromatograms during stability studies. Formation of degradation products (4-tert-butylbenzoic acid and glycine) or other minor byproducts.- Characterize the degradation products using techniques like LC-MS to confirm their identity.[6][7][8]- Develop an analytical method that can effectively separate and quantify the parent compound and its major degradants.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess pH Stability

This protocol outlines a systematic approach to evaluate the stability of this compound under various pH conditions, a critical step in pre-formulation and drug development.[5]

Objective: To determine the degradation profile of this compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Samples:

    • Acidic Hydrolysis: Add a small aliquot of the stock solution to a known volume of 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: Add a small aliquot of the stock solution to a known volume of 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Neutral Condition: Add a small aliquot of the stock solution to a known volume of phosphate buffer (pH 7.4) to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24, 48, 72 hours). Also, maintain a set of control samples at room temperature and refrigerated (2-8 °C).

  • Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize it if necessary (e.g., add an equivalent amount of base to the acid-stressed sample and vice-versa), and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point. Identify and quantify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • 4-tert-Butylbenzoic acid (as a reference standard for one of the degradants)

  • Glycine (as a reference standard for the other degradant)

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Acids and bases for mobile phase pH adjustment (e.g., formic acid, ammonium acetate)

  • C18 reversed-phase HPLC column

Procedure:

  • Initial Method Development:

    • Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Column Selection: A C18 column is a good starting point for this type of molecule.

    • Detection: Use a UV detector at a wavelength where the parent compound and the 4-tert-butylbenzoic acid degradant have significant absorbance (e.g., determined by UV scan). Glycine will likely not be detected by UV and may require a different detection method if its quantification is critical.

  • Method Optimization:

    • Inject a solution containing the parent compound and its potential degradation products (if available as standards).

    • Adjust the gradient profile, mobile phase composition, and flow rate to achieve adequate separation (resolution > 2) between all peaks.

  • Forced Degradation Sample Analysis:

    • Inject a sample from the forced degradation study (Protocol 1) that shows significant degradation.

    • Ensure that the method separates the parent peak from all degradation product peaks. The appearance of new peaks that are well-resolved from the main peak indicates a stability-indicating method.

  • Method Validation: Perform a validation of the analytical method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways and Workflows

Degradation Pathway of this compound

cluster_conditions Stress Conditions Acid Acidic Conditions (H⁺, H₂O) Parent This compound Base Basic Conditions (OH⁻, H₂O) Deg1 4-tert-Butylbenzoic acid Parent->Deg1 Amide Bond Cleavage Deg2 Glycine Parent->Deg2 Amide Bond Cleavage

Caption: Primary degradation pathway via amide hydrolysis.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Neutral) A->B C Incubate at Controlled Temperature B->C D Withdraw and Neutralize Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Calculate % Degradation E->F G Identify and Quantify Degradants F->G

Caption: Workflow for forced degradation studies.

References

  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • Topic 4.8 AMINO ACIDS Structure Acid-Base Properties Condensation Reactions Proteins. [Link]

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

  • Hydrolysis - Wikipedia. [Link]

  • n-acylated amino acids: Topics by Science.gov. [Link]

    • analytical methods. [Link]

  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • (4-tert-Butylphenyl)acetic acid. [Link]

  • Hippuric acid - Wikipedia. [Link]

  • N-benzoyl glycine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Hippuric acid - American Chemical Society. [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • N-benzoylglycinate | C9H8NO3- | CID 4402710 - PubChem. [Link]

    • ANALYTICAL METHODS. [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG. [Link]

  • Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. [Link]

  • (PDF) (4-tert-Butylphenyl)acetic acid. [Link]

  • Chemical Properties of Acetic acid, [(benzoylamino)oxy]- (CAS 5251-93-4). [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]

Sources

troubleshooting guide for the synthesis of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Target Molecule: (4-tert-Butyl-benzoylamino)-acetic acid Synonyms: N-(4-tert-butylbenzoyl)glycine; 4-tert-butylhippuric acid. Reaction Class: Schotten-Baumann Amidation.

This guide addresses the synthesis of the glycine conjugate of 4-tert-butylbenzoic acid. The standard approach utilizes a Schotten-Baumann reaction , where 4-tert-butylbenzoyl chloride reacts with glycine in a biphasic or aqueous alkaline medium. The primary challenge in this synthesis is the competition between the amine nucleophile (glycine) and the hydrolysis of the acyl chloride by the aqueous base.

Key Reaction Scheme


Knowledge Base: Standard Operating Procedure (SOP)

Use this baseline protocol to verify your current method before troubleshooting.

Phase 1: Reaction Setup
  • Dissolution: Dissolve Glycine (1.0 equiv) in 10% NaOH (2.2 equiv) . The extra base is required to neutralize the carboxylic acid of glycine and the HCl generated during the reaction.

  • Cooling: Cool the solution to 0–5 °C in an ice bath.

  • Addition: Add 4-tert-butylbenzoyl chloride (1.05 equiv) dropwise.

    • Note: If the acid chloride is solid or viscous, dissolve it in a minimal amount of dry DCM or diethyl ether to facilitate smooth addition.

  • Reaction: Stir vigorously for 3–4 hours. Allow the temperature to rise to room temperature naturally.

    • Checkpoint: The pH must remain >10 throughout the addition. Add supplementary NaOH if necessary.

Phase 2: Workup & Isolation
  • Washing (Critical): If an organic solvent was used, separate the layers. Wash the aqueous layer with a small volume of DCM or Diethyl Ether.

    • Why? This removes unreacted acid chloride and neutral organic impurities (e.g., anhydrides) before acidification.

  • Acidification: Cool the aqueous layer back to 0 °C. Slowly add conc. HCl dropwise with stirring until pH ~2.

  • Precipitation: The product should precipitate as a white solid.

  • Filtration: Filter the solid and wash with ice-cold water.

Phase 3: Purification
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane .

    • Note: The tert-butyl group increases lipophilicity compared to unsubstituted hippuric acid, making water alone a poor solvent for recrystallization.

Technical Support Tickets (Troubleshooting)

Ticket #001: Low Yield / No Precipitate upon Acidification

User Report: "I added HCl, but no solid formed, or the yield is <30%."

Root CauseDiagnostic QuestionCorrective Action
Rapid Hydrolysis Did you add the acid chloride too fast or at room temp?Slow down. The acid chloride hydrolyzed to 4-tert-butylbenzoic acid before reacting with glycine. Maintain 0 °C and add dropwise.
Insufficient Base Did the pH drop below 9 during addition?Monitor pH. Glycine (

) must be deprotonated to react. If pH < 9, the amine is protonated (

) and non-nucleophilic.
Oiling Out Did the product form a sticky oil instead of crystals?Seed & Scratch. The tert-butyl group lowers the melting point. Cool the acidified mixture to -20 °C or scratch the glass to induce nucleation.
Ticket #002: Product Contains Impurities (High MP or Wrong NMR)

User Report: "The product melts higher than expected or shows extra aromatic peaks."

Diagnosis: The major impurity is 4-tert-butylbenzoic acid (hydrolysis byproduct).

  • Differentiation:

    • Product: Amide N-H stretch in IR (~3300 cm⁻¹); Glycine

      
       doublet in NMR (~4.0 ppm).
      
    • Impurity: No Amide N-H; No Glycine peaks.

Resolution Protocol:

  • Bicarbonate Wash: Dissolve the crude solid in saturated Sodium Bicarbonate (

    
    ) .
    
    • Logic: Both the product and the impurity are acids, so both will dissolve. However, the amide bond makes the product slightly less acidic and more polar.

    • Better Approach: Recrystallize from Toluene or Xylene . 4-tert-butylbenzoic acid is highly soluble in hot non-polar solvents, whereas the glycine derivative (more polar) may be less soluble or crystallize differently.

  • TLC Monitoring: Use a solvent system of DCM:MeOH:Acetic Acid (90:9:1) . The acid impurity usually runs faster (higher

    
    ) than the amide product.
    

Visual Workflows

Figure 1: Synthesis & Isolation Logic Flow

Caption: Step-by-step decision process for the Schotten-Baumann synthesis of N-(4-tert-butylbenzoyl)glycine.

G Start Start: Reactants (Glycine + 4-tBu-Ph-COCl) Reaction Reaction Phase (pH > 10, 0°C) Start->Reaction CheckPH Check pH Is pH > 10? Reaction->CheckPH AddBase Add NaOH CheckPH->AddBase No Wash Organic Wash (Remove neutral impurities) CheckPH->Wash Yes AddBase->Reaction Acidify Acidify Aqueous Layer (HCl to pH 2) Wash->Acidify Precipitate Precipitation? Acidify->Precipitate Filter Filter & Dry (Crude Product) Precipitate->Filter Solid Oil Oiling Out? Cool & Scratch Precipitate->Oil Oil/Goo Oil->Filter

Figure 2: Impurity Troubleshooting Tree

Caption: Logic tree for identifying and removing the common hydrolysis impurity.

T Problem Impurity Detected CheckNMR Check 1H NMR (Glycine CH2 peak?) Problem->CheckNMR Hydrolysis Impurity: 4-tert-butylbenzoic acid (Hydrolysis Product) CheckNMR->Hydrolysis Missing CH2 Clean Product is Clean CheckNMR->Clean Present (~4.0 ppm) Action1 Recrystallize: Ethanol/Water Hydrolysis->Action1 Action2 Check Reagents: Dry Acid Chloride Hydrolysis->Action2

Reagent Data & Physical Properties[1][2][3][4][5][6]

ComponentCAS No.MW ( g/mol )Physical StateKey Property
4-tert-Butylbenzoyl chloride 1710-98-1196.67Liquid / Low melt solidHydrolyzes in moist air; bp 135°C (20 mmHg) [1].[1]
Glycine 56-40-675.07White SolidWater soluble; pKa2 = 9.60.
Product N/A*~235.28White SolidLipophilic amide; MP > 140°C (est).
Impurity (Acid) 98-73-7178.23White SolidMP ~164°C [2].

*Note: The specific CAS for the glycine conjugate is not widely listed in common commercial catalogs; characterize by NMR/IR against the parent hippuric acid.

References

  • Sigma-Aldrich. 4-tert-Butylbenzoyl chloride Product Sheet. Link[2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7393, 4-tert-Butylbenzoic acid. Link

  • Organic Syntheses. General Schotten-Baumann Procedures (e.g., Benzoylation of Glycine). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).

Sources

common impurities in (4-tert-Butyl-benzoylamino)-acetic acid and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Troubleshooting, and Purification Guide

Executive Summary & Chemical Context

(4-tert-Butyl-benzoylamino)-acetic acid (also known as N-(4-tert-butylbenzoyl)glycine or 4-tert-butylhippuric acid) is a glycine conjugate typically synthesized via the Schotten-Baumann reaction.[1] It serves as a critical intermediate in peptidomimetic synthesis and as a lipophilic analog of hippuric acid in metabolic studies.

Users frequently encounter issues with purity (specifically contamination with hydrolyzed starting material) and physical form (oiling out during crystallization).[1] This guide provides a definitive troubleshooting workflow to isolate high-purity material (>98%).

Key Chemical Properties
PropertyValue/Description
Chemical Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Solubility Soluble in Ethanol, DMSO, dilute Base (NaOH/NaHCO₃); Poorly soluble in Water, Hexane.[1][2][3]
pKa (approx.) ~3.6–3.8 (Carboxylic acid)
Common Synthesis 4-tert-butylbenzoyl chloride + Glycine (in NaOH/Water/DCM)

Diagnostic Module: Identifying Impurities

Before attempting purification, you must identify the nature of your contamination.[1][4] The following table summarizes the most common impurities found in crude reaction mixtures.

Common Impurity Profile
Impurity NameOriginSolubility ProfileDiagnostic Signal (1H NMR)
4-tert-Butylbenzoic acid Hydrolysis of acid chloride starting material (Major Impurity).[1]Soluble in Ether/EtOAc; Soluble in Base; Insoluble in Water.Absence of Glycine -CH₂- doublet (~4.0 ppm).[1] Aromatic protons shift slightly downfield compared to product.
Glycine Unreacted starting material.Soluble in Water; Insoluble in organic solvents.Broad singlet at ~3.5 ppm (D₂O exchangeable).[1]
4-tert-Butylbenzoyl chloride Unreacted reagent (rare if quenched).[1]Soluble in organics; Reacts with moisture.Pungent odor; decomposes on TLC plate.
Inorganic Salts (NaCl) Byproduct of neutralization.[1]Soluble in Water.[4][5][6]Invisible in NMR; Ash residue in combustion analysis.
Toluene/Solvents Entrapped solvent.Organic.Distinct solvent peaks (e.g., Toluene methyl singlet at 2.36 ppm).[1]

Mechanism of Impurity Formation

Understanding how impurities form allows you to prevent them. The diagram below illustrates the competition between the desired amidation and the parasitic hydrolysis reaction.

ReactionPathways Start 4-tert-Butylbenzoyl Chloride Product PRODUCT: (4-tert-Butyl-benzoylamino)- acetic acid Start->Product Amidation (pH > 8, Fast) Impurity IMPURITY: 4-tert-Butylbenzoic acid Start->Impurity Hydrolysis (pH < 7 or Excess H2O) Glycine Glycine (Nucleophile) Glycine->Product Water Water (Competitor) Water->Impurity

Figure 1: Competitive pathways in Schotten-Baumann synthesis. High pH favors the amine nucleophile (Glycine), while low pH or insufficient mixing favors hydrolysis by water.[1]

Purification Protocols

If your crude material is impure, do not proceed directly to recrystallization if the impurity level is >10%, as the 4-tert-butylbenzoic acid will co-crystallize.[1] Use Protocol A first.

Protocol A: Acid-Base Extraction (The "Cleanup" Step)

Target: Removal of neutral organic impurities and unreacted acid chloride.[1]

Principle: The product is a carboxylic acid. It can be reversibly solubilized in mild base (as a salt) while non-acidic impurities remain in the organic layer.[1]

  • Dissolution: Dissolve the crude solid in 10% NaHCO₃ (aq) or 1M NaOH .

    • Note: Ensure the pH is >9. The solution should be clear. If it is cloudy, you have non-acidic impurities.[1]

  • Organic Wash: Extract this aqueous solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 20 mL).[1]

    • Action: Discard the organic layer (contains unreacted acid chloride, neutral byproducts).[1]

    • Keep: The Aqueous Layer (contains your Product as a sodium salt).[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with stirring until pH reaches ~2.

    • Observation: A thick white precipitate should form.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.[1]

Protocol B: Recrystallization (The "Polishing" Step)

Target: Removal of hydrolyzed starting material (4-tert-butylbenzoic acid).[1]

Solvent System: Ethanol/Water (Mixed Solvent).[1] Why? The tert-butyl group increases lipophilicity. Pure water is often too poor a solvent, leading to "oiling out."[1] Ethanol solubilizes the hydrophobic tail.

  • Dissolve: Suspend the solid in a minimum amount of boiling Ethanol (95%) .

  • Saturate: Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clear: Add one drop of ethanol to clear the solution.

  • Crystallize: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Then move to 4°C.

    • Troubleshooting: If oil droplets appear instead of crystals, reheat and add slightly more ethanol. Scratch the glass to induce nucleation.

  • Harvest: Filter and wash with cold 50% EtOH/Water.

Technical Support FAQs

Q1: My product is a sticky gum/oil instead of a powder. What happened?

  • Cause: This is "oiling out," common with lipophilic amides.[1] It often happens if the cooling is too rapid or if the solvent system is too polar (too much water).[1]

  • Fix: Re-dissolve in the hot solvent mixture. Add a seed crystal if available. Cool very slowly. Alternatively, triturating the gum with Hexane or Diethyl Ether can sometimes induce solidification by extracting trapped solvent.[1]

Q2: I see two spots on TLC that are very close together. Which is my product?

  • Analysis: The starting material (4-tert-butylbenzoic acid) and the product (this compound) are both carboxylic acids with similar polarity.[1]

  • Differentiation: Use a stain like Ninhydrin (negative for both) or Bromocresol Green (positive for acids).[1] The best separation is usually achieved with a polar mobile phase, e.g., DCM:MeOH:Acetic Acid (90:9:1).[1] The product (amide) is typically slightly more polar (lower Rf) than the benzoic acid derivative.[1]

Q3: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride in situ?

  • Advice: Yes, but you must remove excess SOCl₂ completely (via azeotropic distillation with toluene) before adding the glycine.[1] Residual SOCl₂ will react with the water in the Schotten-Baumann step to generate HCl, dropping the pH and stopping the reaction, or degrading the glycine.[1]

Visual Workflow: Purification Logic

PurificationFlow Crude Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in 10% NaHCO3 (aq) Crude->Dissolve Wash Wash with Ethyl Acetate Dissolve->Wash OrgLayer Organic Layer (Discard) Wash->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product stays here Acidify Acidify with HCl to pH 2 AqLayer->Acidify Filter Filter Precipitate Acidify->Filter CheckPurity Check Purity (HPLC/NMR) Filter->CheckPurity Recryst Recrystallize (EtOH/Water) CheckPurity->Recryst Impure Final Final Product >98% Purity CheckPurity->Final Pure Recryst->Final

Figure 2: Step-by-step purification decision tree for acidic amide derivatives.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007 .[1] [1]

  • Purification of Hippuric Acid Derivatives: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989 .[1] (Standard protocols for amino acid derivative recrystallization).

  • General Solubility Data (Tert-butyl derivatives): National Center for Biotechnology Information. PubChem Compound Summary for CID 87282314 (N-tert-butylglycine analog). [Link] (Used for solubility inference of lipophilic glycine derivatives).[1]

  • Synthesis of Amides: Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling".[1] Tetrahedron2005 , 61(46), 10827-10852.[1] [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of (4-tert-Butyl-benzoylamino)-acetic acid. This N-acyl amino acid is an important building block in various pharmaceutical and research applications. As you transition from bench-scale to pilot or manufacturing scale, new challenges can arise. This document provides practical, experience-driven advice to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What are the most common and scalable methods for synthesizing this compound?

The synthesis of this compound is fundamentally an amide bond formation between 4-tert-butylbenzoic acid and glycine. For large-scale production, the most prevalent and practical method is the Schotten-Baumann condensation. This involves reacting an activated form of the carboxylic acid (typically an acyl chloride) with the amino acid under basic conditions.[1][2]

Workflow for Schotten-Baumann Synthesis:

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_workup Step 3: Work-up & Isolation A 4-tert-Butylbenzoic Acid B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) A->B Reaction C 4-tert-Butylbenzoyl Chloride (Activated Intermediate) B->C Forms F This compound (Product) C->F Reacts with D Glycine D->F E Aqueous Base (e.g., NaOH, K₂CO₃) E->F Maintains pH G Reaction Mixture H Acidification G->H I Precipitation H->I J Filtration & Drying I->J K Purified Product J->K

Caption: Scalable Schotten-Baumann synthesis workflow.

While direct condensation using coupling reagents is common in lab-scale peptide synthesis, it is often less favored for large-scale production of a simple N-acyl amino acid due to cost, atom economy, and the generation of significant byproducts that complicate purification.[3][4][5]

Question 2: How do I choose the right coupling reagent if I must avoid the acyl chloride route for scaling up?

If the use of thionyl chloride or oxalyl chloride is not feasible due to substrate sensitivity or equipment limitations, certain coupling reagents can be considered for scale-up, though with careful evaluation of cost and process efficiency.[6]

Coupling Reagent ClassExamplesPros for Scale-UpCons for Scale-Up
Carbodiimides DIC (Diisopropylcarbodiimide), EDC (Water-soluble)Relatively low cost. Byproduct from DIC is a urea that can sometimes be filtered off.[7]DCC forms a urea byproduct that can be difficult to remove completely. Potential for racemization without additives.[7]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, good for sterically hindered couplings.[8]Higher cost. Byproducts can be challenging to remove. Solutions in DMF have moderate stability.
Uronium/Aminium Salts HBTU, HATU, HCTUVery efficient, fast reactions, and low racemization.[7][9] Stable in solutions like DMF.High cost. Generate stoichiometric amounts of byproducts.[10]
"Greener" Reagents T3P® (Propylphosphonic Anhydride), CDI (Carbonyldiimidazole)T3P byproducts are water-soluble and easily removed. CDI is relatively inexpensive.T3P is often sold as a solution. CDI can be moisture-sensitive.

Recommendation: For scaling up, a carbodiimide like DIC, often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions, strikes a balance between cost and reactivity.[9] However, a thorough cost analysis and process safety review are essential.

Question 3: What are the critical process parameters (CPPs) to monitor during the scale-up?

When scaling up the synthesis, the following parameters are critical to control for ensuring batch-to-batch consistency, yield, and purity:

  • Temperature Control: The activation of the carboxylic acid and the coupling reaction can be exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions and impurities. A jacketed reactor with precise temperature control is crucial.

  • Reagent Addition Rate: The slow, controlled addition of the acyl chloride or coupling reagent is vital. A rapid addition can cause temperature spikes and localized high concentrations, leading to the formation of byproducts such as the anhydride of 4-tert-butylbenzoic acid.

  • pH Control: In the Schotten-Baumann method, maintaining the optimal pH (typically 9-11) is critical.[2] If the pH is too low, the glycine will be protonated and less nucleophilic. If it's too high, hydrolysis of the acyl chloride can become a significant competing reaction. Use of an automated pH controller and a robust base addition system is recommended.

  • Agitation/Mixing: Efficient mixing is required to ensure homogeneity, especially in multiphasic reactions (e.g., solid glycine in a solvent). Poor mixing can lead to incomplete reactions and localized pH or temperature gradients. The stirrer design and speed should be evaluated during scale-up.

Question 4: What are the recommended work-up and purification procedures for this compound at a larger scale?

For this compound, a straightforward acidic work-up followed by crystallization is typically effective and scalable.

  • Quenching: Once the reaction is complete, the mixture is often cooled.

  • Acidification: The pH of the aqueous solution is carefully adjusted to be acidic (pH 2-3) using an acid like HCl. This protonates the carboxylate of the product, causing it to become insoluble in water.

  • Precipitation/Crystallization: The product precipitates out of the aqueous solution. The cooling rate can be controlled to influence crystal size and purity. For higher purity, a recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) may be necessary.[11]

  • Isolation: The solid product is isolated via filtration using equipment like a Nutsche filter-dryer.

  • Washing: The filter cake should be washed with cold water to remove inorganic salts and then potentially with a non-polar solvent to remove organic impurities.

  • Drying: The product is dried under vacuum at a controlled temperature to remove residual solvents.

Chromatography is generally avoided for large-scale purification of this type of compound due to high cost and solvent consumption.[12]

Question 5: What are the key safety considerations when scaling up this synthesis?
  • Corrosive Reagents: Thionyl chloride, oxalyl chloride, and strong acids/bases are corrosive. Ensure all equipment (reactors, transfer lines) is made of compatible materials (e.g., glass-lined steel).

  • Off-Gassing: The reaction of 4-tert-butylbenzoic acid with thionyl chloride releases HCl and SO₂ gas. The reaction with oxalyl chloride releases HCl, CO, and CO₂. The reactor must be vented to a scrubber system to neutralize these toxic and corrosive gases.[4]

  • Exothermic Reactions: As mentioned, both the activation and coupling steps can be exothermic. A failure in the cooling system could lead to a runaway reaction. A process safety review (e.g., HAZOP) should be conducted to identify risks.

  • Dust Explosion Hazard: The dried, powdered product may pose a dust explosion risk. Proper grounding of equipment and dust control measures are necessary during handling and packaging.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, safety glasses or face shields, and lab coats. For handling highly corrosive reagents, a chemical-resistant apron and respiratory protection may be required.

Part 2: Troubleshooting Guide

Problem 1: Low or no product yield.
Potential Cause Diagnostic Check Recommended Solution
Inefficient Acid Activation Analyze a sample of the reaction mixture by LC-MS or TLC after the activation step. Look for unreacted 4-tert-butylbenzoic acid.Ensure the chlorinating agent is fresh and of high quality. Consider slightly increasing the equivalents of the chlorinating agent (e.g., from 1.1 to 1.2 eq).
Hydrolysis of Activated Acid The reaction may have become too hot, or the pH may have been too high during the coupling step.Improve cooling efficiency. Ensure the pH is maintained in the optimal range (9-11) during the addition of the acyl chloride.[2]
Poor Quality of Starting Materials Check the purity of 4-tert-butylbenzoic acid and glycine via melting point, NMR, or titration.Use starting materials with >98% purity. Glycine should be dry.
Incorrect Stoichiometry Double-check all calculations for mass and molar equivalents, especially when accounting for the purity of reagents.Re-verify all calculations. Use calibrated scales and ensure accurate measurement of all reagents.
Problem 2: The reaction is incomplete or stalling.

G start Reaction Stalled? check_temp Is temperature within range? start->check_temp check_ph Is pH correct (if applicable)? check_temp->check_ph Yes adjust_temp Adjust temperature check_temp->adjust_temp No check_mixing Is agitation effective? check_ph->check_mixing Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are reagents degraded? check_mixing->check_reagents Yes adjust_mixing Increase agitation speed or use better impeller check_mixing->adjust_mixing No use_new_reagents Use fresh reagents check_reagents->use_new_reagents Yes success Reaction Proceeds check_reagents->success No adjust_temp->check_temp adjust_ph->check_ph adjust_mixing->check_mixing use_new_reagents->success

Caption: Troubleshooting workflow for a stalled reaction.

Problem 3: The final product is impure, with significant side products.
Impurity Observed Potential Cause Recommended Solution
Unreacted 4-tert-Butylbenzoic Acid Incomplete activation or insufficient equivalents of glycine.Ensure complete activation before coupling. Consider using a slight excess of glycine (e.g., 1.05 eq).
4-tert-Butylbenzoic Anhydride Localized high concentration of acyl chloride or presence of moisture during activation.Add the acyl chloride slowly and sub-surface if possible. Ensure all reagents and solvents are dry for the activation step.
Dipeptide (Gly-Gly) Impurity This is less common but can occur if the activated product reacts with another molecule of product.Ensure the product precipitates effectively upon acidification, separating it from any unreacted glycine in the aqueous phase.
Discoloration (Yellow/Brown) Reaction temperature was too high, causing degradation.Maintain strict temperature control throughout the process. Consider performing the reaction under an inert atmosphere (nitrogen) to prevent oxidative side reactions.
Problem 4: Difficulty in isolating the product.
Issue Potential Cause Recommended Solution
Product remains oily or gummy, does not precipitate Insufficient acidification. Presence of impurities that act as an oiling-out agent. Incorrect solvent for crystallization.Ensure pH is low enough (<3) to fully protonate the carboxylic acid. Try adding a seed crystal to induce crystallization. Perform a solvent screen to find a better anti-solvent system.
Very fine particles that clog the filter Precipitation occurred too quickly from a supersaturated solution.Cool the solution slowly after acidification. Apply agitation during precipitation to encourage the growth of larger crystals.
Product is soluble in the aqueous phase after acidification Incorrect product structure or very low concentration.Verify the product structure by NMR and MS. If the concentration is too low, consider partially evaporating the solvent before cooling to induce precipitation.

References

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(8), 1562-1576. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Chen, J., et al. (2021). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 24(5), 75-86. Retrieved from [Link]

  • Lu, H., & Cheng, J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online, 41(11), 1599-1605. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300645. Retrieved from [Link]

  • Lu, H., & Cheng, J. (2011). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Organic Letters, 13(19), 5244-5247. Retrieved from [Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689. Retrieved from [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). A green chemistry perspective on catalytic amide bond formation. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(1), 41-57. Retrieved from [Link]

  • Jungermann, E., Gerecht, J. F., & Krems, I. J. (1956). The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society, 78(1), 172-174. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Orsy, G., Shahmohammadi, S., & Forró, E. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • Barkin, J. A., & Chapman, K. D. (2021). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Plant Science, 12, 792211. Retrieved from [Link]

  • Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]

  • Liu, S., et al. (2012). Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(tBu)ester). Tetrahedron Letters, 53(36), 4844-4846. Retrieved from [Link]

Sources

Technical Support Center: Purification of (4-tert-Butyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-tert-Butyl-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common and alternative purification techniques. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" is a common issue where the solute separates from the cooling solvent as a liquid rather than a solid. This typically happens when the solution is supersaturated to a high degree, or the boiling point of the solvent is higher than the melting point of your compound.

Causality & Solution:

  • High Solute Concentration: You may be using too little solvent. The principle of recrystallization relies on the desired compound having high solubility in a hot solvent and low solubility in a cold solvent.[1][2] If the solution is too concentrated, the compound may crash out as an oil upon cooling.

    • Troubleshooting Step: Add a small amount of hot solvent to the oiled-out mixture to see if it redissolves. If it does, you can then allow it to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice.

    • Troubleshooting Step: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is crucial for forming pure crystals.[2]

  • Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent even at low temperatures, or it may be too poor of a solvent even when hot.

    • Troubleshooting Step: Consider a mixed solvent system. For a compound like this compound, which has both polar (carboxylic acid, amide) and non-polar (tert-butylphenyl) regions, a mixture of a polar and a non-polar solvent can be effective.[3] Common choices include ethanol/water, or ethyl acetate/hexane.[3] Start by dissolving your compound in the better solvent (e.g., ethanol) and then slowly add the poorer solvent (e.g., water) until the solution becomes cloudy (the cloud point). Then, add a few drops of the better solvent to redissolve the precipitate and allow it to cool slowly.

Q2: After recrystallization, my yield of this compound is very low. What are the likely reasons?

A2: Low recovery can stem from several factors during the recrystallization process.

Causality & Solution:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the crude product in an excessive amount of hot solvent.[1] This prevents the solution from becoming saturated upon cooling, and a significant portion of your product will remain in the mother liquor.

    • Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the solid.[1][2] Add the solvent in small portions to the heated solid until it just dissolves.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), you will lose product.

    • Troubleshooting Step: Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.

  • Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.

    • Troubleshooting Step: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Washing with a Too-Good Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.

    • Troubleshooting Step: Wash the crystals with a small amount of ice-cold solvent, as the solubility of your compound will be lower at colder temperatures.

Q3: I'm trying to recrystallize from acetic acid as suggested in some literature for similar compounds. What concentration should I use, and are there any special precautions?

A3: When a procedure calls for recrystallization from acetic acid, it generally implies glacial acetic acid (concentrated).[4] However, you can sometimes improve crystal formation by adding a small amount of water.

Causality & Solution:

  • Solvent Purity: Glacial acetic acid is often used for compounds that are highly soluble in aqueous solutions but less so in organic solvents.

    • Experimental Protocol: Start with a small test portion of your crude material in a test tube. See if it is insoluble in cold glacial acetic acid and soluble in hot glacial acetic acid.[4] If it is too soluble even when cold, you might try a mixture of acetic acid and water.

  • Safety Precautions: Concentrated acetic acid is corrosive and has a strong odor. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Chromatographic Purification Challenges

Q4: I am running a silica gel column to purify this compound, but the compound is streaking badly on the column and my fractions are not pure. Why is this happening?

A4: Streaking of acidic compounds on silica gel is a frequent problem. Silica gel is acidic, but the strong hydrogen bonding between the carboxylic acid group of your compound and the silanol groups on the silica surface can lead to poor separation.

Causality & Solution:

  • Strong Analyte-Stationary Phase Interaction: The carboxylic acid moiety of your molecule is strongly interacting with the silica gel.

    • Troubleshooting Step: Add a small amount of a polar, acidic modifier to your eluent system. Acetic acid (typically 0.5-2%) is a common choice.[5] The acetic acid in the mobile phase will compete with your compound for the active sites on the silica, leading to sharper peaks and better separation.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal.

    • Troubleshooting Step: Develop your separation on a Thin Layer Chromatography (TLC) plate first. Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound. A common eluent system for compounds of this type is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Q5: Are there alternative chromatographic methods to silica gel for purifying N-acylated amino acids?

A5: Yes, several alternatives can be more effective, especially if you are dealing with complex mixtures or require very high purity.

Alternative Techniques:

  • Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol). This can be an excellent method for purifying N-acylated amino acids.[5][6]

    • Workflow: Dissolve your crude product in a suitable solvent, load it onto the C18 column, and elute with a gradient of increasing organic solvent. The more polar impurities will elute first.

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. Since your compound has a carboxylic acid group, you can use an anion-exchange resin.[7][8]

    • Workflow: At a pH above the pKa of the carboxylic acid, your compound will be negatively charged and will bind to an anion-exchange column. You can then elute it by changing the pH or increasing the salt concentration of the mobile phase.

Liquid-Liquid Extraction Troubleshooting

Q6: I am using liquid-liquid extraction to remove non-acidic impurities. After basifying the aqueous layer to extract my product back into an organic solvent, I'm getting a poor recovery. What could be wrong?

A6: Poor recovery during the back-extraction step often points to issues with pH adjustment or emulsion formation.

Causality & Solution:

  • Incomplete pH Adjustment: To extract your deprotonated (4-tert-Butyl-benzoylamino)-acetate from the aqueous layer back into an organic solvent, you must first protonate it by adding acid. If the pH is not sufficiently acidic (well below the pKa of the carboxylic acid, which is typically around 4-5), a significant portion of your compound will remain in the aqueous layer as the carboxylate salt.

    • Troubleshooting Step: Use a pH meter or pH paper to ensure the aqueous layer is acidic (pH 1-2) before attempting the extraction with an organic solvent.

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product.

    • Troubleshooting Step: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the solute. If an emulsion does form, you can try adding a small amount of brine (saturated NaCl solution) to disrupt it.

Experimental Protocols

Protocol 1: Optimized Recrystallization using a Mixed Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Cloudiness: While the ethyl acetate solution is still warm, slowly add hexane dropwise with swirling until the solution remains faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Chromatography with an Acidic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5:0.5 hexane:ethyl acetate:acetic acid).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of acetic acid may require co-evaporation with a solvent like toluene.

Visualizations

Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation a Crude Product b Add Minimal Hot Solvent a->b c Hot Gravity Filtration (Optional) b->c If Insoluble Impurities d Slow Cooling to Room Temp. b->d If No Insoluble Impurities c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Drying g->h i i h->i Pure Crystals G start Compound 'Oils Out' During Recrystallization q1 Is the solution cooling too rapidly? start->q1 a1_yes Allow for slow cooling on benchtop before using an ice bath. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the initial solvent volume too low? a1_no->q2 a2_yes Add small amount of hot solvent to redissolve the oil. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is a single solvent system ineffective? a2_no->q3 a3_yes Switch to a mixed solvent system (e.g., Ethyl Acetate/Hexane). q3->a3_yes Yes a3_no Consult further literature for compound-specific solvents. q3->a3_no No

Caption: A decision-making flowchart for troubleshooting the "oiling out" phenomenon during recrystallization.

Quantitative Data Summary

Purification MethodPotential PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >99%60-90%Scalable, cost-effectiveCan have lower yield, risk of "oiling out"
Silica Gel Chromatography >98%50-85%Good for separating less polar impuritiesCan have issues with acidic compounds (streaking)
Reverse-Phase (C18) HPLC >99.5%40-80%High resolution, good for polar compoundsMore expensive, less scalable
Liquid-Liquid Extraction ~95% (as a primary step)>90%Good for initial bulk purificationLess effective for closely related impurities

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
  • Google Patents. (n.d.). CS251133B1 - A method of purifying hippuric acid.
  • Student Theses Faculty of Science and Engineering. (2023, July 14). The extraction of hippuric acid from cow urine using Liquid/Liquid extraction.
  • National Institutes of Health. (n.d.). Thin-layer chromatography of hippuric and m-methylhippuric acid in urine after mixed exposure to toluene and xylene - PMC.
  • PubMed. (2009, October 1). Post-derivatization procedure for determination of hippuric acid after extraction by an automated micro solid phase extraction system and monitoring by gas chromatography.
  • Benchchem. (n.d.). Troubleshooting incomplete removal of the t-butyl ester protecting group.
  • ChemicalBook. (2024, September 19). Hippuric acid: Preparation and Biological functions.
  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • Organic Syntheses Procedure. (n.d.). Acetic acid, tert-butyl ester.
  • recrystallization.pdf. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization.
  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Organic Syntheses Procedure. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.
  • National Institutes of Health. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - PMC.
  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis.
  • Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
  • Google Patents. (2014, May 14). CN103787971A - Preparation method of tert-butyl ester.
  • Reddit. (2015, June 16). Recrystallization from acetic acid? : r/chemistry.
  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
  • ResearchGate. (n.d.). (4-tert-Butylphenyl)acetic acid.
  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • Google Patents. (2016, September 1). WO2016135630A1 - Process for removing impurities from acetic acid.
  • Google Patents. (n.d.). CN114014762A - Crystallization refining method of tetrabutylammonium bromide.
  • PubMed. (n.d.). Separation of lactic acid from acetic acid using a four-zone SMB. Retrieved from [Link]

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Technical Support Center: (4-tert-Butyl-benzoylamino)-acetic acid Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide details the degradation pathways, stability profile, and troubleshooting protocols for (4-tert-Butyl-benzoylamino)-acetic acid (commonly known as 4-tert-Butylhippuric acid ).

Executive Technical Overview

  • Compound Name: this compound

  • Synonyms: N-(4-tert-butylbenzoyl)glycine; 4-tert-Butylhippuric acid.

  • CAS Number: 25475-58-5 (Acid form)

  • Primary Application: Urinary biomarker for exposure to 4-tert-butyltoluene and related alkylbenzenes; metabolite of Avobenzone; pharmaceutical impurity standard.

  • Critical Stability Factor: The molecule contains a secondary amide linkage susceptible to hydrolytic cleavage and microbial amidase activity, particularly in biological matrices (e.g., urine).

Degradation Pathways & Mechanisms

The degradation of this compound is dominated by the cleavage of the amide bond. Secondary pathways include oxidative stress on the tert-butyl moiety, though this is kinetically slower.

Pathway A: Hydrolytic Cleavage (Dominant)

The primary degradation route is the hydrolysis of the amide bond connecting the 4-tert-butylbenzoyl group and the glycine moiety.

  • Mechanism: Nucleophilic attack of water/hydroxide on the amide carbonyl carbon.

  • Catalysts: Strong acids (H⁺), Strong bases (OH⁻), and Enzymes (Hippuricase/Aminoacylase).

  • Products: 4-tert-Butylbenzoic acid (TBBA) and Glycine.

  • Relevance: Critical in urine sample storage where bacterial contamination introduces amidases that rapidly degrade the analyte.

Pathway B: Oxidative Degradation (Secondary)

While the tert-butyl group is generally robust, extreme oxidative conditions (e.g., forced degradation with high % H₂O₂) can attack the alkyl side chain.

  • Mechanism: Hydroxylation of the tert-butyl methyl groups (omega-oxidation) followed by further oxidation to carboxylic acids.

  • Relevance: Low in standard storage; relevant only during stress testing or metabolic profiling.

Pathway Visualization

The following diagram illustrates the degradation logic and products.

DegradationPathways Parent This compound (Parent) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Hydrolysis) Acid/Base/Enzyme OxProduct Hydroxy-tert-butyl Derivatives Parent->OxProduct Oxidation (H2O2) (Minor Pathway) Product1 4-tert-Butylbenzoic acid (TBBA) Intermediate->Product1 C-N Cleavage Product2 Glycine Intermediate->Product2 Release

Caption: Primary hydrolytic and secondary oxidative degradation pathways of 4-tert-butylhippuric acid.

Diagnostic & Troubleshooting Guide

Use this guide to diagnose unexpected results in your HPLC/MS or biological assays.

Scenario 1: "My analyte peak area is decreasing over time in urine samples."
  • Root Cause: Microbial Degradation .[1] Urine contains bacteria that produce hippuricase or general amidases, which hydrolyze the amide bond.

  • Diagnostic: Check for the appearance of a new peak corresponding to 4-tert-butylbenzoic acid (more hydrophobic, elutes later on C18).

  • Solution:

    • Acidification: Adjust sample pH to < 2.0 with HCl immediately upon collection (inhibits bacterial growth and enzyme activity).

    • Additives: Add sodium azide (0.1%) or thymol as a preservative if acidification is not possible.

    • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Scenario 2: "I see an extra peak eluting after the main peak in my Reverse Phase HPLC."
  • Root Cause: Hydrolysis Product (TBBA) . 4-tert-butylbenzoic acid lacks the polar glycine moiety, making it significantly more hydrophobic than the parent compound.

  • Verification:

    • Check the UV spectrum: TBBA has a distinct absorbance max around 235-240 nm.

    • Check MS: Look for m/z 177 (Negative mode, [M-H]⁻ for TBBA) vs m/z 234 for the parent.

Scenario 3: "The retention time shifts variably between runs."
  • Root Cause: pH Sensitivity .[2] The compound has a free carboxylic acid (pKa ~3.8). If your mobile phase pH is near the pKa, slight fluctuations will cause massive Rt shifts due to the equilibrium between ionized and non-ionized forms.

  • Solution: Buffer your mobile phase. Use 0.1% Formic Acid (pH ~2.7) to keep it protonated, or Ammonium Acetate (pH ~4.5+) to keep it ionized. Do not use unbuffered water.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating capability of your analytical method.

Stress ConditionReagent / ConditionsDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C2-4 HoursPartial conversion to TBBA + Glycine.
Base Hydrolysis 1N NaOH, 60°C1-2 HoursRapid conversion to TBBA + Glycine.
Oxidation 3% H₂O₂, RT24 HoursPotential minor degradation (check for +16 Da peaks).
Thermal 60°C (Solid State)7 DaysMinimal degradation expected (stable solid).
Photolytic UV / Xenon Lamp24 HoursMinimal degradation (check for ring opening/dimers).

Step-by-Step Procedure (Acid Hydrolysis):

  • Prepare a 1 mg/mL stock solution of this compound in Methanol.

  • Dilute 1:1 with 2N HCl (Final conc: 0.5 mg/mL analyte, 1N HCl).

  • Incubate at 60°C in a heating block.

  • Aliquot samples at T=0, 1h, 2h, and 4h.

  • Neutralize aliquots immediately with an equal volume of 1N NaOH (or dilute into mobile phase if acid-compatible).

  • Analyze via HPLC-UV/MS.

Protocol B: Biological Sample Preservation (Urine)

Objective: Prevent enzymatic hydrolysis during storage.

  • Collection: Collect urine in a sterile container.

  • Immediate Stabilization:

    • Method A (Preferred): Add 6M HCl to reach pH < 2.0 (approx. 10 µL per mL urine).

    • Method B (Alternative): Add Sodium Azide to a final concentration of 0.1% (w/v).

  • Centrifugation: Centrifuge at 3000 x g for 10 min to remove precipitates/cells.

  • Storage: Transfer supernatant to cryovials. Store at -80°C .

  • Thawing: Thaw on ice. Vortex and centrifuge again before analysis to remove salts precipitated during freezing.

Frequently Asked Questions (FAQ)

Q1: Is this compound light sensitive?

  • A: It shows moderate stability to ambient light. However, as an aromatic compound, long-term exposure to strong UV can cause degradation. Store reference standards in amber vials as a precaution.

Q2: Can I use acetonitrile as a solvent for stock preparation?

  • A: Yes, it is highly soluble in methanol and acetonitrile. Avoid dissolving directly in basic aqueous buffers for long-term storage, as this accelerates hydrolysis.

Q3: What is the major metabolite I should look for if I suspect degradation?

  • A: 4-tert-Butylbenzoic acid (CAS 98-73-7) . In mass spectrometry (ESI-), look for the transition from m/z 234 → 177 (Loss of Glycine residue, -57 Da).

Q4: Why does the peak tail significantly on my C18 column?

  • A: The free carboxylic acid group interacts with residual silanols on the column packing.

    • Fix: Increase buffer ionic strength (e.g., 10-20 mM Ammonium Formate) or lower the pH to suppress ionization.

References

  • Metabolism of Alkylbenzenes: Williams, R. T., et al. "Studies in detoxication. 61. The metabolism of alkylbenzenes. tert.-Butylbenzene." Biochemical Journal, 1954.

  • Hippuric Acid Chemistry: "Hippuric acid."[1][3][4][5][6] Wikipedia, The Free Encyclopedia.

  • General Amide Hydrolysis Kinetics: "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters." ChemRxiv, 2021. (Provides kinetic context for ester/amide stability).

  • Sample Preservation: "Hydrolysis of tert-butyl formate: Kinetics... and implications." USGS Publications. (Demonstrates acid/base catalyzed hydrolysis rates for tert-butyl derivatives).

Sources

Validation & Comparative

comparing the reactivity of (4-tert-Butyl-benzoylamino)-acetic acid with other glycine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (4-tert-Butyl-benzoylamino)-acetic acid (also known as 4-tert-Butylhippuric acid ) against standard glycine derivatives. It is designed for researchers requiring precise data on stability, reactivity, and synthetic utility.

Executive Summary & Structural Logic

This compound represents a lipophilic variant of the classic metabolic conjugate, Hippuric Acid. Structurally, it consists of a glycine moiety acylated by 4-tert-butylbenzoic acid.

The introduction of the tert-butyl group at the para position of the benzoyl ring introduces two critical physicochemical alterations compared to unsubstituted Hippuric Acid:

  • Electronic Effect (+I): The tert-butyl group is a strong inductive electron donor (

    
    ). This increases electron density at the amide carbonyl, reducing its electrophilicity.
    
  • Steric/Lipophilic Bulk: The bulky hydrophobic group significantly increases

    
    , altering solubility profiles and enzyme binding affinity without imposing direct steric hindrance on the amide bond itself (due to para positioning).
    
Target Audience
  • Medicinal Chemists: Designing prodrugs or lipophilic tags.

  • Peptide Scientists: Evaluating coupling efficiency and aggregation prevention.

  • Metabolic Researchers: Studying acylase specificity.

Physicochemical & Reactivity Profile

The following table contrasts the target compound with its direct parent (Hippuric Acid) and a standard aliphatic derivative (Acetylglycine).

Table 1: Comparative Properties
PropertyThis compoundHippuric Acid (Ref)Acetylglycine
Structure



Mol.[1][2][3][4][5] Weight 235.28 g/mol 179.17 g/mol 117.10 g/mol
LogP (Est.) ~2.8 - 3.10.62-1.05
pKa (COOH) ~3.703.643.67
Amide Stability High (Resistant to base hydrolysis)ModerateLow
Solubility Organic solvents (DCM, EtOAc), DMSOWater, EthanolWater
mechanistic Insight: The Hammett Effect on Stability

The increased stability of the amide bond in the tert-butyl derivative is not accidental; it is a predictable outcome of physical organic chemistry.

  • Alkaline Hydrolysis: The rate-determining step is the nucleophilic attack of hydroxide (

    
    ) on the carbonyl carbon.
    
  • Hammett Equation:

    
    [6]
    
    • For alkaline hydrolysis of benzamides,

      
       is positive (+1.0 to +2.5), meaning electron-withdrawing groups accelerate the reaction.
      
    • The tert-butyl group has a negative

      
       value (
      
      
      
      ).
    • Result:

      
      . The reaction is slower. The electron donation stabilizes the ground state and destabilizes the transition state (anionic tetrahedral intermediate), making the compound more robust  than Hippuric acid.
      
Visualization: Hydrolysis Mechanism & Substituent Effect

HydrolysisMechanism Start (4-tBu)-Benzoyl-Glycine (Ground State) TS Tetrahedral Intermediate (Anionic) Start->TS OH- Attack (Rate Limiting) Product 4-tBu-Benzoate + Glycine TS->Product Collapse Effect tert-Butyl (+I Effect) Donates e- density Destabilizes Anionic TS Effect->TS Retards Reaction

Figure 1: Mechanistic pathway of alkaline hydrolysis. The electron-donating tert-butyl group (orange) increases electron density at the carbonyl, repelling the incoming nucleophile and destabilizing the anionic intermediate, resulting in increased stability.

Synthetic Utility: Peptide Coupling

When using this compound as a building block (e.g., N-terminal capping), researchers often worry that the bulky group will hinder coupling.

Verdict: The para-substitution is distal to the carboxylic acid reaction center. Steric hindrance is negligible during activation. However, solubility is the primary constraint.

Comparative Coupling Efficiency
Coupling ReagentSolventEfficiency (vs. Hippuric Acid)Notes
EDC / HOBt DMF/DCMEquivalentExcellent solubility in DCM facilitates reaction.
HATU / DIPEA DMFEquivalentFast kinetics; no steric penalty observed.
Mixed Anhydride THFSlightly LowerRequires strict temp control (-15°C) to prevent precipitation.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a reference standard (Hippuric Acid) allows for internal normalization of data.

Protocol A: Comparative Hydrolysis Kinetics (Base Stability)

Objective: Quantify the stability advantage of the tert-butyl derivative.

Reagents:

  • Compound A: this compound (10 mM in Methanol).

  • Compound B: Hippuric Acid (10 mM in Methanol).

  • Buffer: 0.1 M NaOH (aq).

Workflow:

  • Preparation: Dilute 100 µL of Compound A stock into 2.9 mL of 0.1 M NaOH in a quartz cuvette. (Final conc: ~0.33 mM).

  • Monitoring: Immediately place in a UV-Vis spectrophotometer thermostatted at 25°C.

  • Detection: Monitor absorbance decay at 230 nm (amide/benzoyl absorption) every 60 seconds for 60 minutes.

    • Note: The tert-butyl group may shift

      
       slightly; perform a scan first to determine optimal 
      
      
      
      .
  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation: Repeat with Compound B. The ratio

    
     should be > 1.0 (typically 1.5 - 2.0).
    
Protocol B: Solid-Phase Coupling Efficiency Test

Objective: Verify if the bulky group hinders N-terminal capping on a resin-bound peptide.

Workflow:

CouplingProtocol Step1 1. Resin Preparation (Rink Amide, 0.1 mmol) Step2 2. Activation Cocktail 3 eq. Acid derivative 2.9 eq. HATU 6 eq. DIPEA in DMF Step1->Step2 Step3 3. Coupling Reaction Shake 45 mins @ RT Step2->Step3 Step4 4. Kaiser Test (Ninhydrin) Blue = Incomplete Yellow = Complete Step3->Step4 Step4->Step3 If Blue (Recouple) Step5 5. Cleavage & HPLC Analysis (95% TFA / 2.5% TIS / 2.5% H2O) Step4->Step5 If Yellow

Figure 2: Solid-phase synthesis workflow for evaluating coupling efficiency.

Step-by-Step:

  • Resin Swelling: Swell 100 mg Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Coupling: Dissolve 3 eq. of this compound and 2.9 eq. HATU in minimal DMF. Add 6 eq. DIPEA.

    • Critical Check: Ensure the solution is clear. If cloudy, add small amount of DCM.

  • Reaction: Add activated solution to resin. Shake for 45 minutes.

  • QC (Kaiser Test): Take a few beads, wash with EtOH, add Ninhydrin reagents, heat at 100°C for 2 min.

    • Pass: Solution remains yellow (no free amines).

    • Fail: Solution turns blue (incomplete coupling).

  • Analysis: Cleave a sample with TFA cocktail and analyze by HPLC (Gradient: 5-95% ACN in 20 min). Compare purity peak area vs. a Hippuric acid control.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[7] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Heyde, C., et al. (2009). Synthesis and analysis of hippuric acid derivatives. Journal of Chromatography B, 877(29), 3637-3644.
  • PubChem. (2024).[5] Compound Summary: Hippuric Acid.[5][8] National Library of Medicine. Link

Sources

A Comparative Guide to the Biological Activity of (4-tert-Butyl-benzoylamino)-acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of (4-tert-Butyl-benzoylamino)-acetic acid and its structurally related analogs. Drawing upon established research in the field of medicinal chemistry, this document synthesizes structure-activity relationships (SAR) and presents supporting experimental data to inform researchers, scientists, and drug development professionals. The insights herein are grounded in the principles of scientific integrity, offering a trustworthy resource for advancing therapeutic discovery.

Introduction: The Therapeutic Potential of Substituted Benzoylamino Acetic Acids

The benzoylamino acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as a key representative of this class, with its analogs exhibiting a spectrum of activities, including anti-inflammatory, anti-platelet, and enzyme-inhibitory effects. Understanding the SAR of these compounds is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoylamino acetic acid derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amino acid moiety.

The Role of Benzoyl Ring Substitution

The substitution pattern on the benzoyl ring is a critical determinant of biological activity. Electron-donating and electron-withdrawing groups, as well as lipophilic moieties, can significantly modulate the compound's interaction with its biological target.

For instance, in a series of 2-benzoylaminobenzoic esters, derivatives with a chloro substituent on the benzoyl ring demonstrated selective inhibitory effects on arachidonic acid-induced platelet aggregation.[1] This suggests that electron-withdrawing groups can enhance anti-platelet activity. Furthermore, the presence of hydrophobic groups at the para- or meta-positions of the phenyl ring has been shown to be favorable for improving the inhibitory activity of certain 4-thiazolidinone derivatives against human dihydroorotate dehydrogenase (hDHODH).[2]

The introduction of a tert-butyl group at the para-position, as seen in this compound, introduces a bulky, lipophilic moiety. This can enhance binding to hydrophobic pockets within target enzymes or receptors, potentially leading to increased potency.

The Influence of the Acetic Acid Moiety

The acetic acid portion of the molecule provides a crucial carboxylic acid group, which is often involved in key interactions with biological targets, such as forming hydrogen bonds or salt bridges. Esterification or amidation of this group can significantly alter the compound's physicochemical properties and biological activity. For example, certain 2-benzoylaminobenzoic esters have shown potent anti-inflammatory and anti-platelet aggregation effects.[1]

Comparative Biological Activities

Based on the analysis of structurally related compounds, we can infer the potential biological activities of this compound and its analogs. The primary activities of interest include anti-inflammatory, anti-platelet, and enzyme inhibitory effects.

Anti-inflammatory Activity

Substituted benzoylamino derivatives have demonstrated significant anti-inflammatory properties. For example, certain 6-(benzoylamino)benzoxaborole analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Anti-platelet Aggregation Activity

Several 2-benzoylaminobenzoic acid derivatives have been identified as potent inhibitors of platelet aggregation.[1] Notably, some compounds exhibited inhibitory effects significantly more potent than aspirin, a well-known anti-platelet agent.[1] This activity is often selective for aggregation induced by specific agonists like arachidonic acid, suggesting a targeted mechanism of action.

Enzyme Inhibition

The benzoylamino acetic acid scaffold is a versatile template for designing enzyme inhibitors. For instance, derivatives of this class have been investigated as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory process.[4] Additionally, related structures like 4-thiazolidinone derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis.[2]

Data Summary

The following table summarizes the biological activities of representative benzoylamino acetic acid analogs, providing a basis for comparison with this compound.

Compound/Analog ClassBiological ActivityKey FindingsReference
2-Benzoylamino-4-chlorobenzoic acid derivativesAnti-platelet aggregationSelective inhibitors of arachidonic acid-induced aggregation; some compounds are significantly more potent than aspirin.[1]
6-(Benzoylamino)benzoxaborole analogsAnti-inflammatoryPotent inhibitors of TNF-α, IL-1β, and IL-6 production.[3]
4-Thiazolidinone derivativeshDHODH InhibitionHydrophobic substitutions on the phenyl ring enhance inhibitory activity.[2]
Phenoxybenzoylphenyl acetic acids5-Lipoxygenase InhibitionThe core benzoyl structure and its substituents are critical for potency.[4]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production

This protocol describes a method to assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment and Stimulation cluster_2 Cytokine Measurement pbmc_isolation Isolate PBMCs from whole blood using density gradient centrifugation cell_counting Count cells and assess viability using Trypan Blue exclusion pbmc_isolation->cell_counting cell_seeding Seed PBMCs in 96-well plates at a density of 2x10^5 cells/well cell_counting->cell_seeding add_compounds Add test compounds at various concentrations to the seeded cells pre_incubation Pre-incubate for 1 hour at 37°C add_compounds->pre_incubation add_lps Stimulate cells with LPS (e.g., 100 ng/mL) pre_incubation->add_lps incubation Incubate for 24 hours at 37°C add_lps->incubation collect_supernatant Collect cell culture supernatants elisa Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA kits collect_supernatant->elisa data_analysis Calculate IC50 values elisa->data_analysis

Caption: Workflow for the in vitro anti-inflammatory assay.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Add serial dilutions of the test compounds (and a vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Measurement: Centrifuge the plates and collect the supernatants. Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cytokine production) by non-linear regression analysis.

In Vitro Anti-platelet Aggregation Assay

This protocol outlines a method to evaluate the effect of test compounds on platelet aggregation induced by arachidonic acid (AA).

Workflow Diagram:

G cluster_0 Platelet-Rich Plasma (PRP) Preparation cluster_1 Aggregation Measurement cluster_2 Data Analysis blood_collection Collect whole blood into citrate-containing tubes centrifugation1 Centrifuge at low speed (e.g., 200 x g) for 15 minutes to obtain PRP blood_collection->centrifugation1 prp_collection Carefully collect the upper PRP layer centrifugation1->prp_collection prp_equilibration Equilibrate PRP at 37°C in an aggregometer add_compound Add test compound or vehicle and incubate for 5 minutes prp_equilibration->add_compound add_agonist Add arachidonic acid (AA) to induce aggregation add_compound->add_agonist record_aggregation Record the change in light transmittance for 10 minutes add_agonist->record_aggregation calculate_inhibition Calculate the percentage of inhibition of aggregation determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro anti-platelet aggregation assay.

Step-by-Step Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human venous blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a sample of the PRP in an aggregometer cuvette with a magnetic stir bar.

    • Add the test compound or vehicle control and incubate for 5 minutes.

    • Add arachidonic acid to induce platelet aggregation.

    • Record the aggregation curve (change in light transmittance) for at least 5 minutes.

  • Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities. The structure-activity relationships discussed in this guide highlight the importance of systematic chemical modifications to optimize therapeutic potential. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological properties of these and other novel chemical entities. Future studies should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of lead compounds.

References

  • (4-Phenoxy-benzoylamino)-acetic acid | 157396-29-7 | Benchchem. (n.d.).
  • Chen, Y. F., et al. (2007). The evaluation and structure-activity relationships of 2-benzoylaminobenzoic esters and their analogues as anti-inflammatory and anti-platelet aggregation agents. Bioorganic & Medicinal Chemistry, 15(5), 2149-2157. Retrieved from [Link]

  • Li, X., et al. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5870-5873. Retrieved from [Link]

  • Wang, S., et al. (2015). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 5(10), 7385-7391. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Analysis of (4-tert-Butyl-benzoylamino)-acetic Acid: A Comparative Study with its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of (4-tert-Butyl-benzoylamino)-acetic acid with its synthetic precursors, 4-tert-butylbenzoic acid and glycine. The primary objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are employed to monitor reaction progress and verify the structural integrity of the final product. By dissecting the spectral transformations that occur during the synthesis, this document serves as a practical reference for chemical characterization.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound involves the formation of an amide bond between the carboxyl group of 4-tert-butylbenzoic acid and the amino group of glycine. This reaction is a cornerstone of peptide chemistry and is fundamental in the synthesis of numerous pharmaceutical compounds. The chosen synthetic route for this guide is a classic Schotten-Baumann reaction, which involves the acylation of glycine using the acid chloride of 4-tert-butylbenzoic acid under basic conditions. This method is robust and provides a clear transformation that is readily monitored by spectroscopy.

The conversion of the carboxylic acid starting material into an acid chloride using thionyl chloride (SOCl₂) enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of glycine.

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 4-tert-butylbenzoic acid 4-tert-butylbenzoic acid 4-tert-butylbenzoyl chloride 4-tert-butylbenzoyl chloride 4-tert-butylbenzoic acid->4-tert-butylbenzoyl chloride  SOCl₂ Glycine Glycine Product This compound 4-tert-butylbenzoyl chloride->Product  + Glycine  NaOH(aq)

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 4-tert-Butylbenzoyl chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylbenzoic acid (10.0 g, 56.1 mmol).

  • Carefully add thionyl chloride (12.0 mL, 165 mmol) to the flask.

  • Heat the mixture to reflux at 80°C for 2 hours. The solid benzoic acid will dissolve as it is converted to the liquid acid chloride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-tert-butylbenzoyl chloride is used in the next step without further purification.

Part B: Amide Bond Formation

  • In a 250 mL beaker, dissolve glycine (4.2 g, 56.1 mmol) in 50 mL of 2 M sodium hydroxide (NaOH) solution. Cool the solution to 0-5°C in an ice bath.

  • Simultaneously, in a separate flask, dissolve the crude 4-tert-butylbenzoyl chloride from Part A in 30 mL of a suitable organic solvent like tetrahydrofuran (THF).

  • While vigorously stirring the glycine solution, add the 4-tert-butylbenzoyl chloride solution and an additional 30 mL of 2 M NaOH solution dropwise and concurrently from two separate addition funnels. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid (HCl). This will precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Comparative FTIR Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying functional groups within a molecule. The formation of the amide bond results in a distinct and easily identifiable spectroscopic signature, marked by the disappearance of precursor functional groups and the appearance of new ones.

Experimental Protocol: FTIR Analysis
  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample (precursor or product) onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly between samples.

FTIR Data Interpretation

The key transformations are the consumption of the carboxylic acid O-H and the primary amine N-H₂ and the formation of the amide N-H and C=O bonds.

Compound Key Vibrational Bands (cm⁻¹) Assignment and Rationale
4-tert-Butylbenzoic Acid 2500-3300 (very broad)O-H stretch of the carboxylic acid dimer.[1][2] This broadness is a hallmark of hydrogen bonding.
~1685C=O stretch of the carboxylic acid. The position is typical for an aromatic carboxylic acid.
~2960C-H stretch of the tert-butyl group.
Glycine 2500-3200 (broad)N-H stretch of the ammonium (NH₃⁺) group in its zwitterionic form.[3][4][5]
~1590Asymmetric COO⁻ stretch (carboxylate).[3]
~1410Symmetric COO⁻ stretch (carboxylate).
This compound ~3300 (sharp/medium)Appearance: N-H stretch of the secondary amide. This sharp peak replaces the broad O-H and NH₃⁺ bands of the precursors.
~1725Appearance: C=O stretch of the new carboxylic acid group.
~1645Appearance: C=O stretch of the amide (Amide I band). This is a strong, characteristic absorption.
~1540Appearance: N-H bend and C-N stretch combination (Amide II band).
Disappearance: The very broad O-H stretch from 2500-3300 cm⁻¹ is absent.

Analysis: The FTIR spectrum of the product provides definitive evidence of the reaction. The disappearance of the extremely broad O-H absorption from 4-tert-butylbenzoic acid and the characteristic zwitterionic absorptions of glycine, coupled with the emergence of the sharp N-H stretch and the two distinct carbonyl peaks (amide and carboxylic acid), confirms the successful formation of the target molecule.

Comparative ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. By comparing the spectra, we can trace the fate of specific proton-bearing fragments from the precursors to the final product.

Experimental Protocol: ¹H NMR Analysis
  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve all three compounds and to clearly show exchangeable protons (OH, NH).

  • Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Interpretation

The key diagnostic signals are the disappearance of the carboxylic acid proton, the shift of the glycine CH₂ protons, and the appearance of the amide NH proton.

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment and Rationale
4-tert-Butylbenzoic Acid ~12.0-13.0Broad Singlet1HCOOH. Highly deshielded and exchangeable proton.
~7.95Doublet2HAromatic protons ortho to the COOH group.[6][7]
~7.50Doublet2HAromatic protons meta to the COOH group.[6][7]
~1.30Singlet9Htert-Butyl protons.[6][7]
Glycine ~8.15Broad Singlet3HNH₃⁺ protons in its zwitterionic form (in DMSO-d₆).
~3.35Singlet2Hα-CH₂ protons.[8][9]
This compound ~12.7Broad Singlet1HCOOH proton of the glycine moiety.
~8.80Triplet1HAppearance: Amide NH proton, coupled to the adjacent CH₂ group.
~7.85Doublet2HAromatic protons ortho to the amide group.
~7.55Doublet2HAromatic protons meta to the amide group.
~4.00Doublet2HShifted Signal: α-CH₂ protons, now adjacent to the amide nitrogen and coupled to the NH proton.
~1.31Singlet9Htert-Butyl protons.

Analysis: The ¹H NMR spectrum of the product clearly shows the incorporation of both precursor fragments. The aromatic and tert-butyl signals from 4-tert-butylbenzoic acid are retained with slight shifts. Crucially, the carboxylic acid proton of the starting material vanishes. The glycine CH₂ singlet is transformed into a doublet and shifts significantly downfield to ~4.00 ppm, indicating a change in its electronic environment and coupling to a new neighbor. The appearance of a new triplet at ~8.80 ppm is the definitive signal for the newly formed amide N-H proton.

Comparative ¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. It is particularly powerful for observing changes in carbonyl environments and confirming the presence of all carbon atoms in the final structure.

Experimental Protocol: ¹³C NMR Analysis
  • Prepare the sample as described for ¹H NMR, though a higher concentration may be required.

  • Acquire the spectrum on the NMR spectrometer, typically requiring a larger number of scans than for ¹H NMR.

  • Use a proton-decoupled sequence to ensure each unique carbon appears as a singlet.

¹³C NMR Data Interpretation

The formation of the amide results in the appearance of a new amide carbonyl carbon signal, while the precursor carbonyl signals are either consumed or shifted.

Caption: Labeled structures for ¹³C NMR assignments.

Compound Carbon Label Chemical Shift (δ, ppm) Rationale
4-tert-Butylbenzoic Acid C1~167.5Carboxylic acid carbonyl.[10]
C2~129.0Aromatic C-H ortho to COOH.
C3~125.2Aromatic C-H meta to COOH.
C4~156.5Aromatic quaternary carbon attached to the tert-butyl group.
C5~130.5Aromatic quaternary carbon attached to the COOH group.
C6~35.0Quaternary carbon of the tert-butyl group.
C7~31.0Methyl carbons of the tert-butyl group.
Glycine ~42.5Methylene carbon.[11][12]
C=O~171.0Carboxylate carbon (zwitterionic).[11][12][13]
This compound C1'~167.0Appearance: Amide carbonyl.
Cα'~42.0Methylene carbon, slightly shifted.
C=O'~171.5Carboxylic acid carbonyl.
C2'~128.5Aromatic C-H ortho to amide.
C3'~125.5Aromatic C-H meta to amide.
C4'~155.0Aromatic quaternary C attached to the tert-butyl group.
C5'~131.0Aromatic quaternary C attached to the amide group.
C6'~35.1Quaternary carbon of the tert-butyl group.
C7'~31.1Methyl carbons of the tert-butyl group.

Analysis: The ¹³C NMR spectrum provides the final piece of structural confirmation. The product spectrum is a composite of its precursors, featuring the nine distinct signals from the 4-tert-butylbenzoyl moiety and the two signals from the glycine moiety. The most compelling evidence is the presence of two signals in the carbonyl region: one around 171.5 ppm for the terminal carboxylic acid and a new one around 167.0 ppm, which is the characteristic chemical shift for an amide carbonyl carbon. This confirms that the carboxylic acid of the starting material has been converted to an amide, and the glycine backbone has been successfully incorporated.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-tert-butylbenzoic acid and glycine, provides a clear and logical pathway for reaction monitoring and product verification. Each spectroscopic technique offers unique and complementary evidence of the chemical transformation.

  • FTIR confirms the change in functional groups, highlighting the disappearance of the carboxylic acid O-H and the appearance of the characteristic amide N-H, Amide I, and Amide II bands.

  • ¹H NMR demonstrates the connectivity of the final product by showing the loss of the starting carboxylic acid proton and the appearance of the amide N-H proton, which is coupled to the now downfield-shifted methylene protons of the glycine residue.

  • ¹³C NMR provides a complete map of the carbon skeleton, confirming the presence of all expected carbon atoms and, most importantly, identifying the two distinct carbonyl environments of the final product: the newly formed amide and the retained carboxylic acid.

Together, these analyses form a self-validating system that unequivocally confirms the successful synthesis and structure of this compound, embodying the principles of rigorous scientific characterization.

References

  • ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. [Online] Available at: [Link]

  • PubMed. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. [Online] Available at: [Link]

  • Fischer, G., Cao, X., Cox, N. et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. [Online] Available at: [Link]

  • Harris, R.K., et al. (2003). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure.
  • Unknown Source. (n.d.). 1H and 12C NMR spectra of some amino acids.
  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. [Online] Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Solid-state 13C NMR spectrum of C-1, 13C labeled (10%) glycine.... [Online] Available at: [Link]

  • PubMed. (2001). Vibrational spectrum of glycine molecule. [Online] Available at: [Link]

  • PubMed. (2008). In vivo 1H NMR measurement of glycine in rat brain at 9.4 T at short echo time. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Filtering signals in A . 1 H NMR spectroscopy of glycine residues in.... [Online] Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of glycine: (a) as a KBr pellet at room temperature; (b) and.... [Online] Available at: [Link]

  • ResearchGate. (n.d.). a. FTIR spectrum of pure glycine single crystals.. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 13C CP spectrum of a static sample of a-glycine. The carboxyl.... [Online] Available at: [Link]

  • AIP Publishing. (2010). An analysis of the NEXAFS spectra of a molecular crystal: α-glycine. [Online] Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of-glycine crystal.. [Online] Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectral data for glycine crystal. [Online] Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine. [Online] Available at: [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[1H NMR]. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid. [Online] Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine - IR Spectrum. [Online] Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-tert-Butylbenzoic acid hydrazide. [Online] Available at: [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[MS (GC)]. [Online] Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, p-tert-butyl-. [Online] Available at: [Link]

Sources

Definitive Structural Validation of (4-tert-Butyl-benzoylamino)-acetic Acid: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Single Crystal X-ray Diffraction (SC-XRD) Structural Validation. Target Analyte: (4-tert-Butyl-benzoylamino)-acetic acid (Synonym: N-(4-tert-butylbenzoyl)glycine). Primary Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy (


H, 

C, 2D-NOESY).

In the rigorous landscape of pharmaceutical intermediate characterization, establishing the absolute three-dimensional structure of glycine derivatives like This compound is critical. While NMR spectroscopy provides rapid connectivity data, it fails to capture the static supramolecular arrangement and precise torsion angles defined by the bulky tert-butyl group. This guide objectively compares SC-XRD against spectroscopic alternatives, demonstrating why X-ray crystallography remains the non-negotiable "Gold Standard" for definitive structural validation of this compound.

Part 1: The Comparative Landscape

Performance Matrix: SC-XRD vs. NMR vs. FTIR

The following table contrasts the "performance" of X-ray crystallography against standard alternatives for validating this compound.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
FTIR Spectroscopy
Primary Output Absolute 3D atomic coordinates (x, y, z) & packing.Solution-state connectivity & magnetic environment.Functional group identification.
Structural Certainty Absolute (100%) . Defines bond lengths/angles.Inferential . Connectivity is deduced; stereochemistry is relative.Qualitative . Confirms presence of C=O, N-H.
Conformational Insight Captures specific solid-state conformers (e.g., tert-butyl twist).Time-averaged conformation (rapid rotation in solution).Limited to bond vibration modes.
Intermolecular Data Visualizes H-bond networks (Dimers,

-stacking).
Indirect (concentration-dependent shifts).Indirect (broadening of O-H bands).
Sample Requirement Single Crystal (

mm).
Solubilized compound (

mg).
Solid powder or film.
Limitation Requires a high-quality crystal (The "Bottleneck").Cannot distinguish enantiomers without chiral shift reagents.Low structural resolution.[1]
Why Alternatives Fail for This Specific Target

For this compound, NMR and IR have specific blind spots:

  • The tert-Butyl Disorder: In solution (NMR), the tert-butyl group rotates freely, appearing as a sharp singlet (9 protons). This masks potential steric clashes or specific "locked" orientations that occur in the solid state. SC-XRD often reveals disorder or specific torsion angles (

    
    ) critical for docking studies.
    
  • Carboxylic Acid Dimerization: FTIR shows a broad O-H stretch (

    
     cm
    
    
    
    ), suggesting hydrogen bonding. However, only SC-XRD can definitively prove if the molecule forms a centrosymmetric dimer (Head-to-Head) or a catemer chain (Head-to-Tail), a crucial factor for solubility and bioavailability profiles.

Part 2: Validation Protocol (Case Study)

The Target Molecule
  • Formula:

    
    
    
  • Key Structural Motifs:

    • Amide Linkage: Planar geometry expected.

    • Glycine Backbone: Flexible torsion angles (

      
      ).
      
    • 4-tert-Butyl Group: Bulky hydrophobic moiety, prone to rotational disorder in the crystal lattice.

Experimental Workflow (SC-XRD)

To validate the structure, the following self-validating protocol is required. This moves beyond simple "data collection" to rigorous structural proof.[2]

Step 1: Crystallization Strategy
  • Objective: Grow single crystals suitable for diffraction (

    
     mm in at least two dimensions).
    
  • Method: Slow Evaporation.

    • Solvent System: Ethanol/Water (1:1) or Methanol/Acetonitrile. Hippuric acid derivatives often crystallize well from polar protic solvents due to strong H-bond potential.

    • Protocol: Dissolve 20 mg of this compound in 2 mL warm ethanol. Filter into a clean vial. Cover with Parafilm, poke 3-5 pinholes, and leave undisturbed at 293 K.

Step 2: Diffraction & Data Collection
  • Instrument: Kappa-geometry diffractometer (e.g., Bruker APEX or Rigaku XtaLAB).

  • Source: Mo

    
     (
    
    
    
    Å) is preferred over Cu
    
    
    to minimize absorption, though the organic nature of the molecule makes Cu acceptable.
  • Temperature: 100 K (Cryogenic cooling).

    • Reasoning: Cooling is mandatory to freeze the rotation of the tert-butyl group. At room temperature (293 K), the thermal motion of the methyl groups will likely cause high

      
       values or unresolvable disorder.
      
Step 3: Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for centrosymmetric organic acids.
  • Phasing: Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement Targets:

    • R-factor (

      
      ):  Aim for 
      
      
      
      .
    • Goodness of Fit (GoF): Target

      
      .
      
    • Hydrogen Atoms: Amide and Acid protons must be located in the difference Fourier map (

      
      ) to confirm the H-bond network (N-H...O and O-H...O).
      
Critical Validation Checkpoints (The "Self-Validating" System)

When reviewing the X-ray data for this compound, check these three parameters to ensure the model is correct:

  • The Acid Dimer: Does the structure show two molecules linked by their carboxylic acid groups (

    
     graph set motif)? If not, is there a solvent molecule interfering?
    
  • Amide Planarity: The torsion angle

    
     (C-N-C=O) should be close to 
    
    
    
    (trans) or
    
    
    (cis). Deviations
    
    
    indicate crystal packing stress or incorrect refinement.
  • Thermal Ellipsoids: Check the tert-butyl carbons. If they look like "cigars" or "footballs" rather than spheres, the model requires disorder refinement (splitting positions).

Part 3: Visualization & Logic

Structural Validation Logic Flow

The following diagram illustrates the decision process for choosing X-ray over NMR and the workflow for solving the structure.

ValidationLogic Start Sample: this compound Decision Requirement: Absolute 3D Structure? Start->Decision NMR_Path Method: 1H NMR (Solution) Decision->NMR_Path No (Routine ID) XRD_Path Method: SC-XRD (Solid State) Decision->XRD_Path Yes (Definitive) NMR_Result Result: Connectivity Confirmed (No Packing/Torsion Data) NMR_Path->NMR_Result XRD_Steps 1. Crystallization (EtOH/H2O) 2. Data Collection (100 K) 3. Phasing (SHELXT) XRD_Path->XRD_Steps NMR_Result->XRD_Path Inconclusive? Refinement Refinement Challenges: - t-Butyl Disorder - H-Bond Location XRD_Steps->Refinement Final_Val Final Validation: - R1 < 5% - Centrosymmetric Dimer Confirmed Refinement->Final_Val

Caption: Decision matrix and workflow for structural validation. Note the critical path (Blue/Green) for definitive 3D characterization.

The Supramolecular Assembly (Expected)

Based on analogous structures (e.g., 4-tert-butylbenzoic acid), the expected packing involves a specific hydrogen-bonding motif.[3]

Packing Mol_A Molecule A (COOH Donor) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Mol_A->Dimer O-H...O Mol_B Molecule B (COOH Acceptor) Mol_B->Dimer O-H...O Stacking Pi-Pi Stacking (Aromatic Rings) Dimer->Stacking Crystal Packing

Caption: Expected supramolecular assembly showing the classic carboxylic acid dimer motif typical of hippuric acid derivatives.

Part 4: Conclusion & Strategic Recommendation

For the routine identity testing of This compound , NMR spectroscopy is sufficient, cost-effective, and fast. However, for structural validation —defined as the unequivocal determination of atomic coordinates, solid-state conformation, and intermolecular interactions—X-ray Crystallography is the only viable option.

Recommendation:

  • Use NMR for batch-to-batch consistency checks during synthesis.

  • Use SC-XRD for the "Master Standard" characterization to satisfy regulatory requirements for new chemical entities (NCEs) or to troubleshoot polymorphism issues (solubility variations) caused by different packing arrangements of the tert-butyl group.

References

  • BenchChem. (2025).[1] A Head-to-Head Comparison: Validating Protein Structures with 17O NMR versus X-ray Crystallography. Retrieved from 1

  • Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008).[4] (4-tert-Butylphenyl)acetic acid.[4] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1971. Retrieved from 3

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from

  • Smyth, M. S., & Martin, J. H. (2000). x-Ray crystallography. Molecular Pathology, 53(1), 8–14. Retrieved from 5

  • PubChem. (2025).[6][7] N-(4-Chlorobenzoyl)glycine (Analogous Structure). Retrieved from 6[6][7]

Sources

comparative study of different synthetic routes to (4-tert-Butyl-benzoylamino)-acetic acid

[1]

Executive Summary & Strategic Overview

This guide provides a technical comparative analysis of synthetic routes for (4-tert-Butyl-benzoylamino)-acetic acid , a hippuric acid derivative often used as a model compound in amide coupling studies and as a ligand intermediate.[1]

The synthesis of this molecule centers on the formation of an amide bond between 4-tert-butylbenzoic acid (or its derivatives) and glycine .[1] While conceptually simple, the choice of route dictates yield, purity, cost, and scalability.[1]

We analyze three primary methodologies:

  • Route A: Schotten-Baumann Reaction (Acid Chloride Method) – The preferred route for scale-up and atom economy.[1]

  • Route B: Carbodiimide Coupling (DCC/EDC Method) – A mild, laboratory-scale route avoiding acid chlorides but requiring protecting groups.[1]

  • Route C: Mixed Anhydride Method – A rapid, one-pot activation strategy.[1]

Decision Matrix: Which Route to Choose?
  • Choose Route A if you need >10 grams, have access to a fume hood, and prioritize cost/yield.[1]

  • Choose Route B if you are screening parallel analogs, lack the acid chloride, or require extremely mild conditions.[1]

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics for each route based on experimental data and mechanistic principles.

MetricRoute A: Schotten-BaumannRoute B: Carbodiimide (EDC/DCC)Route C: Mixed Anhydride
Reagents Acid Chloride + Glycine + NaOHAcid + Glycine Ester + EDC/HOBtAcid + Ethyl Chloroformate + Glycine
Step Count 2 (Activation + Coupling)3 (Protection + Coupling + Deprotection)1 (One-pot)
Est.[1] Yield 85 - 95% 60 - 75% (overall)70 - 80%
Atom Economy High (Byproducts: NaCl, H2O)Low (Byproducts: Urea, solvents)Moderate (Byproducts: CO2, EtOH)
Purification Acidification/PrecipitationColumn ChromatographyExtraction/Recrystallization
Scalability Excellent (Kg scale)Poor (Reagent cost/waste)Moderate
Green Score High (Water solvent possible)Low (DMF/DCM required)Moderate

Detailed Technical Analysis & Protocols

Route A: The Schotten-Baumann Reaction (Recommended)[1]

This classical method involves the reaction of an acid chloride with an amino acid in an alkaline aqueous medium.[1] The base neutralizes the HCl generated and keeps the glycine in its nucleophilic anionic form.[1]

Mechanism

The 4-tert-butylbenzoyl chloride undergoes nucleophilic attack by the amine of the glycine.[1] The biphasic system (or aqueous/organic mix) protects the acid chloride from rapid hydrolysis while allowing the coupling to proceed.[1]

Experimental Protocol

Step 1: Preparation of 4-tert-Butylbenzoyl Chloride (Skip if purchasing commercial reagent CAS 1710-98-1)

  • In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-tert-butylbenzoic acid (10.0 g, 56 mmol) in anhydrous toluene (30 mL).

  • Add thionyl chloride (8.0 mL, 110 mmol) and a catalytic drop of DMF.

  • Heat to reflux (approx. 110°C) for 2-3 hours until gas evolution (HCl, SO2) ceases.

  • Concentrate under reduced pressure to remove excess thionyl chloride/toluene.[1] The residue is the crude acid chloride (yellow oil/solid), used directly.[1]

Step 2: Coupling with Glycine

  • Dissolve glycine (4.5 g, 60 mmol, 1.07 equiv) in 10% NaOH solution (50 mL) in a beaker. Cool to 0–5°C in an ice bath.

  • Dissolve the crude 4-tert-butylbenzoyl chloride (from Step 1) in a minimal amount of dry acetone or dioxane (approx. 10-15 mL) to facilitate transfer (optional; can be added neat if liquid).[1]

  • Add the acid chloride dropwise to the stirred glycine solution over 20 minutes.

  • Critical Control Point: Simultaneously add additional 10% NaOH to maintain pH > 10. If the pH drops, glycine becomes protonated (non-nucleophilic) and the acid chloride hydrolyzes.[1]

  • Stir at room temperature for 2 hours. The solution should be clear or slightly cloudy.[1]

  • Workup: Wash the alkaline solution with diethyl ether (2 x 30 mL) to remove unreacted acid chloride or neutral impurities.[1]

  • Acidify the aqueous layer carefully with conc.[1] HCl to pH ~2.[1] The product, This compound , will precipitate as a white solid.[1]

  • Filter, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.[1]

Validation:

  • Appearance: White crystalline solid.[1]

  • Melting Point: Expected >150°C (Analogs: Hippuric acid mp 187°C).[1]

  • 1H NMR (DMSO-d6): δ 12.6 (br s, 1H, COOH), 8.8 (t, 1H, NH), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.9 (d, 2H, CH2), 1.3 (s, 9H, t-Bu).[1]

Route B: Carbodiimide Coupling (EDC/HOBt)[1]

This route is useful if the acid chloride is unstable or if you are conducting combinatorial synthesis.[1] It typically requires protecting the carboxylic acid of glycine (e.g., as a methyl ester) to prevent self-polymerization, followed by hydrolysis.[1]

Experimental Protocol

Step 1: Coupling

  • Dissolve 4-tert-butylbenzoic acid (1.0 equiv) and glycine methyl ester hydrochloride (1.1 equiv) in anhydrous DMF or DCM.[1]

  • Add HOBt (1.2 equiv) and EDC[1]·HCl (1.2 equiv).[1]

  • Add DIPEA (3.0 equiv) to neutralize the hydrochloride salt and activate the coupling.[1]

  • Stir at room temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine.[1] Dry (Na2SO4) and concentrate to yield the methyl ester intermediate.[1]

Step 2: Hydrolysis

  • Dissolve the intermediate in THF/Water (3:1).[1]

  • Add LiOH·H2O (2.0 equiv).[1] Stir until TLC shows consumption of the ester (approx. 1-2 h).

  • Acidify with 1M HCl to precipitate the target acid.[1] Extract with EtOAc if it does not precipitate.[1]

Visualized Workflows

Reaction Mechanism: Schotten-Baumann

The following diagram illustrates the nucleophilic attack and the critical role of pH control in Route A.[1]

SchottenBaumanncluster_conditionsCritical ConditionsStart4-tert-ButylbenzoylChlorideIntermediateTetrahedralIntermediateStart->IntermediateNucleophilic AttackGlycineGlycine(NH2-CH2-COOH)Glycine->IntermediateAmine acts as NucBaseNaOH (pH > 10)Base->GlycineDeprotonates NH3+ProductProduct:(4-tert-Butyl-benzoylamino)-acetic acidIntermediate->ProductElimination of Cl-ByproductNaCl + H2OIntermediate->Byproduct

Figure 1: Mechanism of Schotten-Baumann coupling highlighting the necessity of base to maintain glycine nucleophilicity.[1]

Synthetic Decision Tree

Use this workflow to determine the optimal path for your specific constraints.

DecisionTreeStartStart: Synthesis ofThis compoundQ1Is 4-tert-Butylbenzoyl Chlorideavailable or permissible?Start->Q1RouteAROUTE A: Schotten-Baumann(Recommended)Q1->RouteAYesQ2Is the scale > 10g?Q1->Q2No (Acid only)FinalTarget Molecule IsolatedRouteA->FinalHigh Yield, Low CostRouteBROUTE B: EDC/DCC Coupling(Use Glycine Methyl Ester)Q2->RouteBNo (Lab scale/Mild)RouteCROUTE C: Mixed Anhydride(Ethyl Chloroformate)Q2->RouteCYes (Faster activation)RouteB->FinalHigh Purity, Higher Cost

Figure 2: Strategic decision tree for selecting the synthetic route based on reagent availability and scale.

References

  • BenchChem. (2025).[1] 4-tert-Butylbenzoyl chloride: Properties and Applications. Retrieved from [1]

  • Organic Syntheses. (1955).[1] Glycine tert-butyl ester.[1] Org.[1][2][3] Synth. Coll. Vol. 3, p. 144.[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74372, 4-tert-Butylbenzoyl chloride.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Glycine tert-butyl ester hydrochloride Product Sheet.[1] Retrieved from [1]

  • ResearchGate. (2025). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Retrieved from

assessing the purity of (4-tert-Butyl-benzoylamino)-acetic acid using different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Purity Assessment of (4-tert-Butyl-benzoylamino)-acetic acid

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the active pharmaceutical ingredient (API) is the cornerstone of any therapeutic agent. The compound this compound, a synthetic small molecule, represents a typical building block or intermediate whose chemical integrity is paramount. Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the final drug product, or complicate the interpretation of biological assay data.[1][2] Therefore, rigorous and accurate purity assessment is not merely a quality control checkpoint but a fundamental requirement for ensuring data integrity and patient safety.[3]

This guide provides an in-depth comparison of several orthogonal analytical techniques for determining the purity of this compound. We move beyond simple protocol listings to explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a robust, multi-faceted strategy for purity analysis.

Orthogonal Approaches: A Multi-Technique Philosophy

No single analytical method can provide a complete picture of a compound's purity. Each technique possesses unique strengths and inherent limitations. A robust purity assessment, therefore, relies on an "orthogonal" approach—employing multiple, distinct methods whose separation and detection principles differ. This strategy significantly increases the probability of detecting a wide range of potential impurities, from structurally similar by-products to residual solvents and inorganic contaminants.[3]

dot digraph "Orthogonal_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Phase 1: Separation & Quantification"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV\n(Primary Purity & Impurity Profile)"]; LCMS [label="LC-MS\n(Impurity Identification)"]; }

subgraph "cluster_1" { label = "Phase 2: Absolute & Alternative Quantification"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; qNMR [label="qNMR\n(Absolute Purity Assay)"]; Thermal [label="Thermal Analysis (DSC/TGA)\n(Complementary Data)"]; }

subgraph "cluster_2" { label = "Phase 3: Identity Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FTIR\n(Functional Group Identity)"]; }

Sample [label="Test Sample:\n(4-tert-Butyl-benzoylamino)\n-acetic acid", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Final Purity\nReport", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> HPLC [label="Inject"]; HPLC -> LCMS [label="If unknown peaks >0.1%"]; Sample -> qNMR [label="Weigh accurately"]; Sample -> Thermal [label="Analyze aliquot"]; Sample -> FTIR [label="Confirm Identity"]; {HPLC, LCMS, qNMR, Thermal, FTIR} -> Report [style=dashed]; } END_DOT Caption: Integrated workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse

HPLC is the gold standard for purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities.[6] For a molecule like this compound, which contains a benzoyl chromophore, UV detection is a straightforward and robust choice.

Why it Works: The principle of Reversed-Phase HPLC (RP-HPLC) is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. The UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration. The purity is typically reported as a percentage of the total peak area.[7]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 stationary phase is selected for its versatility in retaining a broad range of moderately polar to nonpolar compounds.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water. The acid is crucial to suppress the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp peak shape.[8]

    • B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: UV at 230 nm. This wavelength is chosen to maximize the response for the benzoyl chromophore while minimizing baseline noise.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as needed.

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
Table 1: Example HPLC Gradient Elution Program.

Trustworthiness Check (System Suitability): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.[9] This confirms that the chromatographic system is performing with adequate precision.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose, coupling the separation power of HPLC with the mass-resolving power of a mass spectrometer.[10][11] This is critical for understanding the impurity profile, which is a key requirement of regulatory bodies.[12]

Why it Works: As compounds elute from the LC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. The MS measures the mass-to-charge ratio (m/z) of the ions, providing the molecular weight of the parent compound and any co-eluting impurities.[1] Tandem MS (MS/MS) can further fragment ions to yield structural information.[6]

Experimental Protocol: LC-MS

  • Instrumentation: An LC-MS system, typically with a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer for high mass accuracy.[12]

  • LC Method: The HPLC method described above can be adapted. However, non-volatile buffers like phosphoric acid must be replaced with MS-compatible alternatives.

    • Modified Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is volatile and an excellent proton source for positive-ion ESI.[12]

  • Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes to ensure detection of all possible impurity types.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). For any impurity peak observed, a targeted MS/MS scan can be triggered to obtain fragmentation data for structural elucidation.

Quantitative NMR (qNMR): The Power of Absolute Purity

Unlike chromatography, which provides a relative purity (area %), quantitative ¹H NMR (qNMR) is a primary ratio method that can determine the absolute purity (w/w %) of a substance without needing a reference standard of the analyte itself.[13] It is a powerful, non-destructive technique recognized by pharmacopeias.[14][15]

Why it Works: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[13] By dissolving a precisely weighed amount of the test sample with a precisely weighed amount of a stable, high-purity internal standard (with known structure and molecular weight), the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[16]

dot digraph "qNMR_Principle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Analyte [label="Analyte Signal\n(Known Protons, Unknown Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standard [label="Internal Standard Signal\n(Known Protons, Known Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Weighing [label="Accurate Weighing\n(Mass of Analyte & Standard)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Calculation [label="Purity Calculation\n(Ratio of Integrals, Masses, MWs)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Weighing -> Analyte [label="Provides m_analyte"]; Weighing -> Standard [label="Provides m_std"]; Analyte -> Calculation [label="Provides I_analyte, N_analyte, MW_analyte"]; Standard -> Calculation [label="Provides I_std, N_std, MW_std, P_std"]; } END_DOT Caption: Principle of absolute purity determination by qNMR.

Experimental Protocol: ¹H qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Internal Standard: Maleic acid or Dimethyl sulfone. The standard must be of high purity (>99.5%), stable, non-volatile, and have signals that do not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and its residual proton signal does not typically interfere with key analyte signals.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90°. A calibrated 90° pulse is ideal but requires accurate measurement.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard signals being integrated. This is CRITICAL for accurate quantification. A value of 30-60 seconds is a safe starting point.

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

  • Data Processing: Apply manual phase and baseline correction. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.

  • Calculation: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.[16]

Thermal Analysis (DSC & TGA): A Complementary Perspective

Thermal analysis techniques provide valuable, albeit less specific, information about purity.[17]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For a crystalline solid, impurities will depress the melting point and broaden the melting range.[18] The van't Hoff equation can be applied to the shape of the melting endotherm to calculate the mole percent of impurities. This method is effective for highly pure (>98.5%) crystalline substances where the impurity is soluble in the melt.[18][19]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[20] It is an excellent tool for quantifying volatile impurities (like residual solvents) or non-volatile inorganic impurities (which would remain as residue after the organic compound decomposes).[21]

Comparative Summary of Techniques

Technique Principle Strengths Limitations Information Provided
HPLC-UV Differential partitioning and UV absorbanceExcellent for quantification of impurities, high resolution, robust.Requires impurities to have a UV chromophore; relative purity only; can be blind to co-eluting impurities.Relative purity (Area %), impurity profile, retention times.
LC-MS Chromatographic separation followed by mass analysisDefinitive identification of impurities, high sensitivity, structural elucidation via MS/MS.[11]Quantification can be complex; response factors vary between compounds.Molecular weight of impurities, fragmentation patterns, confirmation of identity.
qNMR Proportionality of signal integral to proton countAbsolute quantification (w/w %), no analyte-specific standard needed, non-destructive, structurally informative.[14][16]Lower sensitivity than HPLC, requires non-overlapping signals, can be complex to validate.Absolute purity (w/w %), identification of impurities with NMR signals, solvent/water content.
DSC Melting point depression due to impuritiesFast, requires small sample amount, provides data on solid-state properties (polymorphism).Only applicable to highly pure (>98.5%), crystalline materials; assumes ideal eutectic system.[18]Purity (mole %), melting point, enthalpy of fusion.
TGA Mass change upon heatingExcellent for quantifying volatile (solvents) and non-volatile (inorganic) impurities.Does not differentiate between different volatile or non-volatile components.Mass % of volatiles, mass % of non-volatile residue, decomposition temperature.[20]
Table 2: Head-to-Head Comparison of Purity Assessment Techniques.

Conclusion: An Integrated and Authoritative Approach

The purity assessment of a critical compound like this compound demands a scientifically rigorous and multi-faceted strategy. While HPLC-UV serves as the primary tool for routine purity checks and impurity profiling, its findings must be validated and expanded upon by orthogonal methods. LC-MS is indispensable for the identification of unknown impurity peaks, providing crucial information for process chemistry optimization and regulatory submissions. For an authoritative, absolute purity value, qNMR stands as the definitive technique, offering a direct measure of mass-per-mass purity that is independent of chromatographic response factors. Finally, Thermal Analysis (DSC/TGA) provides valuable complementary data on residual solvents, inorganic content, and solid-state properties.

By integrating these techniques, researchers can build a comprehensive and self-validating purity profile, ensuring the quality and integrity of their materials and the reliability of their scientific outcomes. This adherence to a robust, evidence-based analytical workflow is the bedrock of trustworthy science in drug development.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Available at: [Link]

  • Gadek, T. R., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • RISE Research Institutes of Sweden. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Barbarin, N., et al. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available at: [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]

  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Available at: [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Available at: [Link]

  • ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Available at: [Link]

  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Available at: [Link]

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Available at: [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Available at: [Link]

  • Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Available at: [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening (4-tert-Butyl-benzoylamino)-acetic Acid Derivatives as PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of PAI-1 Inhibition

The validation of in vitro screening assays is a cornerstone of any successful drug discovery campaign.[7][8][9] A robust and well-validated assay ensures the reliable identification of active compounds, minimizes false positives and negatives, and provides a solid foundation for subsequent lead optimization.[9][10]

The PAI-1 Signaling Pathway and Mechanism of Inhibition

PAI1_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA PAI1_Protease_Complex PAI-1:Protease Complex (Inactive) Fibrin Fibrin (Clot) Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Degradation PAI1 Active PAI-1 PAI1->tPA_uPA Inhibition Latent_PAI1 Latent PAI-1 PAI1->Latent_PAI1 Spontaneous Conversion Inhibitor (4-tert-Butyl-benzoylamino) -acetic acid derivative Inhibitor->PAI1

Primary Screening Assay: A Chromogenic PAI-1 Activity Assay

Assay Principle
  • A chromogenic substrate for tPA is introduced.

Detailed Experimental Protocol

Materials:

  • Recombinant Human tPA

  • Chromogenic tPA substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 384-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Tiplaxtinin)[6]

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the (4-tert-Butyl-benzoylamino)-acetic acid derivatives and the positive control in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. For negative controls (maximum signal), add 1 µL of DMSO. For positive controls (minimum signal), add 1 µL of a high concentration of the positive control inhibitor.

  • Add 10 µL of tPA (at a final concentration of 2 nM) in assay buffer to all wells and incubate for 15 minutes at room temperature.

  • Add 10 µL of the chromogenic substrate (at a final concentration of 0.5 mM) in assay buffer to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.

  • Calculate the rate of substrate cleavage (Vmax) for each well.

Assay Validation Parameters

A rigorous validation process is essential to ensure the quality and reliability of the screening data.[10][11]

ParameterAcceptance CriteriaPurpose
Z'-factor > 0.5Measures the statistical effect size and the separation between the positive and negative controls. A Z'-factor above 0.5 indicates a robust assay suitable for HTS.[11]
Signal-to-Background (S/B) Ratio > 5Indicates the dynamic range of the assay. A higher S/B ratio suggests a larger window to detect compound activity.
Coefficient of Variation (%CV) < 15%Measures the intra-plate and inter-plate variability. Low %CV is indicative of good precision and reproducibility.
IC50 of Control Inhibitor Within 2-fold of historical valuesConfirms the consistency of the assay performance over time.

Example Validation Data:

ParameterDay 1Day 2Day 3Average
Z'-factor 0.780.820.750.78
S/B Ratio 12.513.111.912.5
Intra-plate %CV 6.2%5.8%7.1%6.4%
Inter-plate %CV N/A8.1%7.5%7.8%
Tiplaxtinin IC50 (µM) 2.52.82.32.5

Alternative Screening Assays

While the chromogenic assay is a workhorse for HTS, alternative methods can provide complementary information or may be more suitable for specific applications.

Comparison of Screening Assays
Assay TypePrincipleAdvantagesDisadvantages
Chromogenic Activity Assay Colorimetric detection of tPA activity.Cost-effective, simple, robust, easily automated for HTS.Potential for interference from colored compounds.
Fluorescence Resonance Energy Transfer (FRET) Assay Detection of a fluorescent signal upon cleavage of a FRET-based substrate by tPA.Higher sensitivity than chromogenic assays, lower background.Higher cost of reagents, potential for interference from fluorescent compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies the amount of active PAI-1 that can bind to immobilized tPA.[5][12][13]Highly specific, can be used with complex biological samples.Lower throughput, more steps, generally more expensive.
Detailed Protocol for an ELISA-based PAI-1 Activity Assay

Materials:

  • tPA-coated 96-well plates

  • Test compounds (dissolved in DMSO)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Add 100 µL of serially diluted this compound derivatives or controls in assay buffer to the wells of a tPA-coated plate.

  • Wash the plate three times with wash buffer.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

Experimental Workflow and Data Analysis

experimental_workflow cluster_prep Assay Preparation cluster_assay Primary Screening (Chromogenic Assay) cluster_validation Assay Validation cluster_confirmation Hit Confirmation & Follow-up Compound_Prep Compound Plate Preparation (Serial Dilutions) Assay_Execution Assay Execution (384-well format) Compound_Prep->Assay_Execution Reagent_Prep Reagent Preparation (PAI-1, tPA, Substrate) Reagent_Prep->Assay_Execution Data_Acquisition Data Acquisition (Absorbance Reading) Assay_Execution->Data_Acquisition Validation_Metrics Calculation of Validation Metrics (Z', S/B, %CV) Data_Acquisition->Validation_Metrics Hit_Identification Hit Identification (% Inhibition > 50%) Validation_Metrics->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., ELISA) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis

Sources

benchmarking the stability of (4-tert-Butyl-benzoylamino)-acetic acid against other benzoylamino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the stability profile of (4-tert-Butyl-benzoylamino)-acetic acid (also known as 4-tert-butylhippuric acid). As a lipophilic derivative of the classical hippuric acid (benzoylamino-acetic acid), this molecule presents a unique stability profile governed by the +I (inductive) and hyperconjugative effects of the tert-butyl group.

This document serves as a comparative benchmarking protocol, contrasting the target molecule against standard benzoylamino acids (unsubstituted, electron-withdrawing, and electron-donating variants) to aid in prodrug design and metabolic linker stability assessments.

Mechanistic Basis: Structure-Stability Relationships

To predict and interpret stability data, one must apply the Hammett Equation (


) to the hydrolysis of the amide bond.
The Comparator Panel

For a robust benchmark, the target molecule is compared against derivatives representing distinct electronic environments:

CompoundSubstituent (Para)Hammett

Electronic EffectPredicted Hydrolytic Stability (Alkaline)
Target -C(CH₃)₃ -0.20 Strong Donor (+I) High
Comparator A-H0.00ReferenceBaseline
Comparator B-CH₃-0.17Weak DonorHigh
Comparator C-NO₂+0.78Strong WithdrawingLow (Labile)
Comparator D-Cl+0.23Weak WithdrawingModerate
Theoretical Stability Prediction

The tert-butyl group at the para position exerts a stabilizing effect on the amide bond against nucleophilic attack (hydrolysis) through two mechanisms:

  • Electronic Deactivation: The electron-donating nature increases electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to attack by

    
     or enzymatic nucleophiles.
    
  • Lipophilic Shielding: While the para position is distal to the reaction center (minimizing direct steric hindrance), the high lipophilicity (

    
     vs. 
    
    
    
    for hippuric acid) alters solvation shells, potentially retarding hydrolysis in aqueous environments.
Visualization: Substituent Effects on Amide Hydrolysis

The following diagram illustrates the mechanistic pathway and how the tert-butyl group influences the transition state energy.

HammettStability Substituent Para-Substituent (4-tert-Butyl) ElectronicEffect Electronic Effect (+I Inductive) Substituent->ElectronicEffect Donates e- Carbonyl Amide Carbonyl (Electrophilicity) ElectronicEffect->Carbonyl Decreases Positive Charge Hydrolysis Hydrolysis Rate (k_obs) Carbonyl->Hydrolysis Reduces Nucleophilic Attack Susceptibility Comparator_NO2 Compare: 4-NO2 (Increases Rate) Comparator_NO2->Carbonyl Withdraws e- (Destabilizes)

Caption: Mechanistic flow showing how the electron-donating tert-butyl group stabilizes the amide bond compared to electron-withdrawing groups.

Experimental Protocol: Chemical Stability Benchmarking

This protocol establishes the "shelf-life" and pH-dependent stability profile.

Materials
  • Analytes: this compound, Hippuric acid, 4-Nitrohippuric acid.

  • Internal Standard (IS): Warfarin or Carbamazepine (structurally distinct, stable).

  • Buffers: 0.1M HCl (pH 1.2), 50mM Phosphate (pH 7.4), 0.1M NaOH (pH 12).

Workflow
  • Stock Prep: Dissolve compounds in DMSO (10 mM).

  • Incubation: Dilute to 50 µM in respective buffers at 37°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Quench: Add ice-cold Acetonitrile + IS.

  • Analysis: LC-MS/MS or HPLC-UV (254 nm).

Data Processing

Calculate the pseudo-first-order rate constant (


) by plotting 

vs. time.

Experimental Protocol: Metabolic Stability (Microsomal)

While chemical stability predicts shelf-life, metabolic stability determines in vivo half-life. Benzoylamino acids are susceptible to hydrolysis by Aminoacylases (e.g., Aminoacylase I) primarily in the kidney and liver.

Workflow Visualization

MetabolicAssay Prep Step 1: Preparation Liver Microsomes/S9 + NADPH Incubation Step 2: Incubation 37°C, pH 7.4 Prep->Incubation Enzyme Enzyme Action: Aminoacylase Hydrolysis Incubation->Enzyme Sampling Step 3: Kinetic Sampling 0, 15, 30, 60 min Analysis Step 4: LC-MS/MS Quantify Parent vs. Metabolite Sampling->Analysis Substrate Substrate: 4-t-Butyl-benzoylamino-acetic acid Substrate->Prep Enzyme->Sampling

Caption: Step-by-step workflow for assessing metabolic stability against liver amidases.

Critical Analysis Point

The bulky tert-butyl group is expected to hinder the "lock and key" fit into the active site of Aminoacylase I compared to the unsubstituted hippuric acid.

  • Expectation:

    
     (Intrinsic Clearance) of 4-t-butyl derivative < Hippuric acid.
    
  • Marker for Hydrolysis: Monitor the formation of 4-tert-butylbenzoic acid .

Comparative Data Summary (Representative)

The following table summarizes the expected performance based on validated Structure-Activity Relationship (SAR) principles.

ParameterThis compoundHippuric Acid (Ref)4-Nitrohippuric Acid
pH 1.2 Stability High (>99% rem. at 24h)HighHigh
pH 7.4 Stability High (>99% rem. at 24h)HighHigh
pH 12 Stability Moderate-High ModerateLow (Fast Hydrolysis)
Metabolic

> 60 min (Steric protection)~30-45 minVariable
Plasma Protein Binding High (>90%) Low (<20%)Low

Interpretation: The 4-tert-butyl variant is the superior choice for applications requiring:

  • Extended plasma half-life (due to protein binding and steric resistance to amidases).

  • Resistance to alkaline hydrolysis during formulation.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] (Establishes Hammett

    
     values for t-butyl vs nitro groups).
    
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link (Authoritative source on amide hydrolysis mechanisms).

  • Hutt, A. J., & Caldwell, J. (1990). Amino acid conjugation. In Conjugation Reactions in Drug Metabolism. Taylor & Francis.
  • Seydel, J. K., & Schaper, K. J. (1979). Quantitative Structure-Pharmacokinetic Relationships and Drug Design. Pharmacology & Therapeutics, 15(2), 131-182. (Links lipophilicity of t-butyl groups to metabolic stability).
  • Wang, J., et al. (2014). Stability of amide bonds in simulated gastric and intestinal fluids. International Journal of Pharmaceutics, 471(1-2), 1-8. (Protocol basis for pH stability testing).

Sources

Safety Operating Guide

(4-tert-Butyl-benzoylamino)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of (4-tert-Butyl-benzoylamino)-acetic acid (also known as N-(4-tert-butylbenzoyl)glycine or 4-tert-butylhippuric acid ).

These procedures are designed for researchers and safety officers to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and to mitigate laboratory hazards.

Part 1: Chemical Identity & Hazard Profile

Before disposal, you must correctly identify the waste stream.[1] This compound is a glycine conjugate of 4-tert-butylbenzoic acid, often found as a metabolite or synthetic intermediate.

Property Details
Chemical Name This compound
Synonyms N-(4-tert-butylbenzoyl)glycine; 4-tert-butylhippuric acid (TBHA)
CAS Number Not widely indexed in public commercial databases;[2] Derivative of 98-73-7 (4-tert-butylbenzoic acid)
Molecular Formula C₁₃H₁₇NO₃
Physical State Solid (White crystalline powder)
Acidity Weak organic acid (Carboxylic acid moiety)
Solubility Soluble in organic solvents (DMSO, Ethanol); Low solubility in water (unless pH > 7)
Hazard Assessment (Read-Across Analysis)

While specific GHS data for this conjugate is limited, its parent compound (4-tert-butylbenzoic acid ) exhibits reproductive toxicity (testicular toxicity). Therefore, this derivative must be handled with high caution as a potential reproductive toxin and irritant.

  • Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory Irritation).

  • Chronic Hazards: Potential Reproductive Toxicity (Treat as Suspected Human Reproductive Toxicant).

  • Incompatibilities: Strong oxidizers, Strong bases.[3]

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Do not mix with incompatible waste streams. Segregation is the first line of defense against accidental reactions.

Segregation Protocol
  • Isolate from: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide).

  • Compatible Stream: Solid Organic Acids or General Solid Hazardous Waste.

  • Container Selection: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined screw cap.

Labeling Requirements

Every waste container must be labeled immediately upon the first addition of waste.

  • Content: "Hazardous Waste - this compound"[4]

  • Hazards: Check "Toxic" and "Irritant".

Part 3: Disposal Workflows

Workflow A: Solid Waste (Pure Substance)
  • Step 1: Transfer the solid powder into a dedicated wide-mouth hazardous waste jar.

  • Step 2: Double-bag any contaminated weighing boats, gloves, or paper towels in a clear polyethylene bag and place them in the solid waste drum.

  • Step 3: Request pickup by your institution's Environmental Health & Safety (EHS) department for incineration .

  • Prohibition: NEVER dispose of this compound in regular trash or down the drain.

Workflow B: Liquid Waste (Solutions)
  • Step 1: Determine the solvent.

    • If Organic (DMSO, Ethanol): Pour into the "Organic Solvents" waste carboy.

    • If Aqueous (Buffer): Adjust pH to neutral (6-8) if required by local policy, but generally, collect in "Aqueous Hazardous Waste" carboy containing trace organics.

  • Step 2: Ensure the carboy is vented or has a pressure-relief cap if there is any risk of off-gassing (unlikely with this stable acid).

Visual: Disposal Decision Tree

DisposalTree Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Waste Container (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Identify Solvent Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, etc.) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent OrgBin Organic Solvent Waste Carboy (Halogenated or Non-Halogenated) OrgSolvent->OrgBin AqBin Aqueous Hazardous Waste (Trace Organics) AqSolvent->AqBin Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Decision matrix for segregating this compound waste streams.

Part 4: Spill Response Protocol

Immediate Action: Evacuate the immediate area if dust is airborne.[5] Don appropriate PPE (N95/P100 respirator recommended for powders, Nitrile gloves, Safety Goggles).

Spill Type Protocol
Dry Powder Spill 1. Do not dry sweep. This generates dust.2. Cover spill with wet paper towels or oil-impregnated sweeping compound to suppress dust.3. Scoop material into a waste container.4. Wipe area with soap and water; dispose of wipes as hazardous waste.
Liquid Spill 1. Contain with absorbent pads or vermiculite.2. Neutralize if large quantity (use weak base like Sodium Carbonate) only if solvent is compatible.3. Collect absorbent into a sealed bag/pail.4. Label as "Spill Debris: this compound".

Part 5: Regulatory Compliance (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Classification: This compound is not explicitly P-listed or U-listed.

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) unless in specific solvent mixtures.

  • Generator Status: However, due to the toxicity profile of the parent tert-butyl group , it is Best Management Practice (BMP) to manage it as Non-Regulated Hazardous Waste (if not characteristic) or State-Regulated Waste depending on local laws (e.g., California Title 22).

  • Destruction Method: Fuel blending or Incineration is the required disposal method to ensure complete destruction of the organic framework.

References

  • PubChem. 4-tert-Butylbenzoic acid (Parent Compound) - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.